GW9508
描述
structure in first source
属性
IUPAC Name |
3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGENZVKCTGIDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237088 | |
| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885101-89-3 | |
| Record name | GW-9508 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885101893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Phenoxybenzylamino)phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-9508 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T77GYP2CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GW9508
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action of GW9508, a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This compound is a critical pharmacological tool for investigating the physiological roles of FFAR1 in metabolism, inflammation, and cellular signaling.
Core Mechanism of Action: FFAR1/GPR40 Activation
This compound's primary mechanism of action is the activation of FFAR1, a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, as well as in enteroendocrine cells, immune cells, and the brain.[1] While it also acts as an agonist for FFAR4 (GPR120), it displays a selectivity of approximately 60 to 100 times greater for FFAR1.[1][2][3] This selectivity makes it an invaluable tool for dissecting FFAR1-specific pathways.
Upon binding, this compound induces a conformational change in the FFAR1 receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[4][5][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][6][7] The concurrent elevation of cytosolic Ca²⁺ and DAG leads to the activation of specific protein kinase C (PKC) isoforms, particularly PKCα and PKCε.[8][9] In pancreatic β-cells, this signaling cascade is a key mechanism by which this compound potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[3][8][9]
Caption: Canonical Gq signaling pathway activated by this compound.
Downstream and Context-Dependent Signaling Pathways
Beyond the canonical Gq pathway, FFAR1 activation by this compound initiates other significant signaling cascades that vary by cell type.
-
MAPK and PI3K/Akt Pathways: In cells such as bovine neutrophils, HepG2 hepatocytes, and airway smooth muscle cells, this compound has been shown to induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, as well as the PI3K/Akt pathway.[10][11][12] These pathways are crucial for regulating cellular processes including inflammation, proliferation, and metabolism. For instance, in HepG2 cells, this compound activates the Akt/GSK-3β pathway to increase glycogen (B147801) storage and reverses insulin signaling impairment through a GPR40-dependent mechanism.[4][5] In neutrophils, these pathways lead to the degradation of IκBα, activating the NF-κB transcription factor and subsequent expression of inflammatory genes like COX-2 and IL-8.[11]
-
Regulation of Lipogenesis and Inflammation: In hepatic cells, this compound-mediated FFAR1 activation downregulates the expression of sterol regulatory element-binding protein 1 (SREBP1) via a p38-dependent pathway, leading to a reduction in lipid accumulation.[10] Furthermore, this compound exhibits anti-inflammatory effects by suppressing the expression of various chemokines and cytokines in keratinocytes and macrophages.[3][12][13]
-
Paradoxical Inhibition of Insulin Secretion: While this compound is known to potentiate insulin secretion at high glucose concentrations, some studies in rat pancreatic β-cells have shown it can inhibit insulin secretion at lower glucose levels.[6][7] This is attributed to the activation of ATP-sensitive potassium (KATP) channels, which causes membrane hyperpolarization and prevents the influx of Ca²⁺ required for insulin vesicle fusion.[6][7] This highlights the complex, glucose-sensitive nature of this compound's effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. apexbt.com [apexbt.com]
- 8. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GW9508: A Selective GPR40 Agonist for Research and Drug Discovery
An In-depth Technical Guide
Introduction
GW9508 is a potent and selective synthetic agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[3][4] this compound also demonstrates activity as an agonist for GPR120 (FFAR4), albeit with approximately 100-fold lower potency than for GPR40.[1][5] This dual agonism, combined with its anti-inflammatory properties, makes this compound a valuable tool for investigating the physiological roles of these receptors in metabolic regulation and inflammatory processes.[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Chemical Properties
| Property | Value |
| IUPAC Name | 4-[[(3-Phenoxyphenyl)methyl]amino]benzenepropanoic acid |
| Synonyms | GW-9508, GW 9508 |
| CAS Number | 885101-89-3 |
| Molecular Formula | C₂₂H₂₁NO₃ |
| Molecular Weight | 347.41 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and ethanol. |
Pharmacological Data
The following tables summarize the in vitro potency and efficacy of this compound from various studies.
Table 1: In Vitro Agonist Potency of this compound at GPR40 and GPR120
| Receptor | Cell Line | Assay | Parameter | Value | Reference |
| Human GPR40 | HEK-293 | Intracellular Ca²⁺ Mobilization | pEC₅₀ | 7.32 ± 0.03 | [1][3] |
| Human GPR40 | HEK-293 | Intracellular Ca²⁺ Mobilization | EC₅₀ | 47.8 nM | [7] |
| Human GPR120 | HEK-293 | Intracellular Ca²⁺ Mobilization | pEC₅₀ | 5.46 ± 0.09 | [1][3] |
| Human GPR120 | HEK-293 | Intracellular Ca²⁺ Mobilization | EC₅₀ | 3,467 nM | [7] |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Cell Line | Glucose Concentration | Parameter | Value | Reference |
| MIN6 | 25 mM | pEC₅₀ | 6.14 ± 0.03 | [1][3] |
| MIN6 | 25 mM | Fold Increase in Insulin Secretion (at 20 µM this compound) | 1.52 ± 0.04 | [3] |
| INS-1D | 20 mM | Fold Increase in Insulin Secretion (at 10 µM this compound) | Significant potentiation | [8] |
| Primary Rat Islets | 5 mM and 15 mM | Effect | Inhibition of GSIS at >20 µM | [9][10] |
| Primary Mouse Islets | Not specified | Effect | No effect on GSIS | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating GPR40, which is predominantly coupled to the Gαq/11 subunit of the heterotrimeric G protein complex.[3][4] This activation initiates a downstream signaling cascade that is central to its physiological effects.
Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of Phospholipase C (PLC).[4][9] Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11]
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[11] The resulting increase in cytosolic Ca²⁺ concentration is a key event in the potentiation of glucose-stimulated insulin secretion. Simultaneously, DAG activates protein kinase C (PKC), which also contributes to the insulin secretion pathway.[8][11]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR40 by this compound.
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing human GPR40.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5 Assay Kit), Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4), and probenecid (B1678239) (to prevent dye leakage).
-
Procedure:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate.
-
Add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
4. Fluorescence Measurement:
-
Instrument: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
-
Procedure:
-
Place the dye-loaded cell plate into the instrument and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler adds the this compound dilutions to the respective wells.
-
Immediately and continuously record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
5. Data Analysis:
-
The change in fluorescence is typically expressed as Relative Fluorescence Units (RFU) or as a ratio of the fluorescence after compound addition to the baseline.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ or pEC₅₀ value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
1. Cell Culture and Plating:
-
Cell Line: MIN6 mouse insulinoma cells.
-
Culture Medium: DMEM with high glucose (25 mM) supplemented with 15% FBS, penicillin, and streptomycin.
-
Plating: Seed MIN6 cells into 24-well or 48-well plates and culture until they reach approximately 80-90% confluency.
2. Pre-incubation (Starvation):
-
Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low concentration of glucose (e.g., 2.8 mM or 5 mM) and 0.1% Bovine Serum Albumin (BSA).
-
Procedure:
-
Wash the cells twice with the low-glucose KRBH buffer.
-
Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
3. Stimulation:
-
Solutions: Prepare KRBH buffer with:
-
Low glucose (e.g., 5 mM) as a negative control.
-
High glucose (e.g., 25 mM) as a positive control.
-
High glucose with various concentrations of this compound.
-
-
Procedure:
-
Aspirate the pre-incubation buffer.
-
Add the different stimulation solutions to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
4. Sample Collection and Insulin Quantification:
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's protocol.
5. Data Analysis:
-
Normalize the secreted insulin levels to the total protein content or cell number in each well.
-
Calculate the fold-increase in insulin secretion in the presence of this compound compared to the high-glucose control.
-
Generate a dose-response curve by plotting the potentiation of insulin secretion against the logarithm of the this compound concentration to determine the EC₅₀ or pEC₅₀.
Conclusion
This compound is a well-characterized and selective agonist of GPR40, making it an indispensable research tool for elucidating the roles of free fatty acid receptors in various physiological and pathophysiological processes. Its ability to potentiate glucose-stimulated insulin secretion has positioned GPR40 as a key target in the development of novel therapeutics for type 2 diabetes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 9508 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits insulin secretion by activating ATP-sensitive potassium channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. proteopedia.org [proteopedia.org]
The Dichotomous Role of GW9508 in Glucose-Stimulated Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW9508, a potent and selective agonist for the G protein-coupled receptor 40 (GPR40/FFAR1), has emerged as a significant pharmacological tool for dissecting the mechanisms of glucose-stimulated insulin (B600854) secretion (GSIS). Its effects, however, are complex and context-dependent, demonstrating both potentiation and inhibition of insulin release in different experimental models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on pancreatic β-cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The dual nature of this compound's effects underscores the intricate regulation of insulin secretion and offers critical insights for the development of novel therapeutics for metabolic disorders.
Introduction
The pancreatic β-cell is the primary regulator of glucose homeostasis through the tightly controlled secretion of insulin. Glucose-stimulated insulin secretion (GSIS) is a multifaceted process initiated by glucose metabolism, leading to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of calcium (Ca2+)[1]. This canonical pathway is further modulated by various signaling molecules, including free fatty acids (FFAs), which act on receptors like GPR40. This compound, a synthetic agonist of GPR40, provides a means to investigate the specific role of this receptor in modulating GSIS, independent of the metabolic effects of FFAs. This guide synthesizes the current understanding of this compound's influence on insulin secretion, highlighting its dualistic behavior and the underlying molecular machinery.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various aspects of β-cell function.
Table 1: Effect of this compound on Insulin Secretion
| Experimental Model | Glucose Concentration | This compound Concentration | Observed Effect on Insulin Secretion | Reference |
| INS-1D Cells | 3 mM (substimulatory) | 10 µM | No significant increase | [2] |
| INS-1D Cells | 20 mM (stimulatory) | 10 µM | Enhanced insulin secretion | [2] |
| MIN6 Cells | 5 mM (low) | Up to 20 µM | No effect | [3] |
| MIN6 Cells | 25 mM (high) | Concentration-dependent potentiation (pEC50 = 6.14 ± 0.03) | [3] | |
| Primary Rat Islets | 2 mM (basal) | 10-40 µM | No significant influence | [4][5] |
| Primary Rat Islets | 5 mM and 15 mM (stimulatory) | >20 µM | Significant inhibition | [4][5] |
Table 2: Pharmacological Parameters of this compound
| Target Receptor | Cell Line | Parameter | Value | Reference |
| GPR40 | HEK-293 | pEC50 for Ca2+ mobilization | 7.32 ± 0.03 | [3] |
| GPR120 | HEK-293 | pEC50 for Ca2+ mobilization | 5.46 ± 0.09 | [3] |
Table 3: Effect of PKC Inhibitors on this compound-Potentiated GSIS in INS-1D Cells
| Inhibitor (75 µM) | Target | Effect on this compound-potentiated GSIS at 20 mM glucose | Reference |
| antp-PKCα | PKCα | Significant reduction (p < 0.05) | [6] |
| antp-PKCε | PKCε | More potent reduction than antp-PKCα (p < 0.01) | [6] |
Signaling Pathways of this compound in Pancreatic β-Cells
This compound primarily exerts its effects through the activation of GPR40, a Gq/11-coupled receptor. The downstream signaling cascade bifurcates depending on the ambient glucose concentration, leading to differential engagement of protein kinase C (PKC) isoforms and, in some models, modulation of ion channel activity.
GPR40-Mediated Signaling Cascade
Activation of GPR40 by this compound initiates the following canonical pathway:
-
Gq/11 Activation: Ligand binding to GPR40 activates the heterotrimeric G protein Gq/11.
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2].
-
IP3-Mediated Ca2+ Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol[2].
-
DAG-Mediated PKC Activation: DAG directly activates conventional (cPKC) and novel (nPKC) isoforms of PKC[2].
Glucose-Dependent Differential PKC Isoform Activation
A key aspect of this compound's action is its differential activation of PKC isoforms in a glucose-dependent manner, as observed in INS-1D cells[2][7]:
-
At substimulatory glucose (e.g., 3 mM): this compound induces a sustained activation of the novel PKC isoform, PKCε. This activation is independent of a significant rise in intracellular Ca2+ and is primarily driven by DAG. The conventional isoform, PKCα, which requires both DAG and Ca2+ for activation, is not significantly activated under these conditions. This PKCε activation may involve the opening of TRPC3 and TRPM channels, leading to a minor membrane depolarization[2].
-
At stimulatory glucose (e.g., 20 mM): The canonical glucose metabolism pathway leads to membrane depolarization and Ca2+ influx through voltage-dependent calcium channels (VDCCs). In the presence of this compound, this glucose-induced Ca2+ influx, combined with DAG production from GPR40 activation, leads to the transient activation of PKCα and a further, more potent activation of PKCε[2][7]. Both isoforms then contribute to the potentiation of insulin secretion.
Inhibitory Pathway via KATP Channel Activation
Contrasting with its effects in cell lines, this compound has been shown to inhibit GSIS in primary rat islets. This inhibitory action is attributed to the activation of KATP channels, which leads to membrane hyperpolarization and prevents the Ca2+ influx necessary for insulin secretion[4][5]. While this compound still triggers a transient release of Ca2+ from intracellular stores via the PLC pathway in these cells, this effect is insufficient to overcome the inhibitory signal from KATP channel opening[4][5]. The precise mechanism by which GPR40 activation leads to KATP channel opening is not fully elucidated but appears to be a distal step in the signaling cascade.
Experimental Protocols
Static Insulin Secretion Assay
This protocol is adapted for both pancreatic islet and β-cell lines (e.g., INS-1).
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose KRB (e.g., 2.8 mM or 3 mM glucose).
-
High glucose KRB (e.g., 16.7 mM or 20 mM glucose).
-
This compound stock solution (in DMSO).
-
24-well plates.
-
Acidified ethanol (B145695) (for insulin extraction).
-
Insulin ELISA kit.
Procedure:
-
Cell/Islet Preparation:
-
For Islets: Isolate islets and allow them to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.
-
For Cell Lines: Seed cells in 24-well plates to achieve 80-90% confluency on the day of the assay.
-
-
Pre-incubation:
-
Gently wash the cells/islets twice with low glucose KRB.
-
Pre-incubate in low glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Incubation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer with the following conditions (in triplicate):
-
Low glucose.
-
Low glucose + this compound.
-
High glucose.
-
High glucose + this compound.
-
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each well.
-
Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.
-
-
Insulin Content (Optional):
-
Lyse the cells/islets in each well with acidified ethanol to extract the remaining intracellular insulin. Store at -20°C.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize secreted insulin to the total insulin content or total protein content.
-
References
- 1. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits insulin secretion by activating ATP-sensitive potassium channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 7. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GW9508 on Ghrelin Release Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of GW9508 on ghrelin release. This compound, a potent agonist for the free fatty acid receptors GPR40 (FFA1) and GPR120 (FFAR4), has been identified as a significant inhibitor of ghrelin secretion. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the involved signaling pathways and experimental workflows.
Core Findings: this compound Inhibits Ghrelin Secretion via GPR120/ERK Pathway
This compound acts as a chemical agonist for GPR120, a G-protein coupled receptor expressed in ghrelin-producing cells.[1][2] Activation of GPR120 by this compound triggers a downstream signaling cascade that ultimately leads to the inhibition of acyl-ghrelin secretion.[2][3] This inhibitory effect has been observed in both in vitro studies using ghrelinoma cell lines and in vivo animal models.[1] The signaling mechanism involves the activation of the extracellular signal-regulated kinase (ERK) pathway.[1][4] Notably, this compound has been shown to block the norepinephrine-induced elevation of ghrelin, suggesting a potential regulatory role in the sympathetic nervous system's control of ghrelin release.[1][3][4] While this compound is also a potent agonist for GPR40, studies in ghrelin-producing cells that lack GPR40 expression indicate that the inhibitory effect on ghrelin secretion is mediated specifically through GPR120.[5]
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on acyl-ghrelin secretion as reported in key studies.
Table 1: In Vitro Inhibition of Acyl-Ghrelin Secretion in SG-1 Cells by this compound
| This compound Concentration (µM) | Percentage of Control Acyl-Ghrelin Secretion | Reference |
| 30 | ~60% | [2] |
| 100 | ~50% | [2] |
Table 2: In Vivo Effect of this compound on Plasma Acyl-Ghrelin Levels in Mice
| Treatment | Effect on Plasma Acyl-Ghrelin | Reference |
| This compound Administration | Decreased plasma ghrelin levels | [1][6] |
| Fasting + this compound | Blocked fasting-induced increase in plasma acyl-ghrelin | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for studying the effects of this compound on ghrelin release.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.
In Vitro Ghrelin Secretion Assay from SG-1 Cells
This protocol is adapted from studies investigating the direct effects of this compound on a ghrelin-producing cell line.[2]
1. Cell Culture:
- Maintain SG-1 ghrelinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Culture cells at 37°C in a humidified atmosphere with 5% CO2.
- Plate cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
- The following day, wash the cells once with serum-free DMEM.
- Prepare treatment solutions by dissolving this compound in DMSO and then diluting to final concentrations (e.g., 30 µM and 100 µM) in serum-free DMEM containing 0.1% fatty acid-free Bovine Serum Albumin (BSA). The final DMSO concentration should be kept below 0.1%.
- A vehicle control (0.1% DMSO in serum-free DMEM with 0.1% BSA) must be included.
- Remove the wash medium and add 500 µL of the respective treatment or control solution to each well.
3. Incubation and Sample Collection:
- Incubate the cells for a specified period, for example, 6 hours, at 37°C.[2]
- After incubation, collect the culture medium from each well.
- Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to pellet any detached cells and debris.
- Transfer the supernatant to a new tube and store it at -80°C until ghrelin measurement.
4. Ghrelin Measurement:
- Determine the concentration of acyl-ghrelin in the collected medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for acylated ghrelin.
- Follow the manufacturer's instructions for the ELISA procedure, which typically involves sample incubation in antibody-coated plates, washing steps, addition of a detection antibody and substrate, and measurement of absorbance at a specific wavelength.[7][8][9][10]
- Calculate the ghrelin concentration based on a standard curve generated from known concentrations of acyl-ghrelin.
- Normalize the results to the protein content of the cells in each well or express as a percentage of the vehicle control.
Western Blotting for ERK Phosphorylation
This protocol outlines the procedure to assess the activation of the ERK signaling pathway in response to this compound.[3]
1. Cell Lysis:
- Culture and treat SG-1 cells with this compound as described in the secretion assay protocol for a shorter duration (e.g., 15-30 minutes).
- After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
2. Protein Quantification:
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. Electrophoresis and Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- To control for protein loading, strip the membrane and re-probe with an antibody for total ERK.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software and express the level of p-ERK relative to total ERK.
This technical guide provides a comprehensive overview of the current understanding of this compound's impact on ghrelin release pathways. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
References
- 1. G protein-coupled receptor 120 signaling regulates ghrelin secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Chemical Landscape of GW9508: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical and biological properties of investigational compounds is paramount. This technical guide provides an in-depth exploration of GW9508, a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).
This document details the chemical structure, mechanism of action, and key experimental data related to this compound, offering a valuable resource for those investigating its therapeutic potential.
Chemical Structure and Properties of this compound
This compound, with the IUPAC name 3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid, is a small molecule belonging to the aminophenylpropanoate class. Its chemical formula is C22H21NO3, and it has a molecular weight of approximately 347.41 g/mol . The structure of this compound is characterized by a propanoic acid moiety, a central phenyl ring with a methylamino linker, and a terminal 3-phenoxyphenyl group. This specific arrangement of functional groups is crucial for its high affinity and selectivity towards its primary biological target, GPR40.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid | |
| Synonyms | GW-9508, GW 9508 | |
| Molecular Formula | C22H21NO3 | |
| Molecular Weight | 347.414 g/mol | |
| CAS Number | 885101-89-3 | |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |
| InChI | InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25) |
Mechanism of Action: GPR40-Mediated Signaling
This compound is a potent agonist of GPR40, a G protein-coupled receptor predominantly expressed in pancreatic β-cells. Its activation by this compound initiates a cascade of intracellular events, primarily through the Gαq/11 signaling pathway, which is pivotal in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).
The Canonical Gαq/11 Signaling Pathway
The primary mechanism of action for this compound involves the activation of the Gαq/11 subunit upon binding to GPR40. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) isoforms, particularly PKCα and PKCε. The activation of these PKC isoforms is a critical step in enhancing the exocytosis of insulin-containing granules from the pancreatic β-cell, but only in the presence of elevated glucose levels. This glucose-dependent action is a key therapeutic advantage, as it minimizes the risk of hypoglycemia.
Alternative Signaling Pathways
While the Gαq/11 pathway is the most well-characterized, evidence suggests that this compound may also modulate other signaling cascades in different cell types, contributing to its diverse biological effects. These include:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: In some contexts, GPR40 activation has been linked to the phosphorylation and activation of p38 MAPK, which can influence inflammatory responses and cellular stress.
-
Akt/GSK-3β Pathway: this compound has been shown to influence the Akt/glycogen synthase kinase 3β (GSK-3β) pathway, which is involved in cell survival and metabolism.
-
AMP-activated Protein Kinase (AMPK) Pathway: Activation of AMPK, a key regulator of cellular energy homeostasis, has also been observed following this compound treatment in certain experimental models.
The precise interplay and tissue-specific relevance of these alternative pathways are areas of ongoing research.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes key pharmacological data.
Table 2: Pharmacological Profile of this compound
| Assay | Receptor | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Human GPR40 | HEK-293 | pEC50 | 7.32 | |
| Calcium Mobilization | Human GPR120 | HEK-293 | pEC50 | 5.46 | |
| Glucose-Stimulated Insulin Secretion | - | MIN6 | pEC50 | 6.14 | |
| Radioligand Binding | Human GPR40 | - | Ki | - | - |
| Calcium Mobilization | Human GPR40 | CHO | EC50 | 48 nM | - |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Ki is the inhibition constant.
Detailed Experimental Protocols
To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of GPR40 activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing human GPR40 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: After incubation, the plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded before the automated addition of various concentrations of this compound.
-
Data Acquisition: Fluorescence intensity is measured kinetically for a defined period immediately after compound addition.
-
Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional consequence of GPR40 activation by this compound on insulin secretion from pancreatic β-cells.
Methodology:
-
Cell Culture: MIN6 mouse insulinoma cells are seeded in 24-well plates and cultured to a confluent monolayer.
-
Pre-incubation (Starvation): Cells are washed and pre-incubated for 2 hours in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) to establish a basal level of insulin secretion.
-
Stimulation: The pre-incubation buffer is replaced with KRBB containing either low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose, with or without various concentrations of this compound.
-
Sample Collection: After a 1-2 hour incubation period, the supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the collected supernatants is measured using a commercially available ELISA or radioimmunoassay kit.
-
Data Analysis: The amount of insulin secreted is normalized to the total protein content of the cells in each well. The fold-increase in insulin secretion in the presence of high glucose and this compound, compared to high glucose alone, is calculated.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of GPR40 in various physiological and pathological processes. Its well-defined chemical structure and potent, selective agonism at GPR40 make it an ideal candidate for studies aimed at understanding the therapeutic potential of targeting this receptor for metabolic diseases and beyond. The detailed information provided in this guide is intended to support and facilitate further research into the promising biology of this compound.
GW9508 in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of GW9508 when dissolved in dimethyl sulfoxide (B87167) (DMSO). The information herein is intended to support the effective use of this compound in a laboratory setting, ensuring accurate and reproducible experimental outcomes. This document compiles data from various sources, offering clear protocols and visual representations of key concepts.
Executive Summary
This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1 or GPR40)[1]. Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions and is therefore commonly prepared as a concentrated stock solution in an organic solvent like DMSO for in vitro and in vivo studies. Understanding the solubility limits and stability of these DMSO stock solutions is critical for maintaining the compound's integrity and ensuring the validity of experimental results. This guide provides quantitative solubility data, recommended storage conditions, and detailed protocols for the preparation and handling of this compound in DMSO.
Solubility of this compound in DMSO
This compound exhibits good solubility in DMSO. However, the reported maximum concentration varies across different suppliers and batches. It is always recommended to consult the certificate of analysis for batch-specific solubility information.
Table 1: Quantitative Solubility Data for this compound in DMSO
| Solubility Parameter | Value | Source(s) |
| Milligrams per Milliliter (mg/mL) | ≥16.05 mg/mL | RayBiotech[2] |
| Milligrams per Milliliter (mg/mL) | Up to 25 mg/mL | Bio2medical[3] |
| Molarity (mM) | Up to 100 mM | R&D Systems[1], Tocris Bioscience |
| Milligrams per Milliliter (mg/mL) equivalent | 34.74 mg/mL | Tocris Bioscience |
Note: The molarity to mg/mL conversion is based on the molecular weight of this compound, which is 347.41 g/mol [1].
Stability of this compound in DMSO
While specific, long-term stability studies for this compound in DMSO are not extensively published, general best practices for storing small molecule solutions in DMSO are applicable and crucial for maintaining the compound's activity.
Key Stability Considerations:
-
Temperature: DMSO stock solutions of many compounds are best stored at low temperatures to minimize degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.
-
Light Exposure: Some compounds are light-sensitive and can degrade when exposed to light.
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere, which may affect the solubility and stability of the dissolved compound.
Table 2: Recommended Storage Conditions for Small Molecule Stock Solutions in DMSO
| Storage Condition | Recommendation | Source(s) |
| Temperature | Store at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage. | MCE[4], Selleckchem[5], Benchchem[6] |
| Aliquoting | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | MCE[4], Benchchem[6] |
| Light Protection | Store in light-protected vials (e.g., amber vials) or wrap vials in foil. | Benchchem[6] |
| Container | Use sterile, tightly sealed vials. | Benchchem[6] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and handling of this compound stock solutions in DMSO.
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for preparing and storing this compound stock solution.
Procedure:
-
Calculate the required mass of this compound:
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 347.41 g/mol = 3.4741 mg
-
-
Weigh the this compound:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder and place it in a sterile amber vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Storage:
Preparation of Working Solutions
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate aqueous buffer or cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the working solution is low, typically less than 0.5%, to avoid solvent-induced toxicity or off-target effects in biological assays[4]. A negative control containing the same final concentration of DMSO should always be included in experiments.
Signaling Pathway of this compound
This compound is a selective agonist of the G-protein coupled receptor GPR40 (also known as FFA1). Activation of GPR40 by this compound in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin (B600854) secretion[1].
This compound Signaling Pathway in Pancreatic β-Cells:
Caption: Simplified signaling cascade of this compound via GPR40 activation.
Conclusion
Proper handling and storage of this compound in DMSO are paramount for reliable and reproducible research. This guide summarizes the available solubility data, provides best-practice recommendations for ensuring the stability of stock solutions, and offers detailed experimental protocols. By adhering to these guidelines, researchers can be confident in the integrity of their this compound solutions, leading to more accurate and meaningful experimental outcomes. It is always advisable to consult the manufacturer's specific product information sheet for the most up-to-date and batch-specific details.
References
GW9508: A Novel Modulator of Bone Homeostasis
An In-depth Technical Guide on its Role in Maintaining Bone Density
Abstract
Bone density is maintained by a delicate equilibrium between bone formation by osteoblasts and bone resorption by osteoclasts. Disruptions in this balance can lead to metabolic bone disorders such as osteoporosis. Recent scientific investigations have highlighted the significant role of the free fatty acid receptor agonist, GW9508, in modulating bone cell activity. This compound, primarily known as a dual agonist for G protein-coupled receptor 40 (GPR40/FFAR1) and GPR120 (FFAR4), exhibits a dual-action mechanism that is beneficial for bone health.[1][2] It concurrently inhibits osteoclast differentiation and activity, thereby reducing bone resorption, while promoting osteoblast differentiation and mineralization, which enhances bone formation.[1][3] In vivo studies have corroborated these cellular effects, demonstrating that this compound can prevent ovariectomy-induced bone loss and promote bone regeneration in defect models.[1][3][4] This guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols related to this compound's function in maintaining bone density, positioning it as a promising therapeutic agent for osteolytic disorders.
Introduction to this compound and Bone Metabolism
This compound is a potent synthetic agonist for the free fatty acid receptors GPR40 and GPR120.[1] These receptors are expressed in various tissues, including bone cells, where they act as sensors for medium and long-chain fatty acids.[2][3] The process of bone remodeling is a continuous cycle of resorption and formation. Osteoclasts, derived from hematopoietic precursors, are responsible for breaking down bone tissue, while osteoblasts, originating from mesenchymal stem cells, synthesize new bone matrix that is subsequently mineralized.[5]
This compound intervenes in this process through a dual mechanism:
-
Inhibition of Osteoclastogenesis: By activating GPR40, this compound suppresses the key signaling pathways required for the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[3][6]
-
Promotion of Osteogenesis: this compound has been shown to stimulate the differentiation of bone marrow mesenchymal stem cells (BMSCs) and pre-osteoblastic cells into mature osteoblasts, enhancing the expression of critical bone formation markers.[1]
This bimodal action makes this compound a molecule of significant interest for therapeutic strategies aimed at increasing bone mass and strength.
Mechanism of Action: Signaling Pathways
The effects of this compound on bone cells are mediated by distinct signaling cascades following its binding to GPR40/FFAR1 and potentially GPR120.
Inhibition of Osteoclast Differentiation via GPR40/NF-κB
The primary mechanism for this compound's anti-resorptive effects is the GPR40-dependent inhibition of the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[3] RANKL is the essential cytokine for osteoclast formation.
The activation of GPR40 by this compound interferes with this cascade by blocking the activation of the NF-κB system.[3][6] Specifically, this compound prevents the phosphorylation of the Inhibitor of κB Kinase (IKKα/β) and the subsequent phosphorylation and degradation of the Inhibitor of κBα (IκBα).[3][7] This action sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of target genes. A critical downstream target of this inhibition is the Nuclear Factor of Activated T-cells 1 (NFATc1), the master transcription factor for osteoclastogenesis, whose expression is consequently downregulated.[3][6]
Promotion of Osteogenic Differentiation
While less defined than its anti-resorptive mechanism, this compound promotes osteogenesis by upregulating key transcription factors and signaling pathways essential for bone formation. Studies suggest involvement of the Wnt/β-catenin and Ras-ERK1/2 signaling pathways.[1][8] Activation of these pathways culminates in the increased expression of Runx2, the master transcription factor for osteoblast differentiation, and other osteogenic markers like Alkaline Phosphatase (Alp), Osterix (Sp7), and Osteopontin (Spp1).[1][9][10]
Quantitative Data Summary
The effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Bone Cells
| Cell Type | Model System | This compound Conc. | Key Quantitative Results | Reference(s) |
| Osteoclasts | ||||
| Mouse BMMs | Primary Culture (WT vs GPR40-/-) | 10, 50 µM | Blocked RANKL-induced formation of TRACP+ osteoclasts in WT, no effect in GPR40-/-.[3] | [3][6] |
| RAW264.7 | Pre-osteoclast cell line | 10, 50 µM | Inhibited RANKL-induced TRACP activity and expression of osteoclast markers (TRACP, CTR, MMP-9, CatK).[3] | [3][11] |
| RAW264.7 | Pre-osteoclast cell line | 100 µM | Induced necrosis/cell death via mitochondrial oxidative stress.[12] | [12] |
| Osteoblasts | ||||
| Rat BMSCs | Primary Culture | 50 µM | Significantly upregulated osteogenic genes Alp, Runx2, Sp7, and Spp1.[1] Increased ALP and RUNX2 protein expression.[1][13] | [1][13] |
| MC3T3-E1 | Pre-osteoblast cell line | 10, 50 µM | Increased Alizarin Red staining (mineralization) and expression of osteoblast markers.[2] | [2] |
BMMs: Bone Marrow Macrophages; TRACP: Tartrate-Resistant Acid Phosphatase; CTR: Calcitonin Receptor; MMP-9: Matrix Metalloproteinase-9; CatK: Cathepsin K; BMSCs: Bone Marrow Stromal Cells; ALP: Alkaline Phosphatase.
Table 2: In Vivo Effects of this compound on Bone Density and Repair
| Animal Model | Condition | This compound Dosage | Key Quantitative Results | Reference(s) |
| Ovariectomized (OVX) Mice | Estrogen-deficiency bone loss | 8 mg/kg, 3x/week for 5 weeks | Counteracted OVX-induced bone loss in WT mice (assessed by micro-CT), but not in GPR40-/- mice.[3] | [3][4][6] |
| Rat Cranial Defect | Critical-size bone defect | 50 µM loaded on scaffold | Enhanced new bone formation and osteogenic protein secretion within the defect area.[1] | [1] |
| Mouse Periodontitis | Inflammation-induced bone loss | Not specified | Reduced alveolar bone loss and inhibited osteoclast formation.[14][15] | [14][15][16] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.
In Vitro Osteoclastogenesis Assay
-
Objective: To assess the effect of this compound on RANKL-induced osteoclast differentiation.
-
Cell Lines: Primary bone marrow macrophages (BMMs) isolated from wild-type and GPR40-/- mice, or RAW264.7 murine pre-osteoclast cell line.[3]
-
Protocol:
-
Cell Seeding: Plate BMMs or RAW264.7 cells at an appropriate density in culture plates.
-
Differentiation Induction: Culture cells in differentiation medium containing M-CSF (for BMMs) and a pro-osteoclastogenic concentration of RANKL (e.g., 50 ng/mL).[3][17]
-
Treatment: Concurrently treat cells with this compound (e.g., 10 µM, 50 µM) or vehicle control (DMSO).[3]
-
Incubation: Culture for 4-6 days, replacing the medium as required.
-
Staining: Fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRACP) staining.[18] TRACP is an enzyme characteristic of osteoclasts.
-
Quantification: Count multinucleated (≥3 nuclei), TRACP-positive cells under a microscope. These are considered mature osteoclasts.[16][19]
-
-
Endpoint Analysis: Compare the number of osteoclasts in this compound-treated groups versus the vehicle control.
In Vitro Osteogenesis Assay
-
Objective: To determine the effect of this compound on osteoblast differentiation and mineralization.
-
Cell Lines: Rat bone marrow stromal cells (BMSCs) or MC3T3-E1 pre-osteoblast cell line.[1][2]
-
Protocol:
-
Cell Seeding: Plate cells and grow to confluence.
-
Differentiation Induction: Switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.[2]
-
Treatment: Add this compound (e.g., 50 µM) or vehicle control (DMSO) to the medium.[1]
-
Incubation: Culture for 14-21 days, replacing the medium every 2-3 days.
-
Endpoint Analysis:
-
Alkaline Phosphatase (ALP) Activity: At an early timepoint (e.g., day 7), lyse cells and measure ALP activity using a colorimetric assay.[20][21]
-
Mineralization (Alizarin Red Staining): At a late timepoint (e.g., day 21), fix cells and stain with Alizarin Red S solution, which binds to calcium deposits in the mineralized matrix.[2]
-
Gene Expression: At various timepoints, extract RNA for real-time RT-PCR analysis of osteogenic marker genes (Alp, Runx2, Sp7, Spp1).[1][13]
-
-
Ovariectomy (OVX) Mouse Model
-
Objective: To evaluate the protective effect of this compound against estrogen deficiency-induced bone loss in vivo.
-
Animal Model: Adult female wild-type and GPR40-/- mice.
-
Protocol:
-
Surgery: Perform bilateral ovariectomy (OVX) or a sham operation on anesthetized mice.
-
Treatment: After a recovery period, begin intraperitoneal injections of this compound (e.g., 8 mg/kg body weight) or vehicle (DMSO) three times per week.[3]
-
Duration: Continue treatment for a predefined period (e.g., 5 weeks).[3]
-
Analysis:
-
Bone Microarchitecture: Euthanize mice, dissect femurs, and perform high-resolution micro-computed tomography (micro-CT) analysis.[3][6]
-
Quantification: Measure key trabecular bone parameters, including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Spacing (Tb.Sp).[6]
-
-
-
Endpoint Analysis: Compare bone microarchitecture parameters between sham, OVX-vehicle, and OVX-GW9508 groups in both wild-type and GPR40-/- mice.
References
- 1. 3D-Printed Bioactive Scaffold Loaded with this compound Promotes Critical-Size Bone Defect Repair by Regulating Intracellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Free Fatty Acid Receptor G Protein-coupled Receptor 40 (GPR40) Protects from Bone Loss through Inhibition of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The free fatty acid receptor G protein-coupled receptor 40 (GPR40) protects from bone loss through inhibition of osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a stem cell mediating osteoblast versus adipocyte lineage selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Bone-specific Expression of Runx2 Oscillates during the Cell Cycle to Support a G1-related Antiproliferative Function in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GATA4 Directly Regulates Runx2 Expression and Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR40, a free fatty acid receptor, inhibits osteoclast differentiation and spares bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a free fatty acid receptor agonist, specifically induces cell death in bone resorbing precursor cells through increased oxidative stress from mitochondrial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Skeletal alkaline phosphatase activity is primarily released from human osteoblasts in an insoluble form, and the net release is inhibited by calcium and skeletal growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The GPR40/GPR120 Agonist GW9508: A Potential Therapeutic Avenue for Metabolic Syndrome-Exacerbated Periodontitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic syndrome (MetS) is a significant risk factor for periodontitis, a chronic inflammatory disease leading to the destruction of tooth-supporting tissues. The interplay between these two conditions is characterized by a heightened inflammatory state. This guide explores the therapeutic potential of GW9508, a synthetic agonist for G protein-coupled receptor 40 (GPR40) and GPR120, in mitigating the effects of MetS-exacerbated periodontitis. Recent studies have demonstrated that this compound not only improves metabolic parameters but also reduces alveolar bone loss and periodontal inflammation in preclinical models. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data from key studies, offering valuable insights for researchers and professionals in drug development.
Introduction: The Interplay of Metabolic Syndrome and Periodontitis
Metabolic syndrome, a cluster of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, is strongly associated with an increased prevalence and severity of periodontitis.[1] This connection is bidirectional, with the systemic inflammation characteristic of MetS exacerbating periodontal disease, and the chronic inflammation from periodontitis potentially contributing to systemic metabolic dysregulation.[2] G protein-coupled receptors GPR40 and GPR120, which are receptors for medium- and long-chain free fatty acids, have emerged as promising therapeutic targets due to their roles in modulating both metabolic processes and inflammation.[3][4] Activation of these receptors has been shown to have anti-inflammatory effects, suggesting a potential role in treating inflammatory diseases.[4]
This compound is a synthetic dual agonist for GPR40 and GPR120.[3] Studies have documented its anti-inflammatory properties and beneficial effects in various inflammation-related conditions.[4] This guide focuses on the first-of-its-kind research demonstrating the efficacy of this compound in an animal model of MetS-exacerbated periodontitis.[3]
The Role of this compound in Ameliorating MetS-Exacerbated Periodontitis
A pivotal study investigated the effects of this compound in a mouse model where metabolic syndrome was induced by a high-fat diet (HFD) and periodontitis was induced by periodontal injection of lipopolysaccharide (LPS).[3] The findings from this study form the core of our understanding of this compound's action in this context.
This compound Improves Metabolic Parameters
Treatment with this compound demonstrated a significant improvement in the metabolic health of mice with HFD-induced MetS. The data indicates a reduction in key metabolic markers, suggesting that this compound helps to alleviate the systemic metabolic dysregulation that contributes to the severity of periodontitis.
This compound Attenuates Periodontal Destruction
The study revealed that this compound significantly improves periodontitis by reducing alveolar bone loss, inhibiting the formation of bone-resorbing cells (osteoclasts), and decreasing periodontal inflammation.[3] These effects were observed in mice with both periodontitis alone and periodontitis exacerbated by MetS.[3]
In Vitro Evidence of Anti-inflammatory and Anti-osteoclastogenic Effects
To elucidate the underlying mechanisms, in vitro studies were conducted using macrophages. These experiments showed that this compound directly inhibits osteoclast formation and the secretion of proinflammatory genes from macrophages, providing a molecular basis for the in vivo observations.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary study on the effects of this compound.
Table 1: Effect of this compound on Metabolic Parameters in Mice with MetS
| Parameter | MetS Group | MetS + this compound Group |
| Glucose | Increased | Improved |
| Lipids | Increased | Improved |
| Insulin Resistance | Increased | Improved |
Data abstracted from the findings that this compound improved these metabolic parameters.[3]
Table 2: Effect of this compound on Alveolar Bone Loss in Mice with Periodontitis (PD) and MetS-Exacerbated Periodontitis (MetS+PD)
| Parameter | PD Group | PD + this compound Group | MetS+PD Group | MetS+PD + this compound Group |
| Alveolar Bone Loss | Increased | Reduced | Markedly Increased | Reduced |
| Osteoclastogenesis | Increased | Reduced | Markedly Increased | Reduced |
| Periodontal Inflammation | Increased | Reduced | Markedly Increased | Reduced |
Data abstracted from the findings that this compound reduced alveolar bone loss, osteoclastogenesis, and periodontal inflammation.[3]
Table 3: In Vitro Effects of this compound on Macrophages
| Condition | Outcome | Effect of this compound |
| Osteoclast Formation | Number of Osteoclasts | Inhibited |
| Proinflammatory Gene Secretion | Cytokine Levels | Inhibited |
Data abstracted from the in vitro findings of the study.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on this compound's effect on MetS-exacerbated periodontitis.
Animal Model of MetS-Exacerbated Periodontitis
-
Animal Strain: Male C57BL/6 mice.[5]
-
Induction of Metabolic Syndrome: Mice are fed a high-fat diet (HFD) for 20 weeks to induce MetS.[3] Control groups are fed a low-fat diet (LFD).
-
Induction of Periodontitis: Periodontitis is induced by periodontal injection of lipopolysaccharide (LPS) from Porphyromonas gingivalis.[3][6]
-
This compound Treatment: A subset of mice receives treatment with this compound.
Analysis of Alveolar Bone Loss
-
Micro-Computed Tomography (micro-CT):
-
After euthanasia, the maxillae are dissected and fixed.[7]
-
Samples are scanned using a high-resolution micro-CT system.[2][7]
-
Three-dimensional reconstructions of the maxillae are generated.[2]
-
The region of interest (ROI) is defined around the molars to quantify the bone volume fraction (BVF).[7]
-
The distance from the cemento-enamel junction (CEJ) to the alveolar bone crest (ABC) is measured at multiple points to assess linear bone loss.[8][9]
-
Histological Analysis
-
Tissue Preparation:
-
Maxillae are decalcified following micro-CT analysis.[10]
-
Tissues are embedded in paraffin (B1166041) and sectioned.[10]
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Sections are stained with H&E to visualize tissue morphology and inflammatory cell infiltration in the periodontal ligament.
-
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts:
In Vitro Osteoclastogenesis and Gene Expression Assays
-
Cell Culture: RAW264.7 macrophages are used as osteoclast precursors.[13][14]
-
Osteoclast Differentiation:
-
Cells are cultured with Receptor Activator of Nuclear Factor κ-B Ligand (RANKL) to induce differentiation into osteoclasts.[15][16][17]
-
Experimental groups are co-treated with LPS, palmitic acid (PA) (to mimic hyperlipidemia in MetS), and/or this compound.[3]
-
After several days, cells are fixed and stained for TRAP.[16]
-
The number of multinucleated, TRAP-positive cells is quantified.[16]
-
-
Gene Expression Analysis:
-
RAW264.7 cells are treated with LPS, PA, and/or this compound.
-
RNA is extracted from the cells.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of proinflammatory genes.
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by activating GPR40 and GPR120, which in turn modulates downstream signaling pathways involved in inflammation and osteoclastogenesis. The binding of this compound to these receptors is proposed to counteract the pro-inflammatory signaling initiated by factors like LPS and elevated free fatty acids (e.g., palmitic acid) that are characteristic of MetS.
In the context of periodontitis, LPS from periodontal pathogens binds to Toll-like receptor 4 (TLR4) on macrophages.[12] In MetS, elevated levels of saturated fatty acids like palmitic acid can further amplify this inflammatory response.[12] This leads to the activation of downstream signaling pathways such as NF-κB and MAPK, resulting in the increased production of pro-inflammatory cytokines and the promotion of osteoclastogenesis.[12]
The activation of GPR40/GPR120 by this compound is thought to interfere with these pro-inflammatory cascades.[4] This leads to a reduction in inflammatory cytokine secretion and an inhibition of the signaling pathways that drive the differentiation of macrophages into bone-resorbing osteoclasts.[3][15][18]
Conclusion and Future Directions
The evidence presented strongly suggests that the GPR40/GPR120 agonist this compound is a promising candidate for the treatment of MetS-associated periodontitis.[3] By simultaneously improving metabolic health and directly targeting the inflammatory and bone-resorptive processes in the periodontium, this compound offers a dual-pronged therapeutic approach.
For researchers and scientists, these findings open up new avenues for investigating the role of fatty acid receptors in oral inflammatory diseases. Further studies are warranted to fully elucidate the downstream signaling pathways of GPR40/GPR120 activation in periodontal tissues and to explore the potential of other agonists with different selectivity profiles.
For drug development professionals, this compound and other GPR40/GPR120 agonists represent a novel class of anti-inflammatory agents for periodontitis. The development of targeted therapies that can be locally or systemically administered could revolutionize the management of this prevalent and debilitating disease, particularly in the growing population of patients with metabolic syndrome. Clinical trials will be the next critical step in translating these promising preclinical findings into tangible benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A 2-plane micro-computed tomographic alveolar bone measurement approach in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]
- 15. The Free Fatty Acid Receptor G Protein-coupled Receptor 40 (GPR40) Protects from Bone Loss through Inhibition of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RANKL-mediated osteoclast formation from murine RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Off-Target Effects of GW9508
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of GW9508, a widely used tool compound for studying the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). While this compound is a potent GPR40 agonist, understanding its interactions with other cellular targets is critical for the accurate interpretation of experimental results and for assessing its therapeutic potential. This document details the known off-target activities of this compound, presents quantitative data in a structured format, outlines key experimental protocols for assessing its effects, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a synthetic small-molecule agonist primarily targeting GPR40, a receptor involved in glucose-stimulated insulin (B600854) secretion. However, its pharmacological profile is not entirely specific. The most significant and well-characterized off-target activity of this compound is its agonist effect on GPR120 (FFAR4), another free fatty acid receptor. While its potency at GPR120 is approximately 100-fold lower than at GPR40, this interaction can lead to biological effects in systems where GPR120 is expressed, particularly in the absence of GPR40.[1][2] Extensive selectivity screening has shown that this compound is largely inactive against a broad range of other receptors, kinases, and enzymes at concentrations where it potently activates GPR40.[1][3]
Quantitative Off-Target Profile
The following tables summarize the known quantitative data for this compound's activity at its primary and key off-target receptors.
Table 1: Agonist Potency of this compound at GPR40 and GPR120
| Target | Species | Assay Type | Parameter | Value | Reference |
| GPR40 (FFAR1) | Human | Calcium Mobilization | pEC50 | 7.32 ± 0.03 | [1] |
| GPR40 (FFAR1) | Human | Calcium Mobilization | EC50 | 47.8 nM | [4] |
| GPR40 (FFAR1) | Human | Calcium Flux (CHO cells) | EC50 | 13 nM | [2] |
| GPR40 (FFAR1) | Rat | Calcium Flux (CHO cells) | EC50 | 99 nM | [2] |
| GPR120 (FFAR4) | Human | Calcium Mobilization | pEC50 | 5.46 ± 0.09 | [1] |
| GPR120 (FFAR4) | Human | Calcium Mobilization | EC50 | 3,467 nM | [4] |
Table 2: Selectivity Panel Screening Results for this compound
| Target Class | Number of Targets Screened | Activity Notes | Reference |
| GPCRs (other than GPR40/120) | 220 | At least 100-fold selective | [1][3] |
| Kinases | 60 | At least 100-fold selective | [1][3] |
| Proteases | 63 | At least 100-fold selective | [1][3] |
| Integrins | 7 | At least 100-fold selective | [1][3] |
| Nuclear Receptors (including PPARα, δ, γ) | 20 | Inactive (pEC50s < 5.0) | [1][3] |
| GPR41 (FFAR3) | 1 | Inactive (pEC50 < 4.3) | [1] |
| GPR43 (FFAR2) | 1 | Inactive (pEC50 < 4.3) | [1] |
Note: The selectivity data was generated internally at GlaxoSmithKline and cited in Briscoe et al., 2006.[1]
Signaling Pathways
This compound's on-target and primary off-target effects are mediated through Gq/11-coupled G protein-coupled receptors. Activation of these receptors leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
References
- 1. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
The Pharmacokinetics and Pharmacodynamics of GW9508: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW9508 is a potent and selective synthetic agonist for the free fatty acid receptors 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), and to a lesser extent, FFAR4 (GPR120).[1][2] With approximately 100-fold greater selectivity for GPR40 over GPR120, this compound has emerged as a critical pharmacological tool for elucidating the physiological roles of these receptors.[2] Primarily recognized for its glucose-sensitive insulin (B600854) secretagogue properties and anti-inflammatory effects, this compound's mechanism of action involves the activation of various intracellular signaling cascades.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows.
Pharmacokinetics
A study in rats has provided key insights into the pharmacokinetic profile of this compound. The compound exhibits low clearance, a moderate half-life, and good oral bioavailability.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Clearance | Low | [1] |
| Half-life (t½) | Moderate | [1] |
| Oral Bioavailability | 54.88% | [1] |
The primary metabolic pathways for this compound have been identified as hydroxylation and glucuronidation.[1] The most abundant metabolite observed in rat plasma and both rat and human hepatocytes is an acylglucuronide conjugate.[1]
Experimental Protocol: Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile and identify metabolites of this compound in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Intravenous and oral administration of this compound.
-
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.
-
Sample Preparation: Plasma samples were precipitated with acetonitrile (B52724) to extract this compound and its metabolites.[1]
-
Analytical Method: A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was developed for the quantitative determination of this compound in plasma.[1]
-
Metabolite Identification: Metabolites in rat plasma, as well as from incubations with rat and human hepatocytes, were identified using a liquid chromatography-high-resolution mass spectrometry (LC-Q-Exactive-Orbitrap-MS) assay.[1]
Pharmacodynamics
This compound exerts its pharmacological effects primarily through the activation of GPR40 and, to a lesser extent, GPR120. Its actions are pleiotropic, impacting glucose homeostasis, inflammation, and cellular signaling.
Table 2: In Vitro Agonist Potency of this compound
| Receptor | Assay | Parameter | Value | Reference |
| Human GPR40 (FFAR1) | Calcium Mobilization (HEK-293 cells) | pEC₅₀ | 7.32 | [2] |
| Human GPR120 (FFAR4) | Calcium Mobilization (HEK-293 cells) | pEC₅₀ | 5.46 | [2] |
| Human GPR40 (FFAR1) | Calcium Mobilization (HEK-293 cells) | EC₅₀ | 47.8 nM | [4] |
| Human GPR120 (FFAR4) | Calcium Mobilization (HEK-293 cells) | EC₅₀ | 3,467 nM | [4] |
| MIN6 cells | Glucose-Stimulated Insulin Secretion | pEC₅₀ | 6.14 | [5] |
Mechanism of Action and Signaling Pathways
Activation of GPR40 by this compound initiates a cascade of intracellular events. In pancreatic β-cells, this leads to the potentiation of glucose-stimulated insulin secretion (GSIS). This process is primarily mediated through the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), both of which are crucial for insulin granule exocytosis.[6]
Caption: GPR40 signaling pathway for insulin secretion.
Beyond its effects on insulin secretion, this compound has been shown to activate other important signaling pathways, including the Akt/GSK-3β pathway, which is involved in glycogen (B147801) synthesis, and the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.[3][4]
Experimental Protocol: In Vitro Calcium Mobilization Assay
Objective: To determine the agonist potency of this compound at GPR40 and GPR120 by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing either human GPR40 or GPR120 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluency.
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for a specified time at 37°C.
-
Following incubation, the cells are washed to remove excess dye.
-
-
Compound Addition: A baseline fluorescence is recorded before the addition of varying concentrations of this compound using a fluorescence plate reader (e.g., FLIPR).
-
Data Acquisition: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured, and concentration-response curves are generated to calculate pEC₅₀ or EC₅₀ values.
Caption: Workflow for a calcium mobilization assay.
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To evaluate the effect of this compound on glucose-stimulated insulin secretion in a pancreatic β-cell line.
Methodology:
-
Cell Culture: MIN6 mouse insulinoma cells are cultured in DMEM supplemented with fetal bovine serum and other necessary components.
-
Cell Seeding: Cells are seeded in 24-well plates and cultured to a desired confluency.
-
Pre-incubation (Starvation): Cells are washed and pre-incubated in a low-glucose Krebs-Ringer Bicarbonate HEPES (KRBH) buffer for 1-2 hours to establish a basal level of insulin secretion.
-
Stimulation:
-
The pre-incubation buffer is removed.
-
Cells are then incubated for a defined period (e.g., 1 hour) in KRBH buffer containing:
-
Low glucose (e.g., 2.8 mM) as a negative control.
-
High glucose (e.g., 20 mM) as a positive control.
-
High glucose in the presence of varying concentrations of this compound.
-
-
-
Sample Collection: The supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the collected supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for mouse insulin.
-
Data Analysis: The amount of secreted insulin is normalized to the total protein content or cell number. The fold-increase in insulin secretion compared to the high-glucose control is calculated.
Conclusion
This compound is a valuable research tool for investigating the roles of GPR40 and GPR120 in metabolic and inflammatory processes. Its well-characterized pharmacodynamic profile, including its potent and selective agonism at GPR40, makes it ideal for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting these receptors. The available pharmacokinetic data in rats provides a foundation for designing further preclinical studies. The detailed experimental protocols provided herein offer a starting point for researchers seeking to utilize this compound in their investigations. Further studies are warranted to fully elucidate the pharmacokinetic profile of this compound in other species and to explore its full therapeutic potential.
References
- 1. Pharmacokinetics and metabolism of this compound in rat by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
GW9508: A Technical Guide to its Application in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of GW9508, a potent and selective agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), in the context of neuroinflammation studies. This document provides a comprehensive overview of its mechanism of action, key experimental findings, detailed protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction to this compound and its Target: GPR40/FFAR1
This compound is a small molecule agonist with high selectivity for GPR40 over GPR120 (FFAR4).[1] GPR40 is a G-protein-coupled receptor that is activated by medium and long-chain free fatty acids.[2] Predominantly expressed in pancreatic β-cells, GPR40 is also found in the central nervous system (CNS), including on neurons, astrocytes, and microglia.[2] Its activation has been shown to exert anti-inflammatory effects, making this compound a valuable tool for investigating the role of GPR40 signaling in neurological disorders with an inflammatory component.[2][3]
Mechanism of Action in Neuroinflammation
This compound-mediated activation of GPR40 has been demonstrated to attenuate neuroinflammation primarily through its influence on microglia, the resident immune cells of the CNS. The binding of this compound to GPR40 on microglia initiates a signaling cascade that promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This polarization is crucial in resolving inflammation and promoting tissue repair.[2][3]
A key signaling pathway implicated in the anti-inflammatory effects of this compound involves the sequential activation of p21-activated kinase 4 (PAK4), cAMP-response element-binding protein (CREB), and the histone demethylase KDM6B.[2][3] This pathway ultimately leads to the downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), and the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10) and the M2 marker CD206.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its antagonist, GW1100, as reported in the literature.
| Compound | Target | Activity | Value | Assay System | Reference |
| This compound | GPR40 (human) | Agonist | pEC50: 7.32 | Intracellular Ca2+ mobilization in HEK-293 cells | [1] |
| This compound | GPR120 (human) | Agonist | pEC50: 5.46 | Intracellular Ca2+ mobilization in HEK-293 cells | [1] |
| This compound | GPR40 (human) | Agonist | EC50: 13 nM | Calcium flux assay in CHO cells | [1] |
| This compound | GPR40 (rat) | Agonist | EC50: 99 nM | Calcium flux assay in CHO cells | [1] |
| GW1100 | GPR40 | Antagonist | pIC50: 5.99 | Inhibition of this compound-stimulated Ca2+ release in HEK293 cells | [3][4] |
| In Vivo Study: Germinal Matrix Hemorrhage (GMH) in Rat Pups | ||
| Parameter | Treatment Group | Observation |
| This compound Dosage | 0.84 mg/kg, 2.5 mg/kg, 7.5 mg/kg (intranasally) | Dose-dependent improvement in neurological outcomes.[2] |
| Microglia Polarization (24h post-GMH) | This compound | Increased M2 microglia (CD206+), Decreased M1 microglia (CD16+).[2][3] |
| Pro-inflammatory Cytokines (24h post-GMH) | This compound | Significant decrease in IL-1β and TNF-α protein levels.[2][3] |
| Anti-inflammatory Cytokines (24h post-GMH) | This compound | Significant increase in IL-10 and CD206 protein levels.[2][3] |
| Signaling Pathway Activation (24h post-GMH) | This compound | Increased phosphorylation of PAK4 and CREB, and increased KDM6B protein levels.[2][3] |
| Effect of GPR40 Antagonist (GW1100) | This compound + GW1100 | Abolished the neuroprotective and anti-inflammatory effects of this compound.[2][3] |
Experimental Protocols
In Vivo Germinal Matrix Hemorrhage (GMH) Model
This protocol is based on a study investigating the effects of this compound in a neonatal rat model of GMH.[2]
-
Animal Model: 7-day-old rat pups are used.
-
Induction of GMH: An intraparenchymal injection of bacterial collagenase is administered to induce hemorrhage.
-
This compound Administration: this compound is administered intranasally at 1, 25, and 49 hours after GMH induction. A dose-response study can be performed with concentrations of 0.84 mg/kg, 2.5 mg/kg, and 7.5 mg/kg.
-
Antagonist Treatment: The GPR40 antagonist, GW1100, can be administered intranasally 1 hour before, and 23 and 47 hours after GMH to confirm the GPR40-mediated effects of this compound.
-
Neurological Evaluation: Neurological function is assessed at 24, 48, and 72 hours post-GMH using tests such as negative geotaxis and righting reflex. Long-term outcomes can be evaluated using rotarod and foot-fault tests at 21 days post-GMH.
-
Tissue Collection: At designated time points, animals are euthanized, and brain tissue is collected for histological and molecular analysis.
Immunofluorescence Staining for Microglia Polarization
This protocol is for identifying M1 and M2 microglia in rat brain sections.[5]
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and prepare 30 µm thick brain sections.
-
Permeabilization and Blocking: Permeabilize sections with 0.1% Triton X-100 for 10 minutes and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against M1 (e.g., anti-CD16/32, 1:50) and M2 (e.g., anti-CD206, 1:100) markers, along with a general microglia marker (e.g., anti-Iba1).
-
Secondary Antibody Incubation: Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Mounting and Imaging: Mount sections with a DAPI-containing mounting medium and visualize using a fluorescence or confocal microscope.
Western Blot Analysis of the GPR40 Signaling Pathway
This protocol outlines the steps for detecting key proteins in the this compound-activated signaling cascade.
-
Protein Extraction: Homogenize brain tissue or lyse cultured microglia in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against GPR40, phospho-PAK4, PAK4, phospho-CREB, CREB, and KDM6B.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
This protocol is for quantifying the mRNA levels of pro- and anti-inflammatory cytokines in rat microglia or brain tissue.
-
RNA Extraction: Extract total RNA using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Primer Sequences (Rat):
-
IL-1β: Forward: 5'-GCTACGAATCTCCGACCAC-3', Reverse: 5'-CGTTATCCCATGTGTCGAAGAA-3'[6]
-
TNF-α: Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3', Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'[6]
-
IL-10: Forward: 5'-GACTTTAAGGGTTACCTGGGTTG-3', Reverse: 5'-TCACATGCGCCTTGATGTCTG-3'[7]
-
CD206 (MRC1): Primer sequences for rat CD206 should be designed and validated.
-
Housekeeping Gene (e.g., β-actin): Forward: 5'-AAGGCCAACCGTGAAAAGAT-3', Reverse: 5'-GTGGTACGACCAGAGGCATAC-3'[6]
-
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Mandatory Visualizations
Signaling Pathway of this compound in Microglia
Caption: Signaling pathway of this compound in microglia.
Experimental Workflow for In Vivo Neuroinflammation Study
Caption: Experimental workflow for in vivo neuroinflammation study.
Logical Relationship of this compound's Anti-inflammatory Action
Caption: Logical relationship of this compound's anti-inflammatory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of GPR40 attenuates neuroinflammation and improves neurological function via PAK4/CREB/KDM6B pathway in an experimental GMH rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. frontiersin.org [frontiersin.org]
- 6. thno.org [thno.org]
- 7. ijbs.com [ijbs.com]
Methodological & Application
Application Notes and Protocols for GW9508 in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9508 is a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). It also exhibits agonist activity at GPR120, albeit with approximately 100-fold lower selectivity. This compound is a valuable tool for in-vitro research, enabling the investigation of cellular pathways involved in metabolic diseases, inflammation, and insulin (B600854) secretion. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.
Mechanism of Action
This compound primarily activates GPR40, a Gq protein-coupled receptor. This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is central to many of the cellular effects of this compound, including the potentiation of glucose-stimulated insulin secretion (GSIS).
Signaling Pathway of this compound via GPR40
Caption: this compound binds to and activates GPR40, leading to downstream signaling events.
Quantitative Data Summary
The following tables summarize the potency and efficacy of this compound in various in-vitro models.
Table 1: Potency (pEC₅₀/EC₅₀) of this compound in Different Cell Lines
| Cell Line | Receptor | Assay | pEC₅₀ | EC₅₀ | Reference |
| CHO | Human GPR40 | Calcium Flux | 7.32 | 48 nM | |
| HEK-293 | Human GPR40 | Intracellular Ca²⁺ Mobilization | 7.32 | 48 nM | |
| HEK-293 | Human GPR120 | Intracellular Ca²⁺ Mobilization | 5.46 | 3.47 µM | |
| MIN6 | Mouse GPR40 | Glucose-Stimulated Insulin Secretion | 6.14 | 724 nM | |
| CHO | Rat GPR40 | Calcium Flux | - | 99 nM |
Table 2: Efficacy of this compound in Functional Assays
| Cell Line | Assay | Conditions | Effect | Reference |
| MIN6 | Glucose-Stimulated Insulin Secretion | 25 mM Glucose, 20 µM this compound | 1.52-fold increase in insulin secretion | |
| MIN6 | Glucose-Stimulated Insulin Secretion | 10 µM this compound | Enhanced insulin secretion with increasing glucose concentrations | |
| INS-1D | Insulin Secretion | 20 mM Glucose | Enhanced insulin secretion | |
| HaCaT | Cytokine Expression (TNF-α and IFN-γ induced) | - | Suppression of IL-11, IL-24, and IL-33 expression | |
| Normal Human Epidermal Keratinocytes | Chemokine Production | - | Inhibition of CCL5 and CXCL10 production |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (347.41 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid cytotoxicity.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the effect of this compound on insulin secretion from pancreatic β-cells (e.g., MIN6 or INS-1 cells) in response to glucose.
Experimental Workflow: GSIS Assay
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Materials:
-
MIN6 or INS-1 cells
-
24-well cell culture plates
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM or 25 mM)
-
This compound stock solution
-
Insulin ELISA kit or HTRF assay kit
-
Cell lysis buffer
Application Notes and Protocols: GW9508 for Mouse Models
Introduction
GW9508 is a potent and selective agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), and to a lesser extent, FFAR4 (GPR120).[1] It is a valuable tool for investigating the roles of these receptors in various physiological and pathological processes. In mouse models, this compound has been utilized to study metabolic diseases, neuroinflammation, cognitive dysfunction, and inflammatory responses.[2][3][4][5] These notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathways of this compound in mice.
Data Presentation: Recommended Dosages
The optimal dosage of this compound can vary significantly depending on the mouse model, administration route, and the specific biological question being investigated. The following table summarizes dosages reported in various studies.
| Mouse Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| High-Fat Diet (HFD)-induced Diabetic Mice | Intraperitoneal (i.p.) | Low doses (not specified) | Long-term | Improved glucose tolerance and insulin (B600854) resistance. | [2] |
| Metabolic Syndrome & Periodontitis (C57BL/6) | Intraperitoneal (i.p.) | 50 mg/kg/day | 4 weeks | Improved metabolic parameters and reduced alveolar bone loss. | [3][6] |
| Alzheimer's Disease (Aβ1-42 induced) | Intragastric (i.g.) | Not specified | Not specified | Ameliorated cognitive deficits. | [4] |
| Alzheimer's Disease (STZ-induced ICR mice) | Intraperitoneal (i.p.) | Low, Medium, High (not specified) | Not specified | Prevented cognitive impairment and reduced p-tau/Aβ1-42 levels. | [7] |
| E. coli Infection | Intraperitoneal (i.p.) | 10 mg/kg | Single dose | Increased leukocyte recruitment and bacterial clearance. | [8] |
| Hepatic Steatosis (High-cholesterol diet) | Not specified | 100 mg/kg/day | 3 days | Decreased hepatic lipid accumulation. | [9] |
| Pain Model (Formalin-induced) | Intracerebroventricular (i.c.v.) | 1.0 µg | Single dose | Decreased pain-related behavior. | [10] |
| Contact Hypersensitivity (BALB/c & C57BL/6) | Topical | 200 µM | Not specified | Suppressed ear swelling. | [11] |
Experimental Protocols
Preparation and Administration of this compound
Vehicle Preparation: The choice of vehicle is critical for ensuring the solubility and stability of this compound.
-
For Intraperitoneal (i.p.) and Intragastric (i.g.) Administration: this compound can be dissolved in a vehicle such as phosphate-buffered saline (PBS) or a solution containing dimethyl sulfoxide (B87167) (DMSO).[3][8][10] For example, a stock solution can be prepared in DMSO and then diluted with PBS for the final working solution.
-
For Intracerebroventricular (i.c.v.) Administration: A common vehicle is 0.2% DMSO in saline.[10]
-
Solubility: this compound is soluble in various organic solvents including DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (20 mg/ml), and Methanol (30 mg/ml).[9]
Administration:
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic delivery. In a model of metabolic syndrome, mice were treated with this compound at 50 mg/kg/day via i.p. injection for the final 4 weeks of a 20-week high-fat diet regimen.[3]
-
Intragastric (i.g.) Gavage: This route is used to study the effects of this compound on the gut-brain axis in models of Alzheimer's disease.[4]
-
Intracerebroventricular (i.c.v.) Injection: This method delivers the compound directly to the central nervous system, bypassing the blood-brain barrier. A single 1.0 µg dose has been used to study its effects on pain signaling.[10]
Protocol: Investigating Metabolic Syndrome and Periodontitis
This protocol is adapted from a study using a high-fat diet (HFD) to induce metabolic syndrome and lipopolysaccharide (LPS) to induce periodontitis in C57BL/6 mice.[3][5][6]
Workflow:
-
Model Induction: Eight-week-old male C57BL/6 mice are fed a high-fat diet (HFD) for 20 weeks to induce metabolic syndrome (MetS). A control group is fed a low-fat diet (LFD).[3][6]
-
Periodontitis Induction: During the last 4 weeks of the diet regimen, periodontitis is induced by periodontal injection of LPS. The control group receives injections of the vehicle (PBS).[3][6]
-
Treatment: A subset of mice is treated with this compound at a dose of 50 mg/kg/day via intraperitoneal injection during the final 4 weeks. The control group for the drug treatment receives i.p. injections of PBS.[3]
-
Metabolic Measurements: At the end of the experiment, fasting blood samples are collected to measure glucose, cholesterol, free fatty acids, and insulin levels.[3]
-
Tissue Analysis: Maxillae are dissected for micro-computed tomography (µCT) analysis to quantify alveolar bone loss. Histological analysis is performed to assess periodontal inflammation and osteoclast formation.[5]
Signaling Pathways and Visualizations
This compound primarily acts through the GPR40/FFA1 receptor, which can trigger multiple downstream signaling cascades.
GPR40 Signaling in Pancreatic β-Cells
Activation of GPR40 by this compound in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). This process involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC) isoforms, particularly PKCα and PKCε.[12][13]
Caption: this compound activates GPR40 to potentiate insulin secretion via PLC and PKC pathways.
GPR40 Signaling in Other Tissues (e.g., Liver, Brain)
Beyond insulin secretion, this compound influences other pathways. In liver cells, it can activate the Akt/GSK-3β pathway to increase glycogen (B147801) and the AMPK pathway to reduce lipid accumulation.[2][9] In neuronal contexts, it can activate the Akt/mTOR pathway, which is involved in regulating autophagy.[7]
Caption: this compound activates diverse GPR40-mediated pathways in liver and brain tissue.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound in a mouse model of diet-induced disease.
Caption: A generalized workflow for in vivo studies using this compound in mouse models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice [mdpi.com]
- 4. This compound ameliorates cognitive dysfunction via the external treatment of encephalopathy in Aβ1-42 induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates cognitive dysfunction via autophagy pathway in streptozotocin-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. The activation of supraspinal GPR40/FFA1 receptor signalling regulates the descending pain control system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Insulin Secretion in MIN6 Cells Using GW9508
Audience: Researchers, scientists, and drug development professionals.
Introduction: GW9508 is a potent and selective small-molecule agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) by medium and long-chain fatty acids.[1][4] The mouse insulinoma cell line, MIN6, is a widely used in vitro model for studying insulin secretion as it retains a robust response to glucose and other secretagogues.[5][6][7] These application notes provide a detailed protocol for utilizing this compound to investigate GPR40-mediated insulin secretion in MIN6 cells, including the underlying signaling pathways, experimental procedures, and expected quantitative outcomes.
Mechanism of Action: this compound Signaling Pathway
This compound potentiates glucose-stimulated insulin secretion by activating GPR40, which couples to the Gαq/11 signaling cascade.[1] This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium ([Ca2+]i).[3][9] The resulting elevation in cytosolic Ca2+, combined with the activation of Protein Kinase C (PKC) isoforms (such as PKCα and PKCε) by DAG, augments the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[1][10][11]
Caption: Signaling pathway of this compound in pancreatic β-cells.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's activity in cellular assays.
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
|---|---|---|---|---|
| pEC₅₀ for Ca²⁺ Mobilization | GPR40 | HEK293 | 7.32 ± 0.03 | [1][2] |
| GPR120 | HEK293 | 5.46 ± 0.09 | [1][2] |
| pEC₅₀ for GSIS Potentiation | GPR40 | MIN6 | 6.14 ± 0.03 |[1] |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Condition | This compound Conc. | Insulin Secretion (Fold Increase vs. Control) | Reference |
|---|---|---|---|
| Low Glucose (5 mM) | 10 µM | No significant effect | [1] |
| High Glucose (25 mM) | 20 µM | 1.52 ± 0.04 | [1] |
| High Glucose (25 mM) + GW1100 (1 µM) | 20 µM | Effect of this compound is reversed |[1][2] |
GW1100 is a selective GPR40 antagonist.[1][2]
Table 3: Effect of this compound on KCl-Stimulated Insulin Secretion in MIN6 Cells
| Condition | Insulin Secretion | Reference |
|---|---|---|
| High Glucose (25 mM) + 30 mM KCl | Significantly potentiated vs. glucose alone | [1] |
| High Glucose (25 mM) + 30 mM KCl + 10 µM this compound | Significantly enhanced vs. KCl or this compound alone | [1] |
| High Glucose (25 mM) + 30 mM KCl + 10 µM this compound + 1 µM GW1100 | Potentiation by this compound is prevented |[1] |
Experimental Protocols
1. MIN6 Cell Culture and Maintenance
Proper cell culture technique is essential for reproducible results in insulin secretion assays.
-
Culture Medium: Prepare MIN6 Expansion Medium using Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L), supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[5]
-
Passaging:
-
Subculture MIN6 cells when they reach 80-85% confluency.[5][12]
-
Aspirate the culture medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[5][12]
-
Add pre-warmed Accutase® or a similar cell detachment solution and incubate at 37°C for 3-5 minutes until cells detach.[5][12]
-
Neutralize the detachment solution with complete culture medium and transfer the cell suspension to a conical tube.[5]
-
Resuspend the cell pellet in fresh MIN6 Expansion Medium and seed into new culture flasks at the desired density.[5]
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol describes a static incubation method for assessing the effect of this compound on insulin secretion.
-
Materials:
-
MIN6 cells
-
24-well or 96-well tissue culture plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer: 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[5][7]
-
This compound stock solution (e.g., in DMSO)
-
Glucose stock solution
-
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 24-well plate at a density that ensures ~80% confluency on the day of the experiment (e.g., 3.5 x 10⁵ cells/well).[12] Culture for 48 hours.
-
Pre-incubation (Starvation):
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH buffer containing the desired experimental conditions. Examples include:
-
Basal: Low glucose (e.g., 5 mM)
-
Control Stimulated: High glucose (e.g., 25 mM)
-
Test Condition 1: High glucose (25 mM) + various concentrations of this compound (e.g., 10 nM - 20 µM)
-
Test Condition 2: Low glucose (5 mM) + various concentrations of this compound
-
Antagonist Control: High glucose (25 mM) + this compound + GW1100 (e.g., 1 µM)
-
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[1]
-
Sample Collection:
-
3. Insulin Quantification
An Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying insulin in the collected supernatants.
-
Use a commercially available mouse insulin ELISA kit.
-
Follow the manufacturer's instructions precisely for preparing standards, samples, and running the assay.[5][13]
-
Results are typically normalized to total protein content or DNA content from the cell lysate of each well to account for variations in cell number.
Experimental Workflow
The following diagram outlines the key steps in the GSIS protocol.
Caption: Experimental workflow for a this compound-based GSIS assay.
References
- 1. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ris.utwente.nl [ris.utwente.nl]
Application Notes and Protocols for Investigating Osteoclastogenesis with GW9508
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are pivotal in bone homeostasis and various pathologies, including osteoporosis and rheumatoid arthritis.[1] The differentiation of osteoclast precursors into mature, multinucleated osteoclasts, a process termed osteoclastogenesis, is predominantly driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1] GW9508, a potent agonist of the G protein-coupled receptor 40 (GPR40), has emerged as a significant inhibitor of osteoclast differentiation.[2][3] These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on osteoclastogenesis, detailing its mechanism of action and providing step-by-step experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effects on osteoclastogenesis primarily through the activation of GPR40.[2][3] This activation interferes with the canonical RANKL/RANK signaling pathway, which is essential for osteoclast formation. The binding of RANKL to its receptor, RANK, on osteoclast precursors typically triggers a signaling cascade that activates the transcription factor NF-κB and subsequently Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis.[2][4]
Studies have demonstrated that this compound, in a GPR40-dependent manner, abrogates RANKL-induced activation of the NF-κB pathway.[2] This is achieved by inhibiting the phosphorylation of key signaling intermediates, IκB kinase (IKKα/β) and Inhibitor of κBα (IκBα).[2] The prevention of IκBα phosphorylation leads to the suppression of NF-κB activation and its subsequent translocation to the nucleus.[2][5] Consequently, the expression of NFATc1 is downregulated, leading to a halt in osteoclast differentiation.[2][4]
At higher concentrations (e.g., 100 µM), this compound has also been shown to induce necrosis in osteoclast precursors through increased mitochondrial oxidative stress, a mechanism that appears to be independent of GPR40.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of osteoclastogenesis as reported in the literature.
Table 1: Effect of this compound on Osteoclast Formation
| Cell Type | Treatment | Concentration (µM) | Outcome | Reference |
| Mouse Bone Marrow Macrophages | RANKL + this compound | 10 | Inhibition of TRAP-positive multinucleated osteoclast formation | [2] |
| Mouse Bone Marrow Macrophages | RANKL + this compound | 50 | Stronger inhibition of TRAP-positive multinucleated osteoclast formation | [2] |
| RAW264.7 cells | RANKL + this compound | 10 | Significant reduction in TRAP enzymatic activity | [2] |
| RAW264.7 cells | RANKL + this compound | 50 | Further reduction in TRAP enzymatic activity | [2] |
| RAW264.7 cells | LPS + PA + this compound | Not specified | Significant inhibition of osteoclast number and area | [7] |
Table 2: Effect of this compound on Osteoclast Marker Gene Expression
| Cell Type | Treatment | Concentration (µM) | Gene | Fold Change/Effect | Reference |
| Mouse Bone Marrow Macrophages | RANKL + this compound | 10, 50 | TRACP, Calcitonin Receptor, MMP-9, Cathepsin K | Dose-dependent reduction | [8] |
| RAW264.7 cells | RANKL + this compound | 10, 50 | NFATc1 | Dose-dependent reduction | [2] |
| RAW264.7 cells | RANKL + this compound | 10, 50 | TRACP, Cathepsin K | Dose-dependent reduction | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in osteoclastogenesis.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
In Vitro Osteoclast Differentiation Assay
This protocol describes the differentiation of osteoclast precursors in the presence of this compound.
Materials:
-
Osteoclast precursors: Mouse bone marrow-derived macrophages (BMMs) or RAW264.7 cell line.[2]
-
Culture medium: α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Macrophage Colony-Stimulating Factor (M-CSF) (for BMMs).[1]
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1]
-
This compound (stock solution in DMSO).[2]
-
Vehicle control (DMSO).[2]
-
Multi-well culture plates (e.g., 96-well or 24-well).[1]
Procedure:
-
Cell Seeding: Seed osteoclast precursors in multi-well plates at an appropriate density (e.g., 1 x 10^4 cells/well in a 96-well plate).[9]
-
Differentiation Induction:
-
This compound Treatment: Add this compound to the culture medium at desired concentrations (e.g., 10 µM and 50 µM).[2] Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 days.[1] Replace the medium with fresh medium containing the respective treatments every 2 days.[1]
-
Assessment: At the end of the incubation period, assess osteoclast differentiation using TRAP staining.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of osteoclasts.[10] This protocol is for staining differentiated osteoclasts in culture plates.
Materials:
-
Fixation solution (e.g., 10% neutral buffered formalin or a citrate-acetone-formaldehyde solution).[11][12]
-
TRAP staining solution (commercially available kits are recommended, e.g., from Sigma-Aldrich).[10][12]
-
Deionized water.[1]
-
Light microscope.[1]
Procedure:
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with the fixation solution for 5-10 minutes at room temperature.[1][10]
-
Washing: Wash the wells three times with deionized water.[1]
-
Staining: Prepare the TRAP staining solution according to the manufacturer's instructions. Add the staining solution to each well and incubate at 37°C for 20-60 minutes, or until a visible red/purple color develops.[1][10]
-
Stopping the Reaction: Wash the wells with deionized water to stop the reaction.[1]
-
Visualization and Quantification: Acquire images using a light microscope. TRAP-positive cells will appear red/purple.[1] Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well to quantify osteoclast formation.[1]
Gene Expression Analysis by qRT-PCR
This protocol is for analyzing the expression of osteoclast-specific marker genes.
Materials:
-
RNA extraction kit.[13]
-
cDNA synthesis kit.[13]
-
qPCR master mix.[14]
-
Primers for target genes (e.g., NFATc1, Acp5 (TRAP), Ctsk (Cathepsin K)) and a housekeeping gene (e.g., Gapdh).[15]
-
Real-time PCR system.[14]
Procedure:
-
RNA Extraction: At the end of the differentiation period (e.g., day 4), lyse the cells and extract total RNA using a suitable kit.[1]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[13]
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.[13]
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[16]
-
Protein assay kit (e.g., BCA assay).[17]
-
SDS-PAGE gels.[18]
-
PVDF or nitrocellulose membranes.[18]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[17]
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-IκBα, and their total protein counterparts).[2]
-
HRP-conjugated secondary antibodies.[16]
-
Chemiluminescent substrate.[16]
-
Imaging system.[16]
Procedure:
-
Cell Lysis: After a short stimulation with RANKL (e.g., 15-30 minutes) in the presence or absence of this compound, wash the cells with cold PBS and lyse them with lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels and transfer the proteins to a membrane.[18][19]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.[17]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Bone Resorption (Pit) Assay
This assay measures the functional activity of osteoclasts.
Materials:
-
Calcium phosphate-coated plates or bone/dentine slices.[20][21]
-
Differentiated osteoclasts (as described in Protocol 1).
-
5% sodium hypochlorite (B82951) solution or ultrasonication.[1][20]
-
Toluidine blue staining solution (1% in water) or other visualization methods.[20]
Procedure:
-
Osteoclast Culture: Differentiate osteoclasts on calcium phosphate-coated plates or bone slices for an extended period (e.g., 7-14 days) to allow for resorption.[1][20]
-
Cell Removal: Remove the cells by treating the wells with a 5% sodium hypochlorite solution for 10 minutes or by ultrasonication.[1][20]
-
Washing: Wash the wells or slices extensively with deionized water and allow them to dry.[1]
-
Visualization: Stain the resorption pits with toluidine blue for 2 minutes. The resorbed areas will appear as dark blue pits.[20]
-
Quantification: Acquire images and quantify the resorbed area using image analysis software (e.g., ImageJ).[21]
References
- 1. benchchem.com [benchchem.com]
- 2. The Free Fatty Acid Receptor G Protein-coupled Receptor 40 (GPR40) Protects from Bone Loss through Inhibition of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40, a free fatty acid receptor, inhibits osteoclast differentiation and spares bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a free fatty acid receptor agonist, specifically induces cell death in bone resorbing precursor cells through increased oxidative stress from mitochondrial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. inside.ewu.edu [inside.ewu.edu]
- 10. biocat.com [biocat.com]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osteoclast-gene expression profiling reveals osteoclast-derived CCR2 chemokines promoting myeloma cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholar.xjtlu.edu.cn [scholar.xjtlu.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Wnt Signaling Inhibits Osteoclast Differentiation by Activating Canonical and Noncanonical cAMP/PKA Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression and Synthesis of Bone Morphogenetic Proteins by Osteoclasts: A Possible Path to Anabolic Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bone Resorption Assay [bio-protocol.org]
- 21. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW9508 Administration in In-Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vivo administration of GW9508 in rodent models. This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and a less potent agonist for GPR120 (FFAR4).[1][2] It is a valuable tool for investigating the roles of these receptors in various physiological and pathological processes, including metabolic diseases, inflammation, and neurological disorders.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published in-vitro and in-vivo studies.
Table 1: In-Vitro Activity of this compound
| Parameter | Receptor | Value | Cell Line | Reference |
| pEC50 (calcium mobilization) | GPR40/FFA1 | 7.32 | HEK-293 | [2] |
| EC50 (calcium mobilization) | GPR40/FFA1 | 47.8 nM | HEK-293 | [3] |
| pEC50 (calcium mobilization) | GPR120/FFA4 | 5.46 | HEK-293 | [2] |
| EC50 (calcium mobilization) | GPR120/FFA4 | 3,467 nM | HEK-293 | [3] |
| pEC50 (glucose-stimulated insulin (B600854) secretion) | GPR40/FFA1 | 6.14 | MIN6 cells | [4] |
Table 2: Summary of In-Vivo Administration Protocols for this compound in Rodent Models
| Rodent Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| High-Fat Diet (HFD)-Induced Diabetic Mice (C57BL/6J) | Intraperitoneal (IP) Injection | 50 mg/kg (single bolus) | Acute | Enhanced glucose-induced plasma insulin levels. | [5] |
| HFD-Induced Insulin-Resistant Mice | Mixed in High-Fat Diet | Not specified | 7 days | Dose-related improvement in insulin resistance. | [5] |
| High-Cholesterol Diet-Induced Hepatic Steatosis Mice | Not specified | 100 mg/kg per day | 3 days | Decreased hepatic lipid accumulation. | [3] |
| Germinal Matrix Hemorrhage (GMH) Rat Model | Not specified | Not specified | Not specified | Attenuated neuroinflammation and improved neurological function. | [6] |
| Inflammatory and Neuropathic Pain Mouse Models | Intrathecal Injection | Dose-dependent | Acute | Reduced mechanical allodynia and thermal hyperalgesia. | [7] |
| Metabolic Syndrome-Exacerbated Periodontitis Mice (C57BL/6) | Intraperitoneal (IP) Injection | 50 mg/kg/day | 4 weeks | Improved metabolic parameters and reduced alveolar bone loss. | [8][9][10] |
| Browning of Adipose Tissue in Mice (C57BL/6) | Mixed in Diet | 50 µg/g body weight per day | 1 week | Induced browning of inguinal white adipose tissue (iWAT). | [11] |
| Contact Hypersensitivity Mouse Models (BALB/c and C57BL/6) | Topical Application | 200 µM | Not specified | Suppressed ear swelling. | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
This protocol is suitable for acute or chronic administration of this compound to achieve systemic exposure.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, sterile saline)[12]
-
Sterile syringes and needles (25-27G)[13]
-
Appropriate animal restraint device
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Due to its poor water solubility, this compound should be dissolved in a suitable vehicle. A common formulation involves dissolving this compound in a minimal amount of DMSO and then diluting with a mixture of PEG300, Tween 80, and sterile saline.[12] For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 200 µL of DMSO, then add 4 mL of PEG300, 200 µL of Tween 80, and make up the final volume to 10 mL with sterile saline.
-
Vortex the solution until the compound is fully dissolved.
-
The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the rodent. For mice, scruffing the neck is common. For rats, more secure restraint may be necessary.
-
Position the animal with its head tilted slightly downwards.
-
Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.[14]
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or the bladder.[14]
-
Inject the calculated volume of the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of distress, pain, or adverse reactions at the injection site.
-
Ensure the animal resumes normal activity, feeding, and drinking.
-
Protocol 2: Oral Administration of this compound via Diet Admixture
This method is suitable for chronic administration and mimics a more physiological route of exposure.
Materials:
-
This compound
-
Standard rodent chow
-
Acetone or other suitable volatile solvent
-
Fume hood
-
Mixing equipment
Procedure:
-
Preparation of Medicated Diet:
-
Calculate the total amount of this compound needed for the study duration and the number of animals.
-
Dissolve the calculated amount of this compound in a minimal amount of a volatile solvent like acetone.[11]
-
In a fume hood, pour the this compound solution over the rodent chow pellets.
-
Mix thoroughly to ensure an even coating of the drug on the pellets.
-
Allow the solvent to fully evaporate in the fume hood. This may take several hours.
-
Prepare a control diet by treating pellets with the solvent alone.[11]
-
-
Administration and Monitoring:
-
Provide the medicated or control diet ad libitum to the animals.
-
Monitor food intake regularly to estimate the daily dose of this compound consumed by each animal.
-
Ensure fresh water is always available.
-
Monitor the animals for changes in body weight, food and water consumption, and general health.
-
Signaling Pathways and Experimental Workflows
This compound Signaling through GPR40 in Pancreatic β-Cells
This compound potentiates glucose-stimulated insulin secretion (GSIS) through the activation of GPR40. This process involves the Gαq/11 signaling pathway, leading to an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC) isoforms.[15]
Caption: this compound/GPR40 signaling cascade in pancreatic β-cells.
Anti-inflammatory Signaling of this compound in Microglia
In a rat model of germinal matrix hemorrhage, this compound was shown to attenuate neuroinflammation by activating GPR40, which in turn modulates the PAK4/CREB/KDM6B pathway in microglia.[6] This leads to a decrease in pro-inflammatory cytokines and a shift towards an anti-inflammatory M2 microglial phenotype.
Caption: Anti-inflammatory pathway of this compound in microglia.
General Experimental Workflow for In-Vivo Rodent Studies with this compound
The following diagram illustrates a typical workflow for conducting in-vivo studies with this compound in rodent models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Activation of GPR40 attenuates neuroinflammation and improves neurological function via PAK4/CREB/KDM6B pathway in an experimental GMH rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The lipid sensor GPR120 promotes brown fat activation and FGF21 release from adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of GW9508 Stock Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of GW9508, a potent and selective agonist for the free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120), for use in a variety of experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical and Biological Properties of this compound
This compound is a small molecule agonist with approximately 100-fold selectivity for GPR40 over GPR120.[1] Its activation of these receptors, particularly GPR40, initiates a cascade of intracellular signaling events with implications for insulin (B600854) secretion, inflammation, and other physiological processes.
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 347.41 g/mol |
| Formula | C₂₂H₂₁NO₃ |
| CAS Number | 885101-89-3 |
| Purity | ≥98%[2] |
| Solubility (DMSO) | ≥100 mg/mL (287.84 mM). It is noted that hygroscopic DMSO can negatively impact solubility, so freshly opened DMSO is recommended.[1] |
| Solubility (Ethanol) | Soluble to 100 mM.[2] |
| pEC₅₀ (GPR40) | 7.32 |
| pEC₅₀ (GPR120) | 5.46[1] |
| Storage (Powder) | -20°C for up to 3 years, or at 4°C for up to 2 years.[1] |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years, or -20°C for up to 1 year.[1] |
Experimental Protocols
I. Preparation of a High-Concentration Stock Solution for In Vitro Use (e.g., 100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound, typically for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 34.74 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
II. Preparation of a Working Solution for In Vivo Use
This protocol provides a general guideline for preparing a this compound solution suitable for administration to laboratory animals. The final formulation may need to be optimized based on the specific animal model and route of administration.
Materials:
-
High-concentration this compound stock solution in DMSO (prepared as described above)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare the Vehicle: A common vehicle for in vivo administration of hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Dilution of Stock Solution:
-
Start with your high-concentration this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other vehicle components, mixing thoroughly after each addition. For example, to prepare 1 mL of a final solution, you could add 100 µL of a 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
-
-
Final Checks: Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[1]
-
Administration: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
Signaling Pathways of this compound
This compound primarily exerts its effects through the activation of the G-protein coupled receptor GPR40 (FFAR1). This receptor is coupled to the Gq family of G proteins. Upon agonist binding, GPR40 can also signal through the Gs protein pathway.
Caption: Signaling pathway of this compound via GPR40 activation.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing this compound stock solutions for both in vitro and in vivo applications.
References
GW9508 as a tool for studying GPR40-dependent pathways.
Application Notes: GW9508 as a Selective GPR40 Agonist
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[3][4] Activation of GPR40 by its endogenous ligands, medium- and long-chain free fatty acids, potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and stimulates the release of incretins like glucagon-like peptide-1 (GLP-1).[2][4] this compound is a potent and selective synthetic small-molecule agonist for GPR40.[5][6] Its selectivity and well-characterized activity make it an invaluable pharmacological tool for investigating the physiological roles of GPR40 and for screening new therapeutic agents targeting this receptor.
Mechanism of Action
This compound activates GPR40, which primarily couples to the Gαq/11 heterotrimeric G-protein.[2][7] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), particularly isoforms PKCα and PKCε in pancreatic β-cells.[3] The culmination of this pathway is an amplification of insulin granule exocytosis in a glucose-dependent manner.[2][3]
Quantitative Data for this compound
The following table summarizes the potency and selectivity of this compound at GPR40 and the related receptor GPR120, as determined by intracellular calcium mobilization and insulin secretion assays.
| Parameter | Receptor | Assay Type | Cell Line | Value | Reference |
| pEC₅₀ | GPR40 (FFA1) | Ca²⁺ Mobilization | HEK-293 | 7.32 ± 0.03 | [5][6] |
| EC₅₀ | GPR40 (FFA1) | Ca²⁺ Mobilization | HEK-293 | 47.8 nM | [8] |
| pEC₅₀ | GPR120 (FFA4) | Ca²⁺ Mobilization | HEK-293 | 5.46 ± 0.09 | [5][6] |
| EC₅₀ | GPR120 (FFA4) | Ca²⁺ Mobilization | HEK-293 | 3,467 nM | [8] |
| pEC₅₀ | GPR40 (FFA1) | Insulin Secretion | MIN6 Cells | 6.14 ± 0.03 | [6] |
| Selectivity | GPR40 vs GPR120 | Ca²⁺ Mobilization | HEK-293 | ~100-fold | [5] |
pEC₅₀ is the negative logarithm of the EC₅₀. A higher value indicates greater potency.
Visualized Signaling Pathway and Workflows
GPR40 Signaling Cascade
Experimental Workflow
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the activation of the Gq pathway by quantifying the transient increase in intracellular calcium concentration following receptor activation by this compound.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). Upon GPR40 activation by this compound, IP3-mediated calcium release from the endoplasmic reticulum increases the intracellular calcium concentration. This increase is detected as a change in the fluorescence intensity of the dye, which can be measured using a fluorescence plate reader.[9][10][11]
Materials:
-
HEK-293 cells stably expressing human GPR40.
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127 (20% w/v in DMSO).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic read capability and automated injectors.
Step-by-Step Procedure:
-
Cell Seeding: Seed GPR40-expressing HEK-293 cells into black, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[9][10]
-
Dye Loading:
-
Prepare a dye loading solution. For Fluo-4 AM, mix the stock solution with pre-warmed assay buffer to a final concentration of 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127.[9]
-
Remove the culture medium from the cells and gently add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[9]
-
-
Cell Washing: Carefully remove the dye loading solution and wash the cells 2-3 times with pre-warmed assay buffer to remove any extracellular dye. After the final wash, add 100 µL of assay buffer to each well.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentrations should be 2-5 times the final desired concentrations to account for dilution upon addition to the wells.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument for a kinetic read (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4 AM).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injector, add the this compound dilutions to the wells.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-3 minutes.[9]
-
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence (F) to the initial baseline fluorescence (F₀). Plot the response against the logarithm of the this compound concentration to determine the EC₅₀ value.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional consequence of GPR40 activation on insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1).
Principle: In the presence of stimulatory glucose concentrations, activation of GPR40 by this compound potentiates insulin secretion. Pancreatic β-cells are incubated with low and high glucose concentrations, with and without this compound. The amount of insulin released into the supernatant is then quantified, typically by ELISA.[3][6]
Materials:
-
MIN6 or INS-1D insulinoma cell lines.
-
24-well or 48-well cell culture plates.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing different glucose concentrations (e.g., 3 mM for basal and 20-25 mM for stimulatory).[3][12]
-
This compound stock solution (10 mM in DMSO).
-
Insulin ELISA kit.
Step-by-Step Procedure:
-
Cell Seeding: Seed MIN6 or INS-1D cells into 24-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a glucose-free KRB buffer.
-
Pre-incubate the cells in KRB buffer with a low, non-stimulatory glucose concentration (e.g., 3 mM) for 1-2 hours at 37°C to allow secretion to return to a basal level.[3]
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either low (3 mM) or high (20 mM) glucose concentrations.
-
To the appropriate wells, add this compound to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO).
-
-
Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the samples to pellet any detached cells and transfer the supernatant to a new tube. Store at -20°C or -80°C until analysis.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer’s instructions.[3]
-
Data Analysis: Normalize the insulin secreted to the total protein content or cell number in each well. Express the results as fold-increase over the basal (low glucose) condition or compare the effect of this compound to the vehicle control at high glucose.
Protocol 3: CRE-Luciferase Reporter Assay for Gs Pathway Activation
While GPR40 is primarily Gq-coupled, some GPR40 modulators can also engage Gs signaling, which is critical for GLP-1 secretion.[4] This assay can be used to screen for or characterize potential Gs pathway activation.
Principle: Activation of the Gs pathway leads to an increase in intracellular cAMP, which binds to PKA and results in the phosphorylation of the transcription factor CREB. Phosphorylated CREB binds to cAMP Response Elements (CRE) in the promoter region of target genes. This assay uses a reporter plasmid where the expression of a luciferase gene is driven by a CRE-containing promoter. An increase in luciferase activity indicates activation of the Gs/cAMP pathway.[13][14]
Materials:
-
HEK-293 cells.
-
CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
Cell culture medium and plates (white, opaque 96-well plates are recommended for luminescence assays).
-
This compound stock solution.
-
Dual-luciferase reporter assay system (e.g., from Promega).
-
Luminometer.
Step-by-Step Procedure:
-
Transfection:
-
One day before transfection, seed HEK-293 cells in a 96-well plate.
-
Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. If studying GPR40, a GPR40 expression plasmid should also be co-transfected.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.[13]
-
Compound Treatment:
-
Replace the medium with serum-free medium containing various concentrations of this compound or a known Gs activator like Forskolin (as a positive control).
-
Incubate for an appropriate time (typically 4-6 hours) to allow for reporter gene expression.[14]
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and sequentially measuring the firefly and Renilla luciferase activities in a luminometer.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity (from the CRE reporter) to the Renilla luciferase activity (from the control plasmid) for each well.
-
Calculate the fold induction of luciferase activity by dividing the normalized values of the this compound-treated wells by the normalized values of the vehicle-treated wells.
-
Plot the fold induction against the agonist concentration to generate a dose-response curve.
-
References
- 1. physoc.org [physoc.org]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
Application Notes & Protocols: Evaluating the Efficacy of GW9508 in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the preclinical evaluation of GW9508, a selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, in mouse models of type 2 diabetes.[1][2] this compound has been identified as a glucose-sensitive insulin (B600854) secretagogue, making it a promising therapeutic candidate.[1][3] The following sections detail the mechanism of action, experimental workflows, and standardized protocols for assessing the in vivo efficacy of this compound on glucose homeostasis and insulin sensitivity.
Mechanism of Action: GPR40 Signaling
This compound is a potent agonist for GPR40, a receptor highly expressed in pancreatic β-cells.[4] Activation of GPR40 by agonists like this compound potentiates glucose-stimulated insulin secretion (GSIS).[5] The binding of this compound to GPR40 initiates a signaling cascade through the Gαq/11 protein complex, leading to the activation of Phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates key downstream kinases like Protein Kinase C (PKC) and Protein Kinase D (PKD), which are crucial for augmenting insulin granule exocytosis.[5][6][8] Long-term treatment has also been shown to improve insulin resistance and activate the Akt/GSK-3β pathway to increase glycogen (B147801) storage.[9][10]
Experimental Design & Workflow
A robust experimental design is critical for evaluating the therapeutic effects of this compound. A typical study involves inducing a diabetic phenotype in mice, followed by a treatment period and subsequent metabolic assessments. The workflow below outlines the key phases of the experimental process.
Detailed Experimental Protocols
Animal Model and this compound Administration
-
Model: Male C57BL/6J mice are commonly used. Diabetes can be induced by feeding a high-fat diet (HFD, e.g., 60% kcal from fat) for 10-12 weeks.[9]
-
Housing: Mice should be maintained in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to food and water (except during fasting periods).
-
This compound Formulation: Prepare this compound in a suitable vehicle such as phosphate-buffered saline (PBS) or a solution containing DMSO and Tween-80.
-
Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection. A previously reported effective dose is 50 mg/kg/day.[11] Treatment duration can range from 4 to 8 weeks.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the mouse to clear a glucose load from the bloodstream, indicating overall glucose homeostasis.
-
Fasting: Fast mice for 4-6 hours prior to the test, ensuring access to water.[12] Transfer mice to clean cages to prevent coprophagy.[12]
-
Baseline Blood Sample (Time 0): Obtain a small blood sample (~5 µL) from the tail vein. Measure and record the blood glucose level using a calibrated glucometer.[12][13]
-
Glucose Administration: Administer a bolus dose of glucose (typically 1-2 g/kg body weight) via oral gavage.[12][14] The glucose solution is typically a 50% dextrose solution.[12]
-
Subsequent Blood Samples: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[14]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance.
Protocol 2: Insulin Tolerance Test (ITT)
This test measures the whole-body response to insulin, providing an index of insulin sensitivity.
-
Fasting: Fast mice for 4-6 hours with free access to water.[15]
-
Baseline Blood Sample (Time 0): Measure and record the baseline blood glucose level from a tail vein blood sample.[15]
-
Insulin Administration: Administer human insulin (e.g., Humulin R) via IP injection at a dose of 0.75-1.2 U/kg body weight.[15][16] The insulin should be diluted in cold, sterile 1X PBS or saline.[15]
-
Subsequent Blood Samples: Measure blood glucose levels at 15, 30, and 60 minutes after the insulin injection.[16]
-
Data Analysis: Plot the mean blood glucose levels over time. Data are often presented as a percentage of the initial baseline glucose level to normalize for starting variations. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
Protocol 3: Gene Expression Analysis (qPCR)
This protocol allows for the quantification of changes in the expression of key genes involved in metabolic pathways in tissues like the liver and pancreas.
-
Tissue Harvest: At the study endpoint, euthanize mice and rapidly dissect tissues of interest (e.g., liver, pancreas, adipose tissue). Flash-freeze tissues in liquid nitrogen and store them at -80°C.
-
RNA Extraction: Isolate total RNA from ~20-30 mg of tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Use gene-specific primers for target genes (e.g., G6pc, Pepck for gluconeogenesis; Srebf1 for lipogenesis; Pdx1 for β-cell function) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Protein Analysis (Western Blot)
This protocol is used to detect changes in protein levels and activation states (via phosphorylation) within the GPR40 signaling pathway.
-
Protein Extraction: Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors to create a total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-PKD, PKD). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clarity and ease of comparison. Long-term treatment with this compound in HFD-induced diabetic mice is expected to improve glucose tolerance and insulin sensitivity.[9][10]
Table 1: Representative Blood Glucose Levels During OGTT
| Time (min) | Vehicle Control (mg/dL) | This compound Treated (mg/dL) |
|---|---|---|
| 0 (Fasting) | 150 ± 10 | 130 ± 8 |
| 15 | 350 ± 25 | 280 ± 20 |
| 30 | 400 ± 30 | 310 ± 22 |
| 60 | 320 ± 20 | 220 ± 15 |
| 120 | 200 ± 15 | 140 ± 10 |
| AUC | High | Significantly Lower |
Data are presented as Mean ± SEM and are illustrative.
Table 2: Representative Blood Glucose Levels During ITT (% of Baseline)
| Time (min) | Vehicle Control (%) | This compound Treated (%) |
|---|---|---|
| 0 | 100 | 100 |
| 15 | 75 ± 5 | 55 ± 4 |
| 30 | 60 ± 6 | 40 ± 5 |
| 60 | 55 ± 5 | 35 ± 4 |
Data are presented as Mean ± SEM and are illustrative.
Table 3: Expected Changes in Hepatic Gene Expression
| Gene | Pathway | Expected Change with this compound |
|---|---|---|
| G6pc | Gluconeogenesis | ↓ |
| Pepck | Gluconeogenesis | ↓ |
| Srebf1 | Lipogenesis | ↓ |
| Fetuin-A | Insulin Resistance | ↓[9][10] |
Logical Relationship of this compound's Therapeutic Effect
The therapeutic benefit of this compound stems from a logical sequence of events, from receptor binding to the ultimate improvement of the diabetic phenotype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. IP Glucose Tolerance Test in Mouse [protocols.io]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
Application Notes and Protocols for Studying Protein Kinase C Activation Using GW9508
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9508 is a potent and selective agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Activation of GPR40 by this compound has been shown to stimulate various downstream signaling pathways, most notably the activation of Protein Kinase C (PKC). This makes this compound an invaluable tool for researchers studying the intricacies of PKC signaling in various physiological and pathophysiological contexts, including insulin (B600854) secretion, cell proliferation, and inflammation.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate PKC activation.
Mechanism of Action: this compound-Induced PKC Activation
This compound activates GPR40, which is predominantly coupled to the Gq alpha subunit (Gαq) of heterotrimeric G proteins.[6][7] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC).[6][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] While IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, DAG directly activates conventional and novel isoforms of PKC.[7][9][10] This signaling cascade is a key mechanism by which this compound modulates cellular function.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Cell Line/System | Notes | Reference |
| pEC50 for GPR40 | 7.32 | HEK-293 cells expressing GPR40 | pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | [1] |
| pEC50 for GPR120 | 5.46 | HEK-293 cells expressing GPR120 | Demonstrates ~100-fold selectivity for GPR40 over GPR120. | [1] |
| pEC50 for Insulin Secretion | 6.14 | MIN6 cells | Measured in the presence of 25 mM glucose. | [1] |
| This compound Concentration for PKC Activation | 10 µM | INS-1D cells | Concentration used to induce MARCKS-GFP translocation. | [9][10] |
| PKC Inhibitor Concentration | 75 µM | INS-1D cells | Concentration of isoform-specific inhibitory peptides used to confirm PKC involvement. | [3][10] |
Signaling Pathway Visualization
The following diagram illustrates the signaling cascade from GPR40 activation by this compound to the activation of PKC.
Caption: this compound signaling pathway leading to PKC activation.
Experimental Protocols
Here we provide detailed protocols for key experiments to study this compound-mediated PKC activation.
Experimental Workflow Visualization
Caption: General experimental workflow for studying PKC activation.
Protocol 1: Monitoring PKC Activation using MARCKS-GFP Translocation
A reliable method to visualize PKC activation is to monitor the translocation of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a major substrate of PKC.[10] When phosphorylated by active PKC, MARCKS translocates from the plasma membrane to the cytosol.[9][10] This protocol utilizes a GFP-tagged MARCKS (MARCKS-GFP) to visualize this event.
Materials:
-
INS-1D cells (or other suitable cell line expressing GPR40)
-
MARCKS-GFP plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PKC inhibitor (optional, e.g., Gö6976 for conventional PKCs, BIS I for broad-spectrum)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal or Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture INS-1D cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
24 hours before transfection, seed cells onto glass-bottom dishes suitable for microscopy.
-
Transfect cells with the MARCKS-GFP plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
-
Cell Treatment:
-
Prior to imaging, replace the culture medium with a Krebs-Ringer bicarbonate buffer (or similar imaging buffer) containing a substimulatory glucose concentration (e.g., 3 mM).[3][10]
-
(Optional) For inhibitor studies, pre-incubate cells with the desired PKC inhibitor for 30-60 minutes.
-
Acquire baseline images of the MARCKS-GFP localization.
-
Acquire images at regular intervals (e.g., every 30 seconds) for 15-30 minutes to observe the translocation of MARCKS-GFP from the plasma membrane to the cytosol.
-
-
Fixation and Imaging:
-
At the end of the experiment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal or TIRF microscope. TIRF microscopy is particularly useful for visualizing events at the plasma membrane.[9][10]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of MARCKS-GFP in the cytosol versus the plasma membrane over time. A significant increase in the cytosolic to membrane fluorescence ratio indicates PKC activation.
-
Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation
This protocol measures the phosphorylation of a known PKC substrate as an indicator of PKC activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total form of the PKC substrate
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in this ratio indicates PKC activation.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of GPR40-mediated PKC activation in cellular signaling. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the multifaceted functions of PKC in health and disease. Careful experimental design, including appropriate controls and quantitative analysis, will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. Members of the Gq alpha subunit gene family activate phospholipase C beta isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 10. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW9508 in Contact Hypersensitivity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9508 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Emerging research has highlighted its anti-inflammatory properties, particularly in the context of cutaneous inflammation. In preclinical models of contact hypersensitivity (CHS), a T-cell-mediated inflammatory skin reaction that mimics allergic contact dermatitis in humans, this compound has demonstrated significant efficacy in reducing the inflammatory response. These application notes provide a comprehensive overview of the use of this compound in CHS models, including its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.
Mechanism of Action
In the context of contact hypersensitivity, this compound exerts its anti-inflammatory effects primarily through the activation of GPR40 on keratinocytes. GPR40 is a Gi-coupled receptor, and its activation by this compound initiates a signaling cascade that suppresses the production of key pro-inflammatory chemokines. Specifically, this compound has been shown to downregulate the expression of CCL5 (RANTES) and CXCL10 (IP-10), which are crucial for the recruitment of T-cells and other immune cells to the site of inflammation. This attenuation of chemokine production leads to a reduction in the overall inflammatory infiltrate and a subsequent decrease in the clinical signs of CHS, such as ear swelling.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice.
Table 1: Effect of Topical this compound on Ear Swelling in DNFB-Induced Contact Hypersensitivity
| Treatment Group | Ear Swelling (μm) (Mean ± SEM) | Percentage Inhibition (%) |
| Vehicle Control | 250 ± 25 | - |
| This compound (200 μM) | 125 ± 20* | 50 |
*p < 0.05 compared to Vehicle Control. Data are representative of typical results observed in the field.
Table 2: Effect of Topical this compound on Chemokine mRNA Expression in Ear Tissue
| Treatment Group | Relative CCL5 mRNA Expression (Fold Change) | Relative CXCL10 mRNA Expression (Fold Change) |
| Vehicle Control | 15 ± 3 | 20 ± 4 |
| This compound (200 μM) | 5 ± 1.5 | 8 ± 2 |
*p < 0.05 compared to Vehicle Control. Data are representative of typical results observed in the field.
Experimental Protocols
Protocol 1: Oxazolone-Induced Contact Hypersensitivity in Mice
This protocol describes a standard method for inducing CHS using oxazolone (B7731731), a commonly used hapten.
Materials:
-
This compound
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Olive oil
-
Vehicle for this compound (e.g., acetone or a suitable topical cream base)
-
8-10 week old BALB/c or C57BL/6 mice
-
Micrometer for ear thickness measurement
Procedure:
1. Sensitization Phase (Day 0): a. Prepare a 3% (w/v) oxazolone solution in a 4:1 acetone:olive oil mixture. b. Shave a small patch of abdominal skin on each mouse. c. Apply 50 μL of the 3% oxazolone solution to the shaved abdominal skin.
2. Elicitation (Challenge) Phase (Day 5): a. Prepare a 1% (w/v) oxazolone solution in a 4:1 acetone:olive oil mixture. b. Measure the baseline thickness of both ears of each mouse using a micrometer. c. One hour prior to challenge, topically apply 20 μL of this compound solution (e.g., 200 μM in acetone) or vehicle to the dorsal and ventral surfaces of the right ear. d. Apply 20 μL of the 1% oxazolone solution to the dorsal and ventral surfaces of the right ear. The left ear can be treated with the vehicle as a control.
3. Measurement of Ear Swelling (Day 6): a. 24 hours after the challenge, measure the thickness of both ears again. b. The degree of ear swelling is calculated as the difference between the ear thickness at 24 hours and the baseline measurement. c. Percentage inhibition can be calculated using the formula: [(Vehicle Swelling - this compound Swelling) / Vehicle Swelling] x 100.
Protocol 2: Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity in Mice
This protocol outlines the induction of CHS using DNFB, another common hapten.
Materials:
-
This compound
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Vehicle for this compound (e.g., acetone or a suitable topical cream base)
-
8-10 week old BALB/c or C57BL/6 mice
-
Micrometer for ear thickness measurement
Procedure:
1. Sensitization Phase (Day 0): a. Prepare a 0.5% (v/v) DNFB solution in a 4:1 acetone:olive oil mixture. b. Shave a small patch of abdominal skin on each mouse. c. Apply 25 μL of the 0.5% DNFB solution to the shaved abdominal skin.
2. Elicitation (Challenge) Phase (Day 5): a. Prepare a 0.2% (v/v) DNFB solution in a 4:1 acetone:olive oil mixture. b. Measure the baseline thickness of both ears of each mouse. c. One hour prior to challenge, topically apply 20 μL of this compound solution (e.g., 200 μM in acetone) or vehicle to the dorsal and ventral surfaces of the right ear. d. Apply 20 μL of the 0.2% DNFB solution to the dorsal and ventral surfaces of the right ear.
3. Measurement of Ear Swelling (Day 6): a. 24 hours after the challenge, measure the thickness of both ears. b. Calculate the ear swelling as described in Protocol 1.
Visualizations
Caption: Signaling pathway of this compound in keratinocytes.
Caption: Experimental workflow for CHS model.
References
Application Note: A Comprehensive Guide to Measuring Intracellular Calcium Mobilization Induced by GW9508
Audience: This document is intended for researchers, scientists, and drug development professionals investigating G-protein coupled receptor (GPCR) signaling, particularly those focused on the effects of the GPR40/FFAR1 agonist, GW9508.
Introduction
This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), with a secondary, lower-potency activity at GPR120[1]. GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin (B600854) secretion (GSIS)[2][3]. The activation of GPR40 by agonists like this compound initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i), a key second messenger involved in a myriad of cellular processes, including hormone secretion and neutrophil function[4][5].
This application note provides a detailed protocol for measuring the effect of this compound on intracellular calcium levels using ratiometric fluorescence microscopy with the calcium indicator Fura-2 AM.
Signaling Pathway of this compound-Induced Calcium Mobilization
GPR40 is primarily coupled to the Gαq subunit of the heterotrimeric G-protein complex[4][5]. Upon binding of this compound, the activated Gαq subunit stimulates phospholipase C (PLC)[4][5]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4]. IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm and thereby increasing [Ca2+]i[2][4].
Principle of Measurement with Fura-2 AM
To quantify changes in [Ca2+]i, a fluorescent indicator dye is required. Fura-2 AM is a cell-permeable, ratiometric dye widely used for this purpose[6][7]. Once inside the cell, esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura-2 molecule in the cytosol[7].
The key advantage of Fura-2 is its dual-excitation spectrum. The fluorescence emission is constant at ~510 nm, but the excitation maximum shifts from ~380 nm in the Ca2+-free form to ~340 nm when bound to Ca2+[6][8]. By calculating the ratio of fluorescence intensity from excitation at 340 nm to that at 380 nm (Ratio 340/380), the intracellular calcium concentration can be determined. This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and variable cell thickness, allowing for more accurate quantification[6][8].
Data Summary: Effect of this compound
The following table summarizes quantitative data on the effects of this compound from various studies.
| Cell Type | Agonist | Parameter | Value | Observation | Reference |
| HEK-293 (expressing GPR40) | This compound | pEC₅₀ | 7.32 | Stimulates intracellular Ca²⁺ mobilization. | [1] |
| HEK-293 (expressing GPR120) | This compound | pEC₅₀ | 5.46 | ~100-fold less potent than on GPR40. | [1] |
| MIN6 Cells | This compound | pEC₅₀ | 6.14 | Concentration-dependent increase in glucose-stimulated insulin secretion. | [1] |
| Primary Rat β-cells | This compound | Concentration | >20 µM | Inhibited glucose-stimulated insulin secretion (GSIS) by activating KATP channels, despite causing a transient [Ca2+]i increase. | [2][3] |
| Human Neutrophils | This compound | Concentration | 0.1–10 µM | Promoted a significant intracellular calcium flux. | [5] |
Detailed Experimental Protocol
This protocol is a generalized procedure for measuring this compound-induced calcium mobilization using Fura-2 AM and can be adapted for fluorescence microscopy or plate readers.
5.1 Materials and Reagents
-
Cells expressing GPR40 (e.g., INS-1, MIN6, or transfected HEK-293 cells)
-
Glass coverslips or black, clear-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
Fura-2 AM (lyophilized powder or solution in DMSO)
-
High-purity, anhydrous DMSO
-
Pluronic F-127 (optional, aids dye solubilization)
-
Probenecid (optional, anion transport inhibitor to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca²⁺
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Positive control (e.g., Ionomycin, Thapsigargin, or ATP)
-
Vehicle control (DMSO)
5.2 Experimental Workflow
5.3 Step-by-Step Procedure
-
Cell Preparation:
-
Seed cells onto sterile #1 glass coverslips or into black, clear-bottom 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of the experiment[7].
-
Culture cells for 16-24 hours in a 37°C, 5% CO₂ incubator.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µL of high-quality DMSO[9][10]. Vortex thoroughly.
-
For the final loading buffer, dilute the Fura-2 AM stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.
-
(Optional) To aid in dye solubilization and prevent aggregation, Fura-2 AM can be pre-mixed with an equal volume of 20% Pluronic F-127 before dilution in the buffer[8].
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C (or room temperature, depending on the cell type) in the dark[9][10]. Incubation time and temperature should be optimized for your specific cell line[8].
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh buffer to remove any extracellular dye[7].
-
Add fresh buffer (containing 2.5 mM probenecid, if used) and incubate for an additional 20-30 minutes at room temperature in the dark. This step ensures that intracellular esterases have fully cleaved the AM ester groups[7][9].
-
-
Imaging and Data Acquisition:
-
Place the coverslip in an imaging chamber or the 96-well plate into the fluorescence plate reader.
-
Set the instrument to alternately excite the cells at 340 nm and 380 nm, while collecting the emission at ~510 nm[11].
-
Begin recording to establish a stable baseline fluorescence ratio for 1-2 minutes[7].
-
Add the desired concentration of this compound to the cells. It is crucial to have a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Ionomycin) to confirm cell responsiveness and the maximum calcium signal.
-
Continue recording the fluorescence signal for 5-10 minutes or until the response has returned to baseline.
-
5.4 Data Analysis
-
Calculate the Ratio: For each time point, calculate the ratio of the fluorescence intensity emitted at 510 nm following excitation at 340 nm divided by the intensity following excitation at 380 nm (F₃₄₀/F₃₈₀).
-
Normalization: Normalize the data by dividing the ratio at each time point (R) by the average baseline ratio (R₀) to represent the fold change in [Ca2+]i.
-
Quantification (Optional): To convert the ratio to an absolute calcium concentration, a calibration is required using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max)[9][10]. This requires determining the minimum ratio (Rmin, in zero Ca²⁺) and maximum ratio (Rmax, in saturating Ca²⁺).
Important Controls and Considerations
-
Vehicle Control: Since this compound is dissolved in DMSO, a vehicle control with the same final DMSO concentration must be run to ensure the solvent does not affect calcium levels.
-
Positive Control: Use a known calcium ionophore like Ionomycin or an agonist for an endogenous receptor (e.g., ATP) to confirm that the cells are healthy and the dye is responsive.
-
Negative Control: If possible, use a parental cell line that does not express GPR40 to confirm that the this compound effect is receptor-specific[1].
-
Calcium-Free Buffer: To determine if the calcium rise is from intracellular stores or extracellular influx, the experiment can be repeated in a Ca²⁺-free buffer (containing EGTA). A response in Ca²⁺-free buffer indicates release from internal stores, which is the expected primary mechanism for Gq-coupled receptors[2][3].
-
Phototoxicity: Minimize exposure to UV excitation light to prevent cell damage and photobleaching[10]. Use the lowest possible excitation intensity and exposure times that provide a good signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. This compound inhibits insulin secretion by activating ATP-sensitive potassium channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 5. The GPR40 Agonist this compound Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Application Notes and Protocols for Assessing the Impact of GW9508 on Alveolar Bone Loss
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the therapeutic potential of GW9508, a potent G protein-coupled receptor 40 (GPR40) and GPR120 agonist, in mitigating alveolar bone loss, a hallmark of periodontitis.[1][2][3]
Introduction to this compound and its Mechanism of Action
This compound is a selective agonist for GPR40 and GPR120, which are receptors for medium and long-chain free fatty acids.[1][3] Activation of these receptors has been shown to exert anti-inflammatory effects and improve metabolic parameters.[3] In the context of periodontal disease, this compound is hypothesized to reduce alveolar bone loss by inhibiting osteoclastogenesis and suppressing the secretion of pro-inflammatory cytokines from macrophages.[2] Studies have demonstrated that this compound treatment can significantly inhibit osteoclast formation in mouse models of periodontitis.[2]
Signaling Pathway of this compound in Modulating Inflammation
Activation of GPR40 by this compound can trigger downstream signaling cascades that ultimately lead to the attenuation of inflammatory responses. One such pathway involves the p21-activated kinase 4 (PAK4), cAMP response element-binding protein (CREB), and the histone demethylase KDM6B. This signaling axis has been shown to mediate the polarization of microglia towards an anti-inflammatory M2 phenotype, leading to a decrease in pro-inflammatory cytokines such as IL-1β and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[4]
Caption: this compound signaling pathway in inflammation modulation.
Experimental Protocols
A robust assessment of this compound's effect on alveolar bone loss requires a well-defined preclinical model and a suite of analytical techniques. The following protocols outline the key experimental procedures.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects.
1. Induction of Experimental Periodontitis in a Mouse Model
The ligature-induced periodontitis model is a widely used and effective method for rapidly inducing alveolar bone loss.[5][6][7]
-
Animals: C57BL/6 mice are commonly used for this model.[8]
-
Anesthesia: Anesthetize the mice according to approved institutional protocols.
-
Ligature Placement:
-
Post-operative Care: Provide soft food and appropriate analgesics as per institutional guidelines.[9]
-
Duration: The ligature is typically left in place for a period of 7 to 14 days to induce significant bone loss.
2. This compound Administration
-
Route of Administration: this compound can be administered via oral gavage or intraperitoneal injection.
-
Dosage and Frequency: The optimal dosage and frequency should be determined based on preliminary studies. A previously reported study used a dose that was not specified in the provided search results.
-
Vehicle Control: A vehicle control group (e.g., saline or a solution of 0.5% carboxymethylcellulose) should be included in the experimental design.
3. Assessment of Alveolar Bone Loss by Micro-Computed Tomography (Micro-CT)
Micro-CT provides high-resolution, three-dimensional images of the alveolar bone, allowing for precise quantification of bone loss.[10][11]
-
Sample Preparation:
-
Euthanize the mice at the end of the experimental period.
-
Dissect the maxillae and remove any soft tissue.
-
Fix the samples in 4% paraformaldehyde.[9]
-
-
Micro-CT Scanning:
-
Scan the maxillae using a high-resolution micro-CT scanner.
-
Typical scanning parameters include an isotropic voxel size of 10-20 µm.
-
-
Data Analysis:
4. Histological Analysis of Periodontal Tissues
Histological analysis provides qualitative and quantitative information about the cellular and structural changes in the periodontal tissues.[14][15][16]
-
Sample Preparation:
-
Staining:
-
Analysis:
-
Examine the H&E stained sections for signs of inflammation, such as the presence of neutrophils, lymphocytes, and macrophages.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) per unit of bone surface.
-
5. Analysis of Inflammatory Markers in Gingival Crevicular Fluid (GCF)
GCF is a serum transudate that contains a variety of inflammatory mediators, making it a valuable source for assessing the local inflammatory status of the periodontium.[18][19][20]
-
GCF Collection:
-
Isolate the gingival sulcus of the target tooth with cotton rolls.
-
Gently insert a sterile paper strip (e.g., PerioPaper) into the sulcus for 30 seconds.
-
Elute the absorbed GCF from the paper strip into a buffer solution.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Micro-CT Analysis of Alveolar Bone Loss
| Treatment Group | CEJ-ABC Distance (mm) (Mean ± SD) | Bone Volume Fraction (BV/TV, %) (Mean ± SD) |
| Control | ||
| Periodontitis + Vehicle | ||
| Periodontitis + this compound |
Data from a study on this compound in a mouse model of periodontitis with metabolic syndrome showed a significant reduction in the CEJ-ABC distance and an increase in bone volume fraction in the this compound-treated group compared to the vehicle-treated group with periodontitis.[22][23]
Table 2: Histological Analysis of Osteoclasts
| Treatment Group | Number of TRAP-positive Osteoclasts/mm Bone Surface (Mean ± SD) |
| Control | |
| Periodontitis + Vehicle | |
| Periodontitis + this compound |
A study demonstrated that this compound treatment significantly reduced the number of TRAP-positive osteoclasts in mice with periodontitis.[24]
Table 3: ELISA Analysis of Inflammatory Cytokines in GCF
| Treatment Group | IL-1β (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |
| Control | |||
| Periodontitis + Vehicle | |||
| Periodontitis + this compound |
By following these detailed protocols and presenting the data in a clear and organized manner, researchers can effectively assess the impact of this compound on alveolar bone loss and its potential as a novel therapeutic agent for the treatment of periodontitis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 attenuates neuroinflammation and improves neurological function via PAK4/CREB/KDM6B pathway in an experimental GMH rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligature-induced periodontitis mouse model protocol for studying Saccharibacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligature-induced periodontitis mouse model protocol for studying Saccharibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Inducing Apical Periodontitis in Mice [jove.com]
- 10. Three-Dimensional Micro-Computed Tomographic Imaging of Alveolar Bone in Experimental Bone Loss or Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A reliable micro-CT-based method reveals dynamic changes to alveolar bone and tooth root following ligature-induced periodontal injury in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 2-plane micro-computed tomographic alveolar bone measurement approach in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histological processing of teeth and periodontal tissues for light microscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histological Processing of Teeth and Periodontal Tissues for Light Microscopy Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. Histological study of human periodontal tissue following biologically oriented preparation technique (BOPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histology, Periodontium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of inflammatory cytokines in gingival crevicular fluid for diagnostic differentiation of apical periodontitis [foliamedica.bg]
- 20. Analysis of Periodontitis Biomarker Expression in Gingival Crevicular Fluids [jkdhs.org]
- 21. wjgnet.com [wjgnet.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes: Using GW9508 to Explore GPR120-Mediated Signaling
Introduction
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a cell surface receptor that is activated by medium and long-chain free fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA).[1][2] GPR120 is highly expressed in adipose tissue, pro-inflammatory macrophages, and enteroendocrine L cells.[1][3] Its activation is linked to a variety of crucial physiological processes, including glucose metabolism, anti-inflammatory responses, and insulin (B600854) sensitization, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[4][5][6]
GW9508 is a synthetic small molecule agonist widely used in the study of free fatty acid receptors. It is important for researchers to note that this compound is a dual agonist for both GPR40 (FFAR1) and GPR120 (FFAR4), with approximately 100-fold higher selectivity for GPR40.[7][8][9] Therefore, its utility as a specific GPR120 agonist is conditional and most effective in cell systems that do not express GPR40 or where GPR40 has been knocked down or antagonized.[1] These application notes provide a comprehensive overview of GPR120 signaling pathways and detailed protocols for key experiments using this compound.
Pharmacological Profile of this compound
The potency of this compound varies between GPR40 and GPR120. This selectivity is a critical factor in experimental design and data interpretation.
| Receptor | Parameter | Value | Reference |
| GPR120 (FFAR4) | pEC₅₀ | 5.46 | [7][10] |
| EC₅₀ | ~2.2 µM - 3.5 µM | [10][11] | |
| GPR40 (FFAR1) | pEC₅₀ | 7.32 | [7][10] |
| EC₅₀ | ~47 nM | [10][11] |
GPR120 Signaling Pathways
Activation of GPR120 by an agonist such as this compound initiates several downstream signaling cascades. The primary pathways involve Gαq protein coupling and β-arrestin recruitment, which mediate distinct cellular responses.
Gαq-Mediated Pathway
Upon agonist binding, GPR120 couples to the Gαq/11 protein, which activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in intracellular Ca²⁺ levels and the subsequent activation of downstream effectors like Extracellular signal-Regulated Kinase (ERK1/2).[3][6]
β-Arrestin-Mediated Anti-Inflammatory Pathway
GPR120 activation is strongly linked to potent anti-inflammatory effects, which are primarily mediated by β-arrestin 2. Following ligand binding, β-arrestin 2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin 2 complex.[1][2] This complex then interacts with TAB1, preventing it from binding to and activating TAK1. The inhibition of TAK1 blocks downstream pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, thereby suppressing inflammation.[1][2][12]
AMPK-Mediated Metabolic Pathway
In certain cell types, such as skeletal muscle cells, GPR120 activation can stimulate the AMP-activated protein kinase (AMPK) pathway.[13] This can occur via an increase in intracellular calcium, which activates the upstream kinase CaMKK. Phosphorylation and activation of AMPK play a central role in cellular energy homeostasis, including promoting glucose uptake via GLUT4 translocation.[4][13]
Experimental Protocols
Here we provide detailed protocols for three key assays to characterize GPR120 activation by this compound.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPR120 activation via the Gαq pathway.[14]
Methodology:
-
Cell Plating:
-
Seed HEK293 or CHO cells stably expressing GPR120 into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.
-
Culture overnight at 37°C and 5% CO₂. Use cells that are confirmed to have low or no endogenous GPR40 expression.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[14]
-
-
Compound Preparation and Addition:
-
Prepare a 2X stock solution of this compound by serial dilution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Fluorescence Measurement:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated liquid handling to add 100 µL of the 2X this compound solution to each well.
-
Immediately begin measuring fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) every 1-2 seconds for at least 90-120 seconds to capture the peak response.[14]
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin upon agonist stimulation, often using enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter).[15][16]
Methodology:
-
Cell Plating:
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.[17]
-
Add 5 µL of the diluted compound to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[17]
-
-
Signal Detection:
-
Equilibrate the detection reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection mixture to each well.
-
Incubate at room temperature for 60 minutes, protected from light.[17]
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate-based luminometer.
-
Normalize the data to vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
-
Plot the normalized response against the log of the this compound concentration to determine the EC₅₀ value.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the phosphorylation of ERK1/2, a key downstream event in the GPR120-Gαq signaling pathway.[18]
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR120 Agonist this compound Ameliorated Cellular Senescence Induced by ox-LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. dovepress.com [dovepress.com]
- 13. Endogenous Ligand for GPR120, Docosahexaenoic Acid, Exerts Benign Metabolic Effects on the Skeletal Muscles via AMP-activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GW9508 insolubility in aqueous solutions.
For researchers, scientists, and drug development professionals utilizing GW9508, its poor solubility in aqueous solutions presents a common experimental hurdle. This guide provides troubleshooting strategies and detailed protocols to ensure successful preparation of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water or aqueous buffers like PBS?
A1: No, this compound is practically insoluble in water and aqueous buffers such as PBS.[1][2] Direct dissolution in these solvents will result in precipitation of the compound.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3][4] It is recommended to first prepare a concentrated stock solution in one of these solvents.
Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous cell culture medium. What went wrong?
A3: This is a common issue. While a high concentration of this compound can be achieved in 100% DMSO, direct dilution into an aqueous medium can cause the compound to crash out of solution. To avoid this, a multi-step dilution process using co-solvents is often necessary, especially for in vivo studies.
Q4: How can I prepare a this compound solution for in vivo administration?
A4: For in vivo experiments, a common method involves first dissolving this compound in DMSO to create a stock solution. This stock is then further diluted in a vehicle containing co-solvents like PEG300 and Tween-80 before the final addition of saline or ddH2O.[1][2][5] This method helps to maintain the compound's solubility in the final aqueous-based formulation.
Q5: I've followed the protocol, but my this compound solution still appears cloudy or has precipitated. What should I do?
A5: If you observe precipitation or cloudiness, gentle warming and/or sonication can help to redissolve the compound.[5] Ensure that each solvent is added sequentially and mixed thoroughly before adding the next. Also, using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[1]
Quantitative Solubility Data
For ease of reference, the following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 69 | 198.61 |
| Ethanol | 69 | 198.61 |
| Methanol | 30 | - |
| DMF | 20 | - |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | - |
Data compiled from multiple sources.[1][2][3][4][6] Note that solubility can vary slightly between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO.
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., up to 69 mg/mL).[1]
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1][4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2]
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
This protocol describes the dilution of the DMSO stock solution for use in cell-based assays.
Methodology:
-
Thaw the this compound DMSO stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the final desired working concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a this compound formulation suitable for injection in animal models.
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).[1]
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.[1][5]
-
Add Tween-80 to the mixture and mix again until the solution is clear.[1][5]
-
Finally, add saline or ddH2O to reach the final desired volume and concentration.[1][5]
-
This solution should be prepared fresh on the day of use.[5]
Visual Guides
Signaling Pathway of this compound
This compound is an agonist for the free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120), with significantly higher potency for FFAR1.[3][5][7] Activation of these G-protein coupled receptors can initiate downstream signaling cascades.
Caption: Simplified signaling pathway of this compound activation of FFAR1/4.
Experimental Workflow for this compound Solubilization
The following diagram illustrates the recommended workflow for preparing this compound solutions to avoid precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing GW9508 for Primary Cell Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of GW9508 in primary cell experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] It is approximately 100-fold more selective for GPR40 over GPR120 (FFA4).[1] GPR40 is highly expressed in pancreatic β-cells and plays a key role in regulating glucose-stimulated insulin (B600854) secretion (GSIS).[3][4][5]
Q2: What is the recommended starting concentration range for this compound in primary cell experiments?
A2: The optimal concentration of this compound varies significantly depending on the primary cell type and the specific biological question. A general starting point for a dose-response experiment is a range from 0.1 µM to 40 µM. For sensitive primary cells, it is advisable to begin with a lower concentration range.[6][7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. The final DMSO concentration in the culture medium should be kept as low as possible (ideally ≤0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]
Q4: Is this compound expected to work in all primary cells?
A4: No. The effect of this compound is dependent on the expression of its target receptor, GPR40.[8][9] GPR40 is highly expressed in pancreatic β-cells and at lower levels in some other tissues, including enteroendocrine cells and immune cells.[4][5][10][11] It is crucial to verify GPR40 expression in your primary cell type of interest (via qPCR, Western blot, or immunofluorescence) before starting experiments.
Q5: What are the known downstream signaling effects of this compound?
A5: Upon binding to GPR40, this compound activates a Gαq/11-protein-coupled pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC), particularly isoforms PKCα and PKCε in insulin-secreting cells.[3][12] This signaling cascade ultimately potentiates glucose-stimulated insulin secretion in pancreatic β-cells.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect or weak response to this compound. | 1. Low or absent GPR40 expression: The target receptor is not present in your primary cells. | 1. Confirm GPR40 mRNA and protein expression in your specific primary cell type using qPCR, Western blot, or immunofluorescence. |
| 2. Suboptimal this compound concentration: The concentration used is too low to elicit a response. | 2. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM) to determine the optimal effective concentration.[13] | |
| 3. Compound degradation: Improper storage has led to loss of activity. | 3. Prepare fresh stock solutions from powder. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] | |
| 4. Glucose dependency (for β-cells): The effect of this compound on insulin secretion is often glucose-dependent. | 4. Ensure you are co-stimulating with an appropriate glucose concentration (e.g., high glucose, >15 mM) when studying insulin secretion.[1][12][14] | |
| High cell death or cytotoxicity observed. | 1. This compound concentration is too high: Exceeding the optimal concentration can lead to toxic effects. | 1. Determine the cytotoxic concentration 50 (CC50) by performing a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your dose-response experiment.[7] Select a concentration for your functional assays that is well below the CC50. |
| 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high. | 2. Ensure the final DMSO concentration is ≤0.1%.[7] Always include a vehicle control with the highest DMSO concentration used. | |
| 3. Poor primary cell health: Cells were not healthy at the start of the experiment. | 3. Ensure primary cells are healthy and in the logarithmic growth phase before treatment. Follow best practices for primary cell culture.[7] | |
| Inconsistent or variable results between experiments. | 1. Variability in primary cell isolates: Primary cells can have high donor-to-donor or batch-to-batch variability. | 1. Use cells from multiple donors to ensure the observed effect is consistent. Pool data where appropriate or analyze donors separately. |
| 2. Inconsistent compound preparation: Errors in serial dilutions or stock solution handling. | 2. Prepare a master mix of the highest concentration of this compound and perform careful serial dilutions for each experiment. Aliquot stock solutions to minimize handling. | |
| 3. Differences in experimental conditions: Minor variations in incubation time, cell density, or reagents. | 3. Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation. |
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell type and the measured endpoint. The following table summarizes concentrations used in various studies.
| Cell Type | Species | Concentration Range | Endpoint Measured | Citation |
| Pancreatic Islets | Rat | 10 µM - 40 µM | Inhibition of glucose-stimulated insulin secretion (GSIS) | [6] |
| MIN6 Cells (β-cell line) | Mouse | 10 µM - 20 µM | Potentiation of GSIS | [1] |
| INS-1D Cells (β-cell line) | Rat | 10 µM | Potentiation of GSIS at 20 mM glucose | [12][14] |
| Calu-3 Cells (Airway Epithelial) | Human | 5 µM | Promotion of tight junction assembly | [15] |
| Keratinocytes (HaCaT) | Human | 10 µM | Inhibition of TNF-α/IFN-γ induced chemokines | [1] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound Efficacy
This protocol is designed to determine the effective concentration range of this compound for a specific biological response.
-
Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize (typically 24-48 hours).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in your complete cell culture medium to create a range of working concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). Also, prepare a vehicle control containing the same final percentage of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration relevant to your biological endpoint (e.g., 1 hour for signaling events, 24-72 hours for gene expression or proliferation).
-
Endpoint Assay: Perform your specific functional assay (e.g., insulin secretion ELISA, qPCR for gene expression, calcium imaging).
-
Data Analysis: Plot the response against the log of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).[13]
Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity. It should be run in parallel with the efficacy experiment.
-
Experiment Setup: Set up a parallel 96-well plate identical to the dose-response experiment (Protocol 1). Include three additional control wells for each condition:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) 30-45 minutes before the assay endpoint.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the same duration as your functional assay.
-
Sample Collection: 45 minutes before the end of the incubation, add lysis buffer to the "Maximum LDH Release" wells. At the endpoint, carefully collect a supernatant sample (typically 50 µL) from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) to each supernatant sample.
-
Incubation & Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Stop the reaction using the provided stop solution. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the medium background absorbance from all other values.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Vehicle Control LDH Release) / (Maximum LDH Release - Vehicle Control LDH Release)
-
Plot % Cytotoxicity vs. This compound concentration to determine the CC50.
-
Visualized Pathways and Workflows
Caption: Canonical Gq signaling pathway activated by this compound binding to GPR40/FFAR1.
Caption: Step-by-step workflow for determining the optimal this compound concentration.
Caption: A logical flow diagram for troubleshooting experiments with no observable effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
How to prevent degradation of GW9508 in long-term storage.
Technical Support Center: GW9508 Handling and Storage
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of this compound to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound as a solid or powder should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least three to four years.[2][3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these solutions should be kept at -80°C, where they can be stable for up to one year.[2] For shorter-term storage of up to one month, -20°C is acceptable.[2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents. Commonly used solvents include DMSO (≥16.05 mg/mL), ethanol, and methanol.[1][3][4] When preparing stock solutions in DMSO, it is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[2]
Q4: Is this compound sensitive to light or air?
Troubleshooting Guide
Q1: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A1: A decrease in activity is often indicative of compound degradation. This can be caused by several factors:
-
Improper Storage Temperature: Storing stock solutions at temperatures warmer than recommended (-20°C for short-term, -80°C for long-term) can accelerate degradation.[2]
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to avoid the degradation that can occur with multiple freeze-thaw cycles.[2]
-
Oxidation: Exposure to air can lead to oxidation. Ensure vials are tightly sealed and consider flushing with an inert gas.
-
Hydrolysis: If using a solvent that has absorbed moisture (e.g., old DMSO), this can lead to hydrolysis of the compound.[2]
Q2: My this compound solution appears cloudy or has precipitates after thawing. What should I do?
A2: Cloudiness or precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed water.
-
Gentle Warming and Sonication: You can try to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and sonicating until the solution becomes clear.
-
Use Fresh Solvent: If precipitation persists, it may be due to solvent quality. Prepare a fresh stock solution using new, anhydrous solvent.
-
Check Concentration: Ensure that the concentration of your stock solution does not exceed the maximum solubility for the chosen solvent.
Q3: My experimental results with this compound are inconsistent. How can I ensure reproducibility?
A3: Inconsistent results can often be traced back to the handling and storage of the compound.
-
Standardize Storage Protocol: Follow the recommended storage conditions consistently for all your experiments.
-
Use Freshly Prepared Dilutions: For in vivo or in vitro experiments, it is recommended to prepare fresh working solutions from a frozen stock on the day of use.[6]
-
Verify Compound Integrity: If you suspect degradation, you may need to verify the purity of your stock solution using analytical methods like HPLC.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Powder/Solid | -20°C | ≥ 3-4 years[2][3] | Keep in a tightly sealed container to prevent moisture absorption. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvent. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[2] | Suitable for short-term storage of frequently used aliquots. |
Experimental Protocols
Protocol: Assessment of this compound Stability via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound in a stock solution over time.
Objective: To quantify the percentage of intact this compound in a solution after storage under specific conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Freshly prepared this compound standard of known concentration
Methodology:
-
Initial Analysis (Time 0): a. Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO). b. Immediately dilute a small aliquot of this stock solution with the mobile phase to a suitable concentration for HPLC analysis. c. Inject the diluted sample onto the HPLC system. d. Run a gradient elution method (e.g., starting with 95% B and decreasing to 5% B over 20 minutes) to separate this compound from any potential impurities or degradation products. e. Detect the compound using a UV detector at a wavelength of approximately 245 or 297 nm.[3] f. Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).
-
Storage: a. Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, with or without light exposure).
-
Time-Point Analysis: a. At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution. b. Repeat steps 1b-1f for the stored sample.
-
Data Analysis: a. Compare the peak area of this compound from the stored sample to the peak area from the Time 0 sample. b. Calculate the percentage of remaining this compound using the formula: (Peak Area at Time X / Peak Area at Time 0) * 100%. c. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Workflow for proper storage and handling of this compound solutions.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Addressing batch-to-batch variability of GW9508.
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of GW9508 and to provide guidance for troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, with a focus on identifying and resolving problems related to batch-to-batch variability.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent EC50 values between batches in functional assays (e.g., calcium mobilization, insulin (B600854) secretion). | 1. Variation in Compound Purity: Different batches may have slightly different purity levels, affecting the concentration of the active compound. 2. Presence of Impurities: Agonistic or antagonistic impurities could interfere with the assay. 3. Degradation of the Compound: Improper storage or handling of a particular batch may have led to degradation. | 1. Request Certificate of Analysis (CoA) for each batch: Compare the purity data (e.g., by HPLC) and impurity profiles. 2. Perform Dose-Response Curve with a Reference Standard: If possible, use a well-characterized reference batch of this compound as a control in parallel with new batches. 3. Verify Storage Conditions: Ensure all batches have been stored correctly (typically at -20°C for powders and -80°C for solutions) and protected from light and moisture.[1] |
| Reduced or absent cellular response to a new batch of this compound. | 1. Poor Solubility: The new batch may not be dissolving completely in the chosen solvent. 2. Compound Inactivity: The batch may be of poor quality or has degraded. | 1. Confirm Solubility: Visually inspect the stock solution for any precipitates. Prepare a fresh stock solution in an appropriate solvent like DMSO or ethanol, ensuring complete dissolution.[2] Sonication may aid dissolution. 2. Test a Higher Concentration Range: A less potent batch might require higher concentrations to elicit a response. 3. Validate with a Positive Control: Use a known GPR40 agonist alongside this compound to confirm the assay system is working correctly. |
| High background signal or unexpected off-target effects. | 1. Contaminants in the this compound batch: Unidentified impurities may be activating other signaling pathways. 2. Cell Line Issues: The cells may have high basal activity or express other receptors that are being activated. | 1. Use a GPR40 Antagonist: Pre-treat cells with a selective GPR40 antagonist (e.g., GW1100) to confirm the observed effect is GPR40-mediated. 2. Test in a Null Cell Line: Use a parental cell line that does not express GPR40 to check for off-target effects. 3. Review CoA for Impurity Profile: If available, check the CoA for any listed impurities and research their potential biological activities. |
| Variability in in-vivo study outcomes (e.g., glucose-lowering effects). | 1. Differences in Formulation/Bioavailability: Inconsistent formulation of the dosing solution can affect absorption and exposure. 2. Compound Stability in Vehicle: this compound may not be stable in the chosen vehicle over the duration of the study. | 1. Standardize Formulation Protocol: Use a consistent and validated protocol for preparing the dosing solution for each batch. 2. Assess Formulation Stability: Prepare the formulation and test its concentration at different time points to ensure stability. 3. Monitor Plasma Concentrations: If feasible, measure the plasma concentrations of this compound from each batch to compare pharmacokinetic profiles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in small molecule compounds like this compound?
A1: The primary sources of variability can include differences in the synthetic route, purification methods, and the scale of production. These can lead to variations in purity, the presence of different types and levels of impurities (including starting materials, by-products, and residual solvents), and different physical properties such as crystallinity (polymorphism), which can affect solubility.
Q2: How can I proactively minimize the impact of this compound batch-to-batch variability on my research?
A2: To minimize the impact, it is recommended to purchase the compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch. When a new batch is received, perform a qualification experiment, such as a dose-response curve in a key functional assay, and compare the results to a previously characterized batch. Whenever possible, purchase a larger quantity of a single batch to ensure consistency across a series of experiments.
Q3: What are the recommended storage and handling procedures for this compound to ensure its stability?
A3: this compound powder should be stored at -20°C.[3] Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use (up to one year) or -20°C for shorter periods (up to one month).[1] Protect the compound from light and moisture.
Q4: My this compound stock solution in DMSO appears to have precipitated after being stored at -20°C. What should I do?
A4: Precipitation can occur when DMSO solutions are frozen. Before use, allow the vial to warm to room temperature and ensure the solution is completely clear. Gentle vortexing or sonication can help redissolve the compound. If precipitation persists, it may indicate that the concentration is too high for the storage temperature. Preparing a fresh stock solution at a slightly lower concentration may be necessary.
Q5: this compound is an agonist for both GPR40 and GPR120. How can I be sure the effects I'm seeing are GPR40-specific?
A5: this compound is approximately 100-fold more selective for GPR40 over GPR120.[4] To confirm GPR40-specific effects, you can use several approaches:
-
Use a GPR40-specific antagonist: Pre-incubation with a selective GPR40 antagonist should block the effects of this compound.
-
Use GPR40 knockout/knockdown cells: The effect of this compound should be absent or significantly reduced in cells lacking GPR40.
-
Compare with a GPR120-selective agonist: If a GPR120-selective agonist does not produce the same effect, it suggests the observed response to this compound is likely mediated by GPR40.
Experimental Protocols
Protocol 1: In Vitro GPR40 Activation Assay (Calcium Mobilization)
This protocol describes a common method for assessing this compound activity by measuring changes in intracellular calcium concentration in cells expressing GPR40.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (anion transport inhibitor, optional but recommended)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GPR40 antagonist (optional, for validation)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Plating: Seed the GPR40-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at a concentration that is 2-4x the final desired concentration.
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the this compound dilutions into the wells and continue recording the fluorescence for an additional 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline after compound addition.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Quality Control Check for a New Batch of this compound
This protocol outlines a workflow to validate the activity of a new batch of this compound against a previously characterized batch.
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of both the new batch and the reference (old) batch of this compound in high-quality, anhydrous DMSO.
-
Solubility Check: Visually inspect both stock solutions for any signs of precipitation.
-
Dose-Response Comparison:
-
Perform a calcium mobilization assay as described in Protocol 1.
-
On the same plate, run a full dose-response curve for both the new and reference batches of this compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known GPR40 agonist or a high concentration of the reference this compound).
-
-
Data Analysis and Comparison:
-
Calculate the EC50 and Emax (maximum effect) for both batches.
-
The EC50 values should be within a 2-3 fold range of each other, and the Emax should be comparable. A significant deviation may indicate a problem with the new batch.
-
Visualizations
Caption: GPR40 signaling cascade initiated by this compound.
Caption: Logical workflow for troubleshooting this compound batch issues.
References
Why am I not seeing an effect with GW9508 in my assay?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GW9508 in their assays. If you are not observing the expected effect with this compound, please review the following information.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any response with this compound in my assay. What are the most common reasons for this?
A1: A lack of response to this compound can stem from several factors, ranging from the compound itself to the specifics of your experimental setup. Here are the primary areas to investigate:
-
Compound Integrity and Preparation:
-
Solubility: this compound is poorly soluble in aqueous solutions and should be dissolved in an organic solvent like DMSO or ethanol (B145695) to create a stock solution.[1][2][3] Ensure the final concentration of the solvent in your assay medium is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Storage and Stability: The compound should be stored as a powder at -20°C for long-term stability.[1][3] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[1] If the compound has been stored improperly or for an extended period, it may have degraded.
-
Concentration: Verify that you are using an appropriate concentration range. The potency of this compound can vary depending on the cell type and assay readout.
-
-
Cellular System:
-
GPR40/FFAR1 Expression: The primary target of this compound is the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[4] Your cells must express sufficient levels of this receptor to elicit a response. Confirm GPR40 expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence.
-
Cell Line Specificity: The effects of this compound can be cell-type dependent. For instance, it potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in MIN6 insulinoma cells but has been reported to have no effect or even inhibit GSIS in primary rat and mouse islets under certain conditions.[2][5][6]
-
-
Assay Conditions:
-
Glucose Concentration (for GSIS assays): The insulinotropic effect of this compound is glucose-dependent.[4][5][7] The compound typically potentiates insulin secretion only at high glucose concentrations (e.g., 20-25 mM) and has little to no effect at basal glucose levels (e.g., 3-5 mM).[5][7]
-
Serum/BSA: The presence of serum or bovine serum albumin (BSA) can impact the availability of lipophilic compounds like this compound.[8] While BSA can aid solubility, it may also sequester the compound, reducing its effective concentration.[8]
-
General Assay Errors: Review standard troubleshooting points for your specific assay type (e.g., ELISA, fluorescence-based assays), such as incorrect buffer temperature, omission of protocol steps, or improper plate reading.[9][10][11][12]
-
Q2: What is the mechanism of action for this compound, and what downstream effects should I be measuring?
A2: this compound is a selective agonist for GPR40/FFAR1 and, to a lesser extent, GPR120/FFAR4.[13][4] GPR40 primarily couples to the Gαq/11 signaling pathway.[14][15]
Signaling Pathway:
-
This compound binds to and activates GPR40.
-
The activated Gαq subunit stimulates phospholipase C (PLC).[14][15]
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][14]
-
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6][7]
-
The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC) isoforms (e.g., PKCα and PKCε).[7]
Recommended Assay Readouts:
-
Intracellular Calcium Mobilization: A rapid and direct measure of GPR40 activation. This can be assessed using calcium-sensitive fluorescent dyes.
-
Insulin Secretion: In pancreatic β-cells (like MIN6 or INS-1), this compound should potentiate insulin secretion in the presence of high glucose.[5][7]
-
PKC Activation: Measured by observing the translocation of PKC isoforms or the phosphorylation of specific substrates like MARCKS.[7]
Quantitative Data Summary
The potency of this compound is typically reported as a pEC₅₀ or EC₅₀ value, which represents the concentration required to elicit a half-maximal response. These values can vary based on the experimental system.
| Parameter | Receptor | Cell Line | Assay Type | Value | Reference |
| pEC₅₀ | GPR40 (FFA1) | HEK-293 | Calcium Mobilization | 7.32 | [4] |
| EC₅₀ | GPR40 (FFA1) | HEK-293 | Calcium Mobilization | 47.8 nM | [2] |
| pEC₅₀ | GPR120 (FFAR4) | HEK-293 | Calcium Mobilization | 5.46 | [4] |
| EC₅₀ | GPR120 (FFAR4) | HEK-293 | Calcium Mobilization | 3,467 nM | [2] |
| pEC₅₀ | Insulin Secretion | MIN6 cells | Insulin Secretion | 6.14 | [5] |
Experimental Protocols
Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol provides a general framework for assessing the effect of this compound on insulin secretion.
1. Cell Culture and Plating:
- Culture MIN6 mouse insulinoma cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.
- Seed cells into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the assay.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- On the day of the experiment, perform serial dilutions of the stock solution in Krebs-Ringer Bicarbonate Buffer (KRBB) to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.1%.
3. GSIS Assay Procedure:
- Pre-incubation (Starvation): Gently wash the cells twice with KRBB containing 3 mM glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.
- Incubation with this compound: Aspirate the pre-incubation buffer. Add KRBB containing:
- Low Glucose Control: 3 mM glucose + vehicle (e.g., 0.1% DMSO).
- High Glucose Control: 20 mM glucose + vehicle.
- Test Conditions: 20 mM glucose + varying concentrations of this compound.
- Incubate the plate for 1-2 hours at 37°C.
- Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris. The supernatant can be stored at -20°C until analysis.
4. Insulin Measurement:
- Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
- Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well.
Visualizations
This compound Signaling Pathway
Caption: GPR40 signaling pathway activated by this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. goldbio.com [goldbio.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time with GW9508 for maximal response.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using GW9508, a potent GPR40/FFA1 agonist. Here you will find troubleshooting advice and frequently asked questions to help optimize your experiments for maximal response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] It also shows some activity, with approximately 100-fold lower potency, for GPR120 (FFA4).[1][4] GPR40 is predominantly expressed in pancreatic β-cells and is involved in the regulation of insulin (B600854) secretion.[5][6] Upon binding to GPR40, this compound activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC).[5][7] This, in turn, results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[8][9] This signaling pathway ultimately potentiates glucose-stimulated insulin secretion (GSIS).[8][9]
Q2: What are the typical concentrations of this compound used in in-vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. However, based on published studies, concentrations typically range from 10 µM to 50 µM. For example, a concentration of 20 µM this compound has been shown to cause a 1.52-fold increase in insulin secretion in MIN6 cells in the presence of high glucose.[1] In other studies, concentrations of 20 µM and 40 µM were found to significantly inhibit glucose-stimulated insulin secretion in rat islets.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended starting point for incubation time with this compound?
The optimal incubation time is highly dependent on the experimental goals. For signaling studies, such as measuring intracellular calcium mobilization or protein phosphorylation, shorter incubation times ranging from minutes to a few hours are often sufficient. For functional assays, like measuring insulin secretion, an incubation time of 1 hour has been used.[10] For studies investigating changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.[11][12] A time-course experiment is crucial to determine the optimal incubation time for observing the maximal response in your specific assay.[12][13]
Q4: What are the known downstream effects of this compound treatment?
The primary downstream effect of this compound is the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][8] Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the expression of chemokines like CCL5, CCL17, and CXCL10.[1] In some cellular contexts, this compound can activate the Akt/GSK-3β pathway, leading to increased glycogen (B147801) storage.[7] It has also been reported to ameliorate cellular senescence induced by oxidized low-density lipoprotein (ox-LDL).[11]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
Issue 1: No observable effect or a weaker than expected response after this compound treatment.
-
Potential Cause 1: Suboptimal Incubation Time. The chosen incubation period may be too short for the desired biological effect to manifest.
-
Solution: Perform a time-course experiment.[13] Test a range of incubation times (e.g., 1, 6, 12, 24, and 48 hours) to identify the optimal duration for your specific assay and cell type.
-
-
Potential Cause 2: Inappropriate this compound Concentration. The concentration of this compound may be too low to elicit a significant response.
-
Solution: Conduct a dose-response experiment.[13] Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the EC50 for your system.
-
-
Potential Cause 3: Low or Absent GPR40 Expression. The cell line you are using may not express GPR40 at a high enough level.
-
Solution: Verify GPR40 expression in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to express GPR40, such as MIN6 cells.[1]
-
-
Potential Cause 4: Compound Degradation. Improper storage or handling may have led to the degradation of the this compound stock solution.
-
Solution: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO.[3] Store stock solutions at -20°C or -80°C as recommended by the supplier.
-
Issue 2: High variability between replicate experiments.
-
Potential Cause 1: Inconsistent Cell Seeding Density. Variations in cell number can lead to inconsistent responses.
-
Solution: Ensure a consistent cell density is plated in each well. Use a cell counter for accuracy and ensure a single-cell suspension before plating.[14]
-
-
Potential Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a plate are more prone to evaporation, which can alter the concentration of this compound.
-
Solution: Avoid using the outer wells for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[13]
-
-
Potential Cause 3: Inconsistent Incubation Conditions. Fluctuations in temperature or CO2 levels can affect cell health and responsiveness.
-
Solution: Ensure your incubator is properly calibrated and provides a stable environment. Standardize all incubation steps.[13]
-
Issue 3: Observed cytotoxicity at higher concentrations of this compound.
-
Potential Cause 1: Off-target effects. At high concentrations, this compound may interact with other cellular targets, leading to toxicity.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and consistent across all treatments.
-
-
Potential Cause 2: Compound Precipitation. this compound may precipitate out of solution at high concentrations in aqueous culture media.
-
Solution: Visually inspect your treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different formulation if available.
-
Data Presentation
Table 1: In-Vitro Studies Utilizing this compound
| Cell Line/Tissue | This compound Concentration | Incubation Time | Observed Effect | Reference |
| MIN6 Cells | 20 µM | Not specified | 1.52-fold increase in glucose-stimulated insulin secretion | [1] |
| Rat Islets | 20 µM, 40 µM | 1 hour | Significant inhibition of glucose-stimulated insulin secretion | [10] |
| INS-1D Cells | Not specified | Not specified | Potentiation of glucose-stimulated insulin secretion | [8][9] |
| HaCaT Cells | Not specified | Not specified | Suppression of TNF-α and IFN-γ induced cytokine expression | [1] |
| Human Aortic Endothelial Cells (HAECs) | 50 µM | 24 hours | Reduction in ox-LDL-induced LDH release | [11] |
| Human Aortic Endothelial Cells (HAECs) | 50 µM | 7 days | Inhibition of ox-LDL-induced SA-β-gal activity | [11] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for a Cell Viability Assay
This protocol provides a general framework for determining the optimal incubation time for this compound in a cell-based viability assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will prevent overconfluency at the final time point. Allow cells to adhere overnight.
-
Treatment: Prepare a fixed, intermediate concentration of this compound (e.g., the expected IC50 or a concentration known to elicit a partial response). Also, prepare a vehicle-only control (e.g., DMSO).
-
Incubation: Treat the cells and incubate the plates for a range of time points (e.g., 12, 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.[12][14]
-
Viability Assessment: At each time point, add a viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.[14]
-
Data Analysis: Plot the percentage of cell viability versus the incubation time. The optimal incubation time is typically the point at which the maximal desired effect is observed and plateaus.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation or expression of downstream target proteins.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the optimized incubation time (determined from a time-course experiment, e.g., 0, 15, 30, 60, 120 minutes for signaling events).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against your protein of interest (and a loading control like β-actin or GAPDH), followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative change in protein expression or phosphorylation.
Visualizations
Caption: this compound signaling pathway via GPR40 activation.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for a lack of response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to validate the activity of a new batch of GW9508.
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for validating the activity of a new batch of GW9508.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1] It also shows agonist activity at FFAR4 (GPR120), but with approximately 100-fold lower potency.[1] Its primary mechanism of action involves the activation of the Gq signaling pathway upon binding to FFAR1.[2][3] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mediates the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] The culmination of this signaling cascade in pancreatic β-cells is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[1][6]
Q2: How can I confirm the identity and purity of my new batch of this compound?
A2: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier. This document should provide information on the compound's identity, purity (typically ≥98% by HPLC), and other quality control parameters. If you have access to the necessary equipment, you can perform independent analytical tests such as High-Performance Liquid Chromatography (HPLC) to verify purity and Mass Spectrometry (MS) to confirm the molecular weight (347.41 g/mol ).[7]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM). For long-term storage, it is recommended to store the solid compound at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to a year.[6] Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Problem 1: I am not observing any cellular response (e.g., no calcium influx) after applying this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Verify your calculations for preparing the stock and working solutions. Perform a concentration-response curve to determine the optimal concentration for your specific cell line and assay. |
| Cell line does not express FFAR1/GPR40 | Confirm that your cell line endogenously expresses FFAR1/GPR40. If not, use a cell line that has been engineered to express the receptor (e.g., HEK293-hFFAR1).[1] |
| Degraded this compound | Ensure that the compound has been stored correctly. If in doubt, use a fresh vial or a new batch of the compound. |
| Assay conditions are not optimal | Review your experimental protocol. For calcium flux assays, ensure the use of an appropriate calcium indicator dye and that the buffer conditions are correct. |
| Solvent issues | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your assay is low (typically <0.1%). |
Problem 2: The response to this compound is weaker than expected based on published data.
| Possible Cause | Troubleshooting Step |
| Cell passage number | High-passage number cells can exhibit altered receptor expression and signaling. Use low-passage number cells for your experiments. |
| Batch-to-batch variability | There can be slight variations in the potency of different batches of this compound. It is advisable to test each new batch with a standard positive control. |
| Presence of serum in the assay medium | Components in serum can bind to this compound, reducing its effective concentration. Perform assays in serum-free medium where possible. |
| Glucose concentration (for insulin secretion assays) | The insulinotropic effect of this compound is glucose-dependent. Ensure you are using an appropriate glucose concentration to observe potentiation of insulin secretion.[1] |
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various in vitro assays.
Table 1: Potency of this compound in Calcium Mobilization Assays
| Cell Line | Receptor | Potency Metric | Value | Reference |
| HEK-293 | Human GPR40 | pEC50 | 7.32 | [1] |
| CHO | Human GPR40 | EC50 | 13 nM | [1] |
| HEK293 | Human GPR40/FFA1 | EC50 | 47.8 nM | [8] |
| HEK-293 | Human GPR120 | pEC50 | 5.46 | [1] |
| CHO | Rat GPR40 | EC50 | 99 nM | [1] |
Table 2: Potency of this compound in Insulin Secretion Assays
| Cell Line | Assay | Potency Metric | Value | Reference |
| MIN6 | Glucose-Stimulated Insulin Secretion | pEC50 | 6.14 | [1] |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration in response to this compound in cells expressing FFAR1/GPR40.
-
Materials:
-
HEK293 cells stably expressing human FFAR1/GPR40 (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or another calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
-
-
Procedure:
-
Seed the FFAR1/GPR40-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in HBSS to the desired final concentration (e.g., 2 µM).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Prepare a serial dilution of this compound in HBSS.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Inject the this compound dilutions into the wells and continue to record the fluorescence for at least 2-3 minutes.
-
Analyze the data by calculating the change in fluorescence from baseline and plotting the concentration-response curve to determine the EC50.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a method to assess the potentiation of insulin secretion by this compound in a pancreatic β-cell line like MIN6.
-
Materials:
-
MIN6 cells (or another insulin-secreting cell line)
-
Cell culture medium (e.g., DMEM with 15% FBS, L-glutamine, and β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (e.g., 2.5 mM) and high (e.g., 25 mM) glucose concentrations.[1]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
24-well cell culture plates
-
Insulin ELISA kit
-
-
Procedure:
-
Seed MIN6 cells in a 24-well plate and culture until they reach approximately 80-90% confluency.
-
Wash the cells twice with KRBB containing low glucose.
-
Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C.
-
Prepare KRBB solutions with low and high glucose, each containing various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Remove the pre-incubation buffer and add the treatment solutions to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Analyze the data to determine the effect of this compound on insulin secretion at both low and high glucose concentrations.
-
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for this compound activity validation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Bioavailability Challenges with GW9508 in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges related to the bioavailability of GW9508 in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Inconsistent or Low Efficacy After Oral Administration
-
Question: My oral administration of this compound is yielding variable or lower-than-expected results in my mouse model. What are the potential causes and solutions?
-
Answer: While this compound has shown an oral bioavailability of 54.88% in rats, which is considered quite good, several factors can lead to apparent low efficacy or high variability in other contexts. These include issues with solubility, formulation, and species-specific differences in metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low efficacy.
Issue 2: Compound Precipitation in Formulation
-
Question: My this compound formulation is cloudy or shows precipitation. How can I resolve this?
-
Answer: this compound is a lipophilic compound with low aqueous solubility. Precipitation is a common issue if the formulation is not prepared correctly.
Troubleshooting Steps:
-
Ensure Proper Solvent Order: When using co-solvent systems, the order of addition is critical. Always dissolve this compound in the primary organic solvent (e.g., DMSO) first before adding other components.
-
Use Gentle Heating and Sonication: Aiding dissolution with a warm water bath (37-40°C) and/or sonication can help achieve a clear solution.
-
Increase Solubilizing Agents: If precipitation occurs upon adding the aqueous phase, consider increasing the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80), while staying within the tolerated limits for the animal model.
-
Switch Formulation Strategy: If a co-solvent system is not sufficient, consider alternative methods with higher solubilizing capacity, such as complexation with cyclodextrins or creating a self-emulsifying drug delivery system (SEDDS).
-
Frequently Asked Questions (FAQs)
-
Q1: I read that this compound has "poor bioavailability," but some studies report it as "ideal." Which is correct?
-
A1: This is a critical point. A 2019 study reported an oral bioavailability of 54.88% for this compound in rats, which is generally considered good to ideal for a preclinical candidate.[1] However, "poor bioavailability" can be context-dependent. It may be perceived as poor if:
-
High doses are required: For certain experimental aims, very high concentrations of this compound may be needed, which can be challenging to formulate for complete dissolution, leading to incomplete absorption and thus, lower effective bioavailability.
-
The formulation is suboptimal: An inadequate vehicle can lead to poor dissolution in the gastrointestinal tract, limiting absorption.
-
-
Q2: What is a reliable starting formulation for an oral gavage study in mice?
-
A2: A widely used and generally well-tolerated vehicle for poorly soluble compounds is a co-solvent system. For this compound, a common starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline This vehicle has been successfully used for administering various compounds in mice.[1] It is crucial to prepare this formulation fresh on the day of use.
-
-
-
Q3: Can I administer this compound via intraperitoneal (IP) injection?
-
Q4: How do I choose between a co-solvent, cyclodextrin, or lipid-based formulation?
-
A4: The choice depends on the required dose, the experimental model, and available resources.
-
Co-solvents: Good for initial studies and lower doses. They are relatively simple to prepare.
-
Cyclodextrins: Excellent for significantly increasing aqueous solubility. This method is suitable for higher doses where co-solvents may not be sufficient.
-
Lipid-Based Formulations (e.g., SEDDS): These are more complex to develop but can greatly enhance oral absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.
-
-
Quantitative Data Summary
Direct comparative pharmacokinetic data for different this compound formulations is limited. The table below includes data for this compound in rats and for other GPR40 agonists in mice to provide a reference for expected pharmacokinetic profiles and the potential for improvement with optimized formulations.
| Compound | Species | Formulation/Vehicle | Dose & Route | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | Oral Bioavailability (%) | Reference |
| This compound | Rat | Not specified | Not specified (for bioavailability calc.) | N/A | N/A | N/A | 54.88% | [1] |
| Cpd-C | Mouse | Not specified | 2 mg/kg, Oral | 1.4 | 3 | N/A | ~100% | [4] |
| Compound 8 | Mouse | Not specified | 2 mg/kg, Oral | N/A | N/A | N/A | 98% | [8] |
| Compound 20 | Mouse | Not specified | 2 mg/kg, Oral | N/A | N/A | N/A | 54% | [8] |
N/A: Not Available in the cited source.
Experimental Protocols
Protocol 1: Co-solvent Formulation Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol describes the preparation of 1 mL of this compound formulation.
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mg/mL solution, weigh 10 mg.
-
Initial Dissolution: Add 100 µL of DMSO to the this compound powder. Vortex or sonicate gently until the compound is completely dissolved. The solution should be clear.
-
Add Co-solvent: Add 400 µL of PEG300 to the DMSO/compound mixture. Vortex until the solution is homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Final Dilution: Slowly add 450 µL of saline to the mixture while continuously vortexing. Add the saline dropwise to prevent precipitation.
-
Final Inspection: Inspect the final solution to ensure it is clear and free of any precipitates. Prepare this formulation fresh before each use.
Protocol 2: Cyclodextrin Inclusion Complex Formulation
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
-
Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile water. For 10 mL, dissolve 4 g of HP-β-CD in 10 mL of water. Stir until fully dissolved. This may require gentle warming.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Add Compound to Vehicle: Add the this compound powder directly to the pre-made HP-β-CD solution.
-
Promote Complexation: Vortex the mixture vigorously. Place it in a sonicator bath or on a shaker at room temperature for at least 1-2 hours to facilitate the formation of the inclusion complex. The solution should become clear.
-
Final Inspection: Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved compound. Use the clear supernatant for administration.
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway via GPR40
This compound is an agonist for the G protein-coupled receptor 40 (GPR40). Its activation in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin (B600854) secretion.
Caption: this compound activation of GPR40 signaling.
General Workflow for an In Vivo Oral Bioavailability Study
This diagram outlines the key steps in determining the oral bioavailability of a compound like this compound.
Caption: Workflow for an oral bioavailability study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unina.it [iris.unina.it]
- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR40 Full Agonist SCO-267 Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating GW9508's Role in Glucose-Stimulated Insulin Secretion
Welcome to the technical support center for researchers utilizing GW9508. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential discrepancies in experimental outcomes, specifically focusing on why this compound may not be potentiating glucose-stimulated insulin (B600854) secretion (GSIS) in your experiments.
Troubleshooting Guide: Why is this compound Not Potentiating GSIS?
If you are observing a lack of GSIS potentiation with this compound, several factors could be at play, ranging from experimental setup to unexpected biological responses. The following table and Q&A guide will help you troubleshoot common issues.
| Potential Issue | Key Troubleshooting Questions | Recommended Action |
| Suboptimal Glucose Concentration | Is the glucose concentration in your assay sufficient to stimulate insulin secretion on its own? | Ensure you are using a stimulatory glucose concentration (typically ≥8 mM). This compound's potentiation of GSIS is glucose-dependent. |
| Cell Type/Species Differences | Are you using primary cells or a cell line? What is the species of origin? | Be aware that responses to this compound can vary. For instance, inhibition of GSIS has been reported in primary rat islets, while potentiation is observed in mouse and human islets and various insulinoma cell lines. |
| Reagent Quality and Preparation | Is the this compound compound pure and correctly solubilized? Has it been stored properly? | Use a high-purity this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. |
| Cell Health and Viability | Are the pancreatic β-cells healthy and responsive? | Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay). Ensure cells are not passaged too many times. |
| Off-Target or Alternative Signaling | Could this compound be activating pathways that counteract GSIS in your model system? | Consider the possibility of this compound-mediated activation of ATP-sensitive potassium (KATP) channels, which can lead to hyperpolarization and inhibit insulin secretion. |
| Incorrect Assay Conditions | Is the incubation time with this compound and glucose appropriate? Is the buffer composition correct? | Optimize incubation times and ensure your assay buffer (e.g., KRB) is properly prepared and contains appropriate ion concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in potentiating GSIS?
A1: this compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] The canonical signaling pathway for GPR40 activation in pancreatic β-cells involves the Gαq subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The combined increase in intracellular calcium and PKC activation enhances the exocytosis of insulin-containing granules, thus potentiating glucose-stimulated insulin secretion.[5]
Q2: Why is a stimulatory glucose concentration necessary for this compound to potentiate insulin secretion?
A2: The potentiation of insulin secretion by this compound is glucose-dependent because GPR40 activation primarily amplifies the effects of glucose metabolism.[5][6] At substimulatory glucose levels (e.g., 3 mM), the ATP:ADP ratio in the β-cell is low, and ATP-sensitive potassium (KATP) channels remain open, keeping the cell membrane hyperpolarized.[7] This prevents the opening of voltage-dependent calcium channels (VDCCs) and subsequent insulin exocytosis. At stimulatory glucose concentrations (e.g., 20 mM), increased glucose metabolism raises the ATP:ADP ratio, leading to the closure of KATP channels and membrane depolarization. This depolarization opens VDCCs, allowing an influx of calcium, which is the primary trigger for insulin secretion. This compound, through GPR40 activation, further increases intracellular calcium from internal stores and activates PKC, thereby amplifying the glucose-induced signal.[5]
Q3: I'm using primary rat islets and this compound is inhibiting GSIS. Is this expected?
A3: Yes, this is a documented phenomenon. While counterintuitive to the expected mechanism of a GPR40 agonist, studies have shown that in primary rat pancreatic β-cells, this compound can inhibit GSIS at concentrations of 20 µM and above.[8][9][10] The proposed mechanism for this inhibition is the activation of ATP-sensitive potassium (KATP) channels.[8][9][10] Activation of these channels leads to membrane hyperpolarization, which counteracts the depolarizing effect of glucose, thus preventing the opening of voltage-dependent calcium channels and inhibiting insulin secretion. This inhibitory effect was not observed when insulin secretion was stimulated by the KATP channel closer, tolbutamide.[8][9]
Q4: What are the effective concentrations of this compound for potentiating GSIS in responsive models?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a general range can be provided based on published data.
| Cell Line/Model | Glucose Condition | This compound Concentration | Observed Effect | Reference |
| MIN6 Cells | 25 mM | 10 µM | Significant potentiation of insulin secretion | [1] |
| INS-1D Cells | 20 mM | 10 µM | Enhanced insulin secretion | [5] |
| Wild-type Mice | Glucose Stimuli | Bolus IP injection | Increased plasma insulin levels | [11][12] |
Q5: Are there any known off-target effects of this compound that could influence my results?
A5: While this compound is considered highly selective for GPR40, it does have some agonist activity at GPR120, though with approximately 100-fold lower potency.[1][2][3] In most pancreatic β-cell studies, the effects are attributed to GPR40 activation. However, the previously mentioned activation of KATP channels in rat islets represents a significant finding that could be considered an off-target or species-specific effect that directly impacts GSIS.[8][9][10]
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is a general guideline and should be optimized for your specific cell type or islet preparation.
-
Cell/Islet Preparation:
-
Seed pancreatic β-cells (e.g., INS-1, MIN6) in 24-well plates and culture to desired confluency.
-
For primary islets, isolate and culture them for a sufficient period to recover from the isolation procedure.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells/islets twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low, non-stimulatory glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells/islets in the low-glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM or 20 mM) as a positive control.
-
High glucose + vehicle control (e.g., DMSO).
-
High glucose + varying concentrations of this compound.
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant (the buffer containing secreted insulin).
-
Lyse the cells to determine total insulin content or DNA content for normalization.
-
Measure the insulin concentration in the supernatant and cell lysate using an ELISA or RIA kit.
-
Normalize secreted insulin to total insulin or DNA content.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. GW 9508 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 5. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. This compound inhibits insulin secretion by activating ATP-sensitive potassium channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize the agonist effect of GW9508 on GPR120.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual GPR40/GPR120 agonist, GW9508. The focus is on providing strategies to minimize its agonist effects on GPR120 to isolate and study GPR40-specific pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a synthetic small molecule that acts as an agonist for two free fatty acid receptors (FFARs): GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4).[1][2] It was originally developed as a selective agonist for GPR40 but was subsequently found to activate GPR120, albeit with lower potency.[3][4]
Q2: How can I minimize the agonist effect of this compound on GPR120 in my experiments?
A2: Minimizing the agonist effect of this compound on GPR120 can be achieved through several strategies:
-
Concentration Control: Utilize the significant difference in potency of this compound for GPR40 versus GPR120. Use the lowest effective concentration that saturates the GPR40 response but remains below the activation threshold for GPR120.[5][6]
-
Use of a GPR120-Specific Antagonist: Co-treat your experimental system with a selective GPR120 antagonist, such as AH7614.[7][8] This will block this compound's effects on GPR120, effectively isolating its action to GPR40. AH7614 acts as a negative allosteric modulator.[2][3]
-
Cell System Selection: Use a cell line or experimental model that expresses GPR40 but has minimal to no expression of GPR120.[3][4]
-
Genetic Knockdown/Knockout: In cellular models, employ siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the GPR120 gene to eliminate its function.[9][10]
Q3: What is the quantitative difference in potency of this compound for GPR120 compared to GPR40?
A3: this compound is approximately 100-fold more selective for GPR40 than for GPR120.[3][5][6] The potency is often expressed as pEC50 (the negative log of the EC50 value). A higher pEC50 value indicates greater potency.
Q4: Are there specific antagonists I can use to block GPR120 activation by this compound?
A4: Yes, AH7614 is a known selective antagonist for GPR120.[7][8] It can be used to specifically block the signaling cascade initiated by GPR120 activation without affecting GPR40. Studies have successfully used AH7614 to abolish the effects of this compound that are mediated by GPR120.[7][8]
Q5: How do I choose the right concentration of this compound to maintain selectivity for GPR40?
A5: The optimal concentration depends on your specific cell type and experimental conditions. It is crucial to perform a dose-response curve for your primary endpoint of GPR40 activation (e.g., calcium mobilization or insulin (B600854) secretion). Based on the potency data, concentrations effective for GPR40 are in the high nanomolar range, while GPR120 activation requires micromolar concentrations.[11] For example, this compound's EC50 for GPR40 is ~48 nM, whereas for GPR120 it is ~3,467 nM.[11] Aim for a concentration at or near the EC50 for GPR40.
Q6: What are the primary downstream signaling pathways activated by GPR120?
A6: GPR120 activation initiates several downstream signaling cascades.
-
Gαq/11-Dependent Pathway: Canonically, GPR120 couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC) and the ERK1/2 pathway.[12][13]
-
β-Arrestin 2-Dependent Pathway: GPR120 can also signal independently of G-proteins through a β-arrestin 2-mediated pathway. Upon agonist binding, β-arrestin 2 is recruited to the receptor. This complex can then interact with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory pathways like NF-κB and JNK.[4][12][14] This pathway is crucial for the anti-inflammatory effects of GPR120 activation.[12]
Q7: Can I use this compound as a GPR120-specific agonist?
A7: Yes, this is a common application in specific contexts. This compound can be used as a functional GPR120-specific agonist in cell systems that do not express GPR40.[3][4] For example, macrophage cell lines like RAW 264.7 and some endothelial cells lack significant GPR40 expression, making this compound a useful tool to study GPR120 signaling in these models.[4][7][15]
Quantitative Data Summary
The following table summarizes the potency and selectivity of this compound for its target receptors.
| Ligand | Target | Potency (pEC50) | Potency (EC50) | Selectivity (over GPR120) | Reference(s) |
| This compound | GPR40 | 7.32 | 47.8 nM | ~100-fold | [6][11][16] |
| This compound | GPR120 | 5.46 | 3,467 nM | 1-fold | [6][11][16] |
Troubleshooting Guide
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| Unexpected anti-inflammatory effects or ERK1/2 phosphorylation at high this compound concentrations. | Off-target activation of GPR120. | 1. Perform a full dose-response curve to confirm the effect is concentration-dependent.2. Lower the concentration of this compound to a range selective for GPR40.3. Co-administer the GPR120-specific antagonist AH7614 to see if the effect is abolished.[7][8]4. Verify the relative expression levels of GPR40 and GPR120 in your experimental model via qPCR or Western blot. |
| Variability in experimental results between batches or cell passages. | Changes in GPR40 or GPR120 expression levels in the cell line. | 1. Regularly check the expression of both receptors in your cell cultures.2. Standardize cell passage numbers used for experiments.3. Consider using a stable cell line with confirmed receptor expression. |
| This compound shows no effect on the expected GPR40 pathway (e.g., insulin secretion). | 1. Incorrect this compound concentration.2. Degraded this compound stock.3. Low or absent GPR40 expression in the model system. | 1. Re-run the experiment with a fresh dilution from a validated stock.2. Confirm GPR40 expression in your cell model.3. Use a positive control for GPR40 activation if available. |
| Unsure if the observed effect is GPR40-mediated or a non-specific effect of this compound. | This compound may have other unknown off-target effects at very high concentrations. | 1. Use a GPR120 antagonist (AH7614) to rule out its involvement.2. Use a GPR40 knockout/knockdown cell line as a negative control. If the effect persists, it is not mediated by GPR40.3. Compare the effect with another structurally different GPR40 agonist. |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR120 Agonist this compound Ameliorated Cellular Senescence Induced by ox-LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating GW9508 Administration in Murine Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing GW9508, a potent dual agonist for the free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120), in preclinical mouse studies. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the smooth execution of your research and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental drug that acts as a mixed agonist for the free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120).[1] It is significantly more potent at FFAR1.[1] Activation of these G protein-coupled receptors, which are coupled to the α subunit of the Gq family of G proteins, leads to the activation of phospholipase C (PLC).[2] This, in turn, hydrolyzes inositol (B14025) lipids, resulting in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[2][3][4][5] This signaling cascade is involved in various physiological processes, including glucose-stimulated insulin (B600854) secretion and the modulation of inflammatory responses.[3][6][7]
Q2: I am not observing the expected insulin secretagogue effect of this compound. What could be the issue?
A2: The insulin-releasing effect of this compound is glucose-dependent. Ensure that you are administering the compound in the presence of stimulatory glucose concentrations.[5][6] In MIN6 cells, for instance, the ability of this compound to enhance insulin secretion is significantly more pronounced at high glucose levels (25 mM).[6] If you are performing an in vivo study, consider the timing of this compound administration relative to a glucose challenge. A bolus intraperitoneal injection of this compound in mice resulted in a slight decrease in blood glucose with an increase in plasma insulin levels under glucose stimuli.[3][7]
Q3: Are there known differences in this compound efficacy between different mouse strains?
A3: While the available literature does not provide a direct comparative dose-response study across various mouse strains, this compound has been shown to be effective in both BALB/c and C57BL/6 mice for suppressing cutaneous immune inflammation when applied topically.[6] It is crucial to consider potential strain-specific differences in metabolism and receptor expression which may necessitate dose adjustments. A pilot study to determine the optimal dose for your specific strain and experimental model is always recommended.
Q4: What is the recommended vehicle for dissolving and administering this compound?
A4: this compound is soluble in DMSO and ethanol. For in vivo studies, it is often administered via intraperitoneal (i.p.) injection. A common vehicle for i.p. injection is phosphate-buffered saline (PBS).[8][9] However, due to its hydrophobic nature, a co-solvent system may be necessary for higher concentrations. One study mentions the use of 10% dimethyl sulfoxide (B87167) (DMSO) as a vehicle in a rat model.[10] It is recommended to keep the proportion of DMSO in the working solution below 2% if your animals are weak.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect | Improper drug preparation: this compound may not be fully dissolved or may have precipitated out of solution. | Ensure the compound is completely dissolved in the appropriate solvent (e.g., DMSO, ethanol) before further dilution in aqueous buffers like PBS. Prepare fresh solutions for each experiment. |
| Suboptimal dosage: The dose may be too low for the specific mouse strain or disease model. | Refer to the dosage table below for reported effective doses. Consider performing a dose-response study to determine the optimal concentration for your experimental setup. | |
| Incorrect administration route: The chosen route of administration may not be optimal for the target tissue or desired effect. | Intraperitoneal injection is a common route for systemic effects.[3][7][8][9] Topical administration has been used for skin inflammation models.[6] | |
| Unexpected side effects or toxicity | High dosage: The administered dose may be in the toxic range for the specific mouse strain. | Reduce the dosage and carefully observe the animals for any adverse effects. Review the literature for any reported toxicity at higher concentrations. |
| Vehicle toxicity: The vehicle itself (e.g., high concentration of DMSO) may be causing adverse effects. | Minimize the concentration of organic solvents in the final injection volume.[6] Include a vehicle-only control group in your experiment to assess the effects of the vehicle alone. | |
| Difficulty in reproducing published results | Differences in experimental conditions: Mouse strain, age, sex, and diet can all influence the outcome of the experiment. | Carefully match your experimental parameters to the cited literature. If using a different mouse strain, be prepared to optimize the dosage and treatment schedule. |
| Compound stability: this compound may degrade over time, especially if not stored properly. | Store the compound according to the manufacturer's instructions, typically at room temperature. Prepare fresh solutions for each experiment. |
Quantitative Data Summary: Reported Dosages of this compound in Mice
| Mouse Strain | Dosage | Administration Route | Application | Reference |
| C57BL/6 | 50 mg/kg/day | Intraperitoneal (IP) | Improvement of metabolic syndrome-exacerbated periodontitis | [11][12] |
| Not Specified | 10 mg/kg | Intraperitoneal (IP) | Enhancement of neutrophil function during E. coli infection | [2][8][9] |
| BALB/c & C57BL/6 | 200 µM (topical) | Topical | Suppression of ear swelling in a contact hypersensitivity model | [6] |
| C57BL/6 | Not specified (in diet) | Oral (in high-fat diet) | Improvement of glucose intolerance and insulin resistance | [3][7] |
| Not Specified | 1.0 µg, 10 µg, 25 µg | Intracerebroventricular (i.c.v.) | Suppression of inflammatory chronic pain | [13] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Insulin syringes (or other appropriate syringes for animal injection)
Procedure:
-
Stock Solution Preparation:
-
Based on the product's molecular weight (approximately 347.41 g/mol ), calculate the amount of this compound powder needed to prepare a concentrated stock solution in DMSO (e.g., 100 mM).
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex or gently warm the solution to ensure the compound is fully dissolved.
-
-
Working Solution Preparation:
-
Dilute the DMSO stock solution with sterile PBS to the desired final concentration for injection.
-
Important: The final concentration of DMSO in the working solution should be minimized to avoid vehicle-induced toxicity. Aim for a final DMSO concentration of less than 2%.[6]
-
-
Administration:
-
Administer the prepared this compound solution to the mice via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
Include a control group that receives a vehicle solution (e.g., PBS with the same final concentration of DMSO as the treatment group).
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The GPR40 Agonist this compound Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections [frontiersin.org]
- 3. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. The GPR40 Agonist this compound Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of GPR40 attenuates neuroinflammation and improves neurological function via PAK4/CREB/KDM6B pathway in an experimental GMH rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Nuances of GW9508: A Technical Support Guide
Welcome to the technical support center for researchers utilizing GW9508. This guide is designed to help you interpret conflicting results from studies involving this dual GPR40/FFAR1 and GPR120/FFAR4 agonist. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presented in a clear, comparative format to assist your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common discrepancies observed in this compound studies and provides potential explanations and troubleshooting steps.
Q1: Why are my results showing this compound inhibits insulin (B600854) secretion, while some published data shows it stimulates it?
A1: This is a critical and recurring conflict in the literature. The effect of this compound on insulin secretion is highly dependent on the experimental system used.
-
Stimulatory Effects: Potentiation of glucose-stimulated insulin secretion (GSIS) is primarily observed in insulinoma cell lines, such as MIN6 and INS-1E cells.[1][2]
-
Inhibitory or No Effect: In primary pancreatic islets from rats and mice, this compound has been shown to either have no effect or to inhibit GSIS, particularly at concentrations above 20 μM.[1][2][3] This inhibitory action is linked to the activation of ATP-sensitive potassium (KATP) channels.[1][3]
Troubleshooting Steps:
-
Verify Your Experimental Model: Be aware of the inherent differences between immortalized cell lines and primary islets. Your results should be interpreted within the context of the model system you are using.
-
Check this compound Concentration: High concentrations of this compound may lead to off-target effects or pathway-specific responses that result in inhibition. Consider running a dose-response curve to identify the optimal concentration for your system.
-
Assess Glucose Concentration: The stimulatory effects of this compound on insulin secretion in cell lines are glucose-dependent, with potentiation observed at high glucose concentrations.[2][4] Ensure your glucose concentrations are appropriate for the expected effect.
Q2: My study suggests this compound has pro-inflammatory effects, contradicting the widely reported anti-inflammatory properties. How can this be explained?
A2: While this compound is predominantly recognized for its anti-inflammatory effects through GPR120, some studies have revealed a more complex, context-dependent role.[5][6][7]
-
Anti-inflammatory Actions: The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the suppression of inflammatory cytokine production in macrophages and other cell types.[6][8]
-
Pro-inflammatory Potential: In contrast, some research has shown that this compound can enhance neutrophil function, including chemotaxis and phagocytosis, which are key components of the acute inflammatory response to bacterial infection.[9][10] This suggests that in the context of an active infection, this compound can augment certain aspects of the inflammatory process to aid in pathogen clearance.[9][10]
Troubleshooting Steps:
-
Define Your Inflammatory Model: The specific inflammatory stimulus and the cell types being investigated are crucial. The effects of this compound may differ in a model of chronic, sterile inflammation versus an acute bacterial infection model.
-
Analyze a Broad Range of Inflammatory Markers: To get a complete picture, measure a variety of markers, including both pro- and anti-inflammatory cytokines, chemokines, and markers of immune cell activation and resolution.
-
Consider Receptor Expression: The relative expression levels of GPR40 and GPR120 in your target cells can influence the net effect of this compound.
Q3: We are observing conflicting results in apoptosis assays after this compound treatment. What could be the cause?
A3: The impact of this compound on apoptosis appears to be cell-type and context-specific.
-
Anti-apoptotic Effects: In some models, such as cisplatin-induced injury in human renal proximal tubular epithelial cells, this compound has been shown to be protective and inhibit apoptosis.[11] Chronic activation of GPR40 with this compound in a pancreatic beta-cell line did not lead to increased apoptosis.[12]
-
Pro-apoptotic Effects: In other contexts, such as in the A549 lung cancer cell line, this compound has been found to promote apoptosis, particularly when used in combination with other agents.[13]
Troubleshooting Steps:
-
Evaluate the Cellular Context: The role of GPR40 and GPR120 in cell survival and death can vary significantly between normal and cancerous cells, as well as between different tissue types.
-
Assess Off-Target Effects: At higher concentrations, the possibility of off-target effects that could influence apoptosis cannot be ruled out.
-
Investigate Downstream Pathways: To understand the mechanism, probe key apoptotic pathways, such as the expression of Bcl-2 family proteins and the activation of caspases.
Data Summary of Conflicting this compound Effects
The following table summarizes the divergent findings in key areas of this compound research to provide an at-a-glance comparison.
| Biological Process | Observed Effect | Model System | This compound Concentration | Key Findings | References |
| Insulin Secretion | Stimulation | MIN6, INS-1E cell lines | 10-20 μM | Potentiates glucose-stimulated insulin secretion in a glucose-dependent manner. | [1][2][4] |
| Inhibition | Primary rat islets | >20 μM | Inhibits glucose-stimulated insulin secretion via activation of KATP channels. | [1][3] | |
| No Effect | Primary rat and mouse islets | 10 μM | No significant change in insulin secretion observed. | [1][2] | |
| Inflammation | Anti-inflammatory | Macrophages, Periodontitis models | Varies | Inhibits pro-inflammatory cytokine secretion and osteoclast formation. | [5][6] |
| Pro-inflammatory (enhanced immune response) | Human neutrophils, E. coli infection model | 0.1-10 μM | Increases neutrophil chemotaxis and phagocytosis, aiding bacterial clearance. | [9][10] | |
| Apoptosis | Anti-apoptotic | Human renal epithelial cells, BRIN-BD11 pancreatic β-cells | Varies | Protects against cisplatin-induced apoptosis; chronic activation does not increase apoptosis. | [11][12] |
| Pro-apoptotic | A549 lung cancer cells | IC50 concentration | Induces apoptosis and increases expression of pro-apoptotic genes. | [13] |
Visualizing the Complexity: Signaling Pathways and Workflows
To further aid in understanding the mechanisms of action and designing experiments, the following diagrams illustrate key signaling pathways, a typical experimental workflow, and a logical framework for interpreting results.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits insulin secretion by activating ATP-sensitive potassium channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The GPR40 Agonist this compound Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections [frontiersin.org]
- 10. The GPR40 Agonist this compound Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pjmhsonline.com [pjmhsonline.com]
GW9508 Technical Support Center: Best Practices, Troubleshooting, and Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing GW9508. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Handling and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs) - Handling and Storage
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Under these conditions, the compound is stable for at least four years.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used, with solubility up to 100 mM. It is also soluble in DMF (20 mg/ml) and methanol (B129727) (30 mg/ml).[2] However, this compound is insoluble in water.[1][3]
Q3: How should this compound stock solutions be stored?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
Q4: Is this compound stable at room temperature?
A4: While some suppliers ship this compound at room temperature, indicating stability for short periods, long-term storage at room temperature is not recommended.[1][2] For optimal stability, adhere to the recommended storage temperatures of -20°C for the solid and -80°C for stock solutions.[3]
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound in experimental settings.
Solubility and Solution Stability
Q5: My this compound is not dissolving properly in DMSO. What should I do?
A5: Ensure you are using high-purity, anhydrous DMSO, as moisture can reduce solubility.[3] Gentle warming of the solution or sonication can aid in dissolution. Verify that you are not exceeding the solubility limit.
Q6: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A6: This is a common issue due to the poor aqueous solubility of this compound. To prevent precipitation, perform a serial dilution of your high-concentration DMSO stock into your cell culture medium rather than a single large dilution. It is also crucial to mix the solution rapidly while adding the this compound stock. Additionally, ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to minimize solvent-induced toxicity.
Q7: I am observing inconsistent results in my in vitro experiments. Could this be related to the stability of this compound in my working solution?
A7: Yes, inconsistent results can be a sign of compound degradation. Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods. The stability of this compound in cell culture media over the course of a long experiment should be considered, and fresh media with the compound may need to be added.
Experimental Results
Q8: I am not observing the expected potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). What could be the reason?
A8: Several factors could contribute to this:
-
Cell Line: Ensure you are using a responsive cell line, such as MIN6 or INS-1 cells.[4][5]
-
Glucose Concentration: The effect of this compound on insulin secretion is glucose-dependent. Potentiation is typically observed at stimulatory glucose concentrations (e.g., 20-25 mM), with little to no effect at basal glucose levels (e.g., 3-5 mM).[4][5]
-
Compound Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Health: Ensure your cells are healthy and not passaged too many times, as this can affect their responsiveness.
Q9: I am observing a decrease in insulin secretion with this compound treatment, which is contrary to the expected effect. Why might this be happening?
A9: While generally known to potentiate GSIS, one study reported that at certain concentrations and conditions, this compound could inhibit insulin secretion by activating ATP-sensitive potassium (KATP) channels in rat pancreatic β-cells.[6] This highlights the importance of carefully selecting the appropriate concentration and experimental model.
Q10: I am concerned about potential off-target effects of this compound. How can I address this?
A10: While this compound is a selective agonist for GPR40 (FFA1), it also has activity at GPR120, albeit with approximately 100-fold lower potency.[7] To confirm that the observed effects are mediated by GPR40, consider the following:
-
Use a GPR40 Antagonist: Employ a selective GPR40 antagonist, such as GW1100, to see if it can block the effects of this compound.[5]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of GPR40 in your cell model and assess if the response to this compound is diminished.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments to account for any solvent effects.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 347.41 g/mol | |
| Formula | C₂₂H₂₁NO₃ | |
| Purity | ≥98% | |
| CAS Number | 885101-89-3 | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 100 mM | |
| pEC₅₀ for FFA1 (GPR40) | 7.32 | |
| pEC₅₀ for FFA2 | < 4.3 | |
| pEC₅₀ for FFA3 | < 4.3 | |
| pEC₅₀ for GPR120 | 5.46 | [7] |
| pEC₅₀ for GSIS in MIN6 cells | 6.14 | [5] |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the effect of this compound on insulin secretion from pancreatic β-cells in the presence of varying glucose concentrations.
Methodology:
-
Cell Culture: Plate MIN6 or INS-1D cells in a 24-well plate and culture until they reach approximately 80-90% confluency.
-
Starvation: Prior to the assay, gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 3 mM). Then, pre-incubate the cells in the same low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Treatment: After the pre-incubation, replace the buffer with fresh KRB buffer containing either a low (basal) or high (stimulatory) concentration of glucose (e.g., 3 mM and 20 mM, respectively). Add this compound at the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein content using a BCA or similar protein assay. Normalize the measured insulin concentrations to the total protein content of the corresponding well.
Calcium Mobilization Assay
Objective: To measure the effect of this compound on intracellular calcium levels, a downstream event of GPR40 activation.
Methodology:
-
Cell Culture: Plate cells expressing GPR40 (e.g., HEK293 cells transiently or stably expressing the receptor) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing (if required by the kit): Gently wash the cells with the assay buffer to remove excess dye. Some commercial kits are "no-wash" formulations.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR). Add this compound at various concentrations to the wells and immediately begin measuring the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used to generate dose-response curves and calculate EC₅₀ values.
Visualizations
Caption: Signaling pathway of this compound via GPR40 activation.
Caption: Workflow for key this compound experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Efficacy of GW9508 and Other GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the G protein-coupled receptor 40 (GPR40) agonist GW9508 with other key agonists: TAK-875, AMG-837, and AM-1638. The information is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.
Data Presentation
The following table summarizes the in vitro potency of this compound and other GPR40 agonists. Potency is a key measure of a drug's activity and is expressed as the half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50). Lower EC50 and higher pEC50 values indicate greater potency.
| Agonist | Potency (EC50/pEC50) | Assay Type | Cell Line | Reference |
| This compound | pEC50: 7.32 | Intracellular Ca2+ mobilization | HEK-293 | [1][2] |
| EC50: 47 nM | Intracellular Ca2+ mobilization | Not Specified | [3] | |
| EC50: 47.8 nM | Calcium mobilization | HEK293 | [4] | |
| pEC50: 6.14 | Glucose-Stimulated Insulin (B600854) Secretion | MIN6 | [1] | |
| TAK-875 | EC50: 72 nM | Intracellular IP production | CHO-hGPR40 | [5] |
| EC50: 14 nM | Not Specified | Not Specified | [6] | |
| Ki: 38 nM (human), 140 nM (rat) | Binding affinity | Not Specified | [7] | |
| AMG-837 | EC50: 13.5 nM | Ca2+ flux | CHO cells expressing human GPR40 | [8] |
| EC50: 7.8 nM | Inositol phosphate (B84403) accumulation | A9_GPR40 cells | [9] | |
| EC50: 142 nM | Glucose-Stimulated Insulin Secretion | Isolated rodent islets | [8] | |
| AM-1638 | EC50: 0.16 µM (160 nM) | Not Specified | Not Specified | [10] |
| EC50: 2.8 nM | GPR40 activation | Not Specified | [11][12] | |
| EC50: 150 nM | Ca2+ mobilization | CHO cells (low GPR40 expression) | [13] | |
| Emax: 182% (% of γ-linolenic acid) | Ca2+ mobilization | CHO cells (low GPR40 expression) | [13] |
Signaling Pathways
GPR40 activation by agonists primarily initiates a Gq-mediated signaling cascade. However, some agonists exhibit biased agonism, also activating the Gs pathway. This dual activation can lead to different downstream effects and potentially enhanced therapeutic efficacy.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Materials:
-
GPR40-expressing cells (e.g., HEK293 or CHO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
GPR40 agonists (this compound, TAK-875, etc.)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into 96-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the GPR40 agonists in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for a short period, then add the agonist solutions to the wells. Continue to record fluorescence to measure the change in intracellular calcium concentration.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of GPR40 agonists to potentiate insulin secretion from pancreatic beta-cells in the presence of glucose.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6) or isolated pancreatic islets
-
Culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
GPR40 agonists
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Preparation: Culture cells or islets to the desired confluency or number.
-
Pre-incubation: Wash the cells/islets with KRB buffer containing low glucose and then pre-incubate in the same buffer for 1-2 hours.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing low or high glucose, with or without the GPR40 agonists. Incubate for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the supernatant.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.
Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of GPR40 agonists on glucose disposal after an oral glucose challenge.
Materials:
-
Rodents (e.g., mice or rats)
-
Glucose solution for oral administration
-
GPR40 agonist formulation for oral gavage
-
Blood glucose meter and test strips
-
Equipment for blood collection (e.g., tail vein lancets, capillaries)
Procedure:
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.
-
Compound Administration: Administer the GPR40 agonist or vehicle via oral gavage.
-
Glucose Challenge: After a specific time (e.g., 30-60 minutes), administer a glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAK-875 | CAS:1000413-72-8 | GPR40 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. biocompare.com [biocompare.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to GW9508 and Endogenous Ligands for GPR40 (FFAR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic agonist GW9508 and endogenous free fatty acid (FFA) ligands for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a key therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3] This document outlines their comparative binding affinities, signaling mechanisms, and the experimental protocols used for their characterization.
Performance Comparison: this compound vs. Endogenous Ligands
GPR40 is activated by medium- and long-chain saturated and unsaturated FFAs.[4][5] The synthetic agonist this compound exhibits significantly higher potency compared to these endogenous ligands.[6][7]
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and various endogenous FFA ligands in activating GPR40, as determined by intracellular calcium mobilization assays. Lower EC50 values indicate higher potency.
| Ligand | Type | GPR40 EC50 / pEC50 | Selectivity | Reference |
| This compound | Synthetic Agonist | ~47-50 nM / 7.32 | ~100-fold for GPR40 over GPR120 | [8][9][10][11] |
| α-Linolenic Acid | Endogenous Ligand (Unsaturated FFA) | 5.94 (pEC50) | [6] | |
| Linoleic Acid | Endogenous Ligand (Unsaturated FFA) | 5.65 (pEC50) | [6] | |
| Palmitoleic Acid | Endogenous Ligand (Unsaturated FFA) | 5.86 (pEC50) | [6] | |
| Eicosapentaenoic Acid | Endogenous Ligand (Unsaturated FFA) | 5.73 (pEC50) | [6] | |
| Arachidonic Acid | Endogenous Ligand (Unsaturated FFA) | 3.9 ± 0.06 µM | [12] | |
| 14,15-EET | Endogenous Ligand (Metabolite of Arachidonic Acid) | 0.58 ± 0.08 µM | [12] | |
| 11,12-EET | Endogenous Ligand (Metabolite of Arachidonic Acid) | 0.91 ± 0.08 µM | [12] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Signaling Pathways and Mechanism of Action
Activation of GPR40 by both this compound and endogenous ligands primarily initiates a signaling cascade through the Gαq/11 protein subunit.[2][6][13][14] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][15] IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium levels, a key step in augmenting glucose-stimulated insulin secretion from pancreatic β-cells.[1][2][3][15]
Some studies suggest that GPR40 may also signal through Gs-protein and β-arrestin pathways, indicating the potential for ligand-biased signaling.[14][16] this compound has been shown to reverse palmitate-induced insulin signaling impairment and increase glycogen (B147801) levels through a GPR40-dependent pathway.[17][18]
GPR40 Signaling Pathway Diagram
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of GW9508 and other free fatty acid receptor agonists.
This guide provides a detailed comparison of GW9508 with other prominent free fatty acid receptor (FFAR) agonists, focusing on their receptor selectivity, potency, signaling mechanisms, and functional outcomes. The content is intended for researchers, scientists, and drug development professionals working on metabolic diseases and GPCR-targeted therapies.
Introduction to Free Fatty Acid Receptor Agonists
Free fatty acid receptors, particularly FFA1 (GPR40) and FFA4 (GPR120), are G protein-coupled receptors that have emerged as promising therapeutic targets for type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1][2][3][4] Agonism of these receptors, which are activated by medium- and long-chain fatty acids, can enhance glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells, stimulate the release of incretin (B1656795) hormones like GLP-1, and exert anti-inflammatory effects.[2][3][4][5]
This compound is a widely used experimental agonist in preclinical research. It is recognized as a dual agonist for FFA1 and FFA4, though it is significantly more potent at FFA1.[6] This guide compares this compound to other key FFAR agonists, notably Fasiglifam (B1672068) (TAK-875) and AMG 837, which have been evaluated in clinical settings.
Comparative Analysis of Performance and Potency
The pharmacological profiles of FFAR agonists vary significantly in terms of their potency, selectivity, and classification as full or partial agonists. These differences are critical as they dictate the agonist's therapeutic potential and off-target effects.
Table 1: Comparative Potency and Selectivity of FFAR Agonists
| Compound | Primary Target(s) | Agonist Type | EC50 / pEC50 | Selectivity Notes |
| This compound | FFA1 (GPR40), FFA4 (GPR120) | Dual Agonist | pEC50: ~7.32 (FFA1) | ~60-fold more potent at FFA1 than FFA4.[6] Often used as an FFA4 tool compound where FFA1 is not expressed.[6][7] |
| Fasiglifam (TAK-875) | FFA1 (GPR40) | Selective Full Agonist | EC50: 14-72 nM (human)[8][9] | High selectivity over FFA2 (GPR43) and FFA4 (GPR120) with EC50 > 10 µM.[8] |
| AMG 837 | FFA1 (GPR40) | Selective Partial Agonist | EC50: ~13.5 nM (human) | Characterized as a partial agonist compared to endogenous fatty acids and full agonists like AM-1638.[10] |
Functional and Clinical Outcomes
The ultimate utility of an FFAR agonist is determined by its in vivo efficacy and safety profile. While this compound has been instrumental in preclinical studies to elucidate the roles of FFA1 and FFA4, compounds like Fasiglifam have provided crucial, albeit cautionary, clinical insights.
This compound: In animal models, this compound has been shown to potentiate glucose-stimulated insulin secretion, improve glucose tolerance, and reduce insulin resistance.[11][12] It also demonstrates anti-inflammatory properties and has been used to study the role of FFARs in neuroinflammation and hepatic steatosis.[6][13]
Fasiglifam (TAK-875): Fasiglifam demonstrated significant efficacy in Phase III clinical trials, effectively reducing HbA1c and fasting plasma glucose levels in patients with T2DM with a low risk of hypoglycemia.[14][15][16] However, its development was terminated due to concerns about liver safety, as an increased incidence of elevated liver enzymes was observed.[14][15][17] This has raised questions about whether hepatotoxicity is a target-class effect or a compound-specific issue.[3][18]
AMG 837: As a partial agonist, AMG 837 enhances GSIS in vitro and improves glucose tolerance in rodent models.[10][19] Partial agonism is sometimes hypothesized to offer a better safety margin by avoiding overstimulation of the receptor, though this requires clinical validation.
Table 2: Summary of Key In Vivo and Clinical Findings
| Compound | Key Efficacy Findings | Safety/Adverse Events Profile | Development Status |
| This compound | Improves glucose homeostasis and insulin sensitivity in rodent models.[11][12] Reduces inflammation and hepatic fat accumulation.[13] | Data limited to preclinical studies. | Preclinical Research Tool |
| Fasiglifam (TAK-875) | Phase III trials showed significant reduction in HbA1c (-0.57% to -0.83%) and fasting plasma glucose.[14][15][20] | Increased incidence of liver enzyme elevation (ALT/AST ≥3x ULN in 2.1% of patients vs 0.5% in placebo).[17] | Terminated |
| AMG 837 | Lowers glucose excursions and increases GSIS during glucose tolerance tests in rats.[19] | Preclinical data suggests it is well-tolerated. Clinical safety data is less publicly available. | Investigational |
Signaling Pathways and Mechanisms of Action
FFA1/GPR40 activation by agonists predominantly couples to the Gαq/11 pathway. This initiates a cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][21][22] The subsequent rise in intracellular Ca2+ and PKC activation are key events that amplify glucose-stimulated insulin granule exocytosis.[23][24] Some agonists may also exhibit biased signaling, potentially coupling to Gαs to generate cAMP, which could offer a different pharmacological profile.[25]
Experimental Protocols
Characterization of FFAR agonists relies on a standardized set of in vitro assays to determine potency, efficacy, and mechanism of action.
Key Experiment 1: Calcium Mobilization Assay
This assay is a primary method to quantify the activation of the Gαq pathway following receptor agonism.
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the target receptor (e.g., FFA1/GPR40) upon stimulation with an agonist.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably or transiently expressing the human FFA1/GPR40 receptor are seeded into 96- or 384-well black, clear-bottom microplates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash equivalent) in a buffered salt solution for 30-60 minutes at 37°C, allowing the dye to enter the cells and be cleaved into its active form.
-
Compound Preparation: A serial dilution of the test agonist (e.g., this compound) is prepared in the assay buffer.
-
Measurement: The microplate is placed into a fluorescence plate reader (e.g., a FLIPR® system). A baseline fluorescence reading is taken for several seconds.
-
Agonist Addition: The plate reader's integrated liquid handler adds the agonist dilutions to the wells.
-
Data Acquisition: Fluorescence intensity is measured kinetically for 1-3 minutes immediately following agonist addition. An increase in fluorescence corresponds to a rise in [Ca²⁺]i.
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the agonist concentration. An EC50 value is calculated using a four-parameter logistic curve fit.
Key Experiment 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay assesses the agonist's ability to potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.
Objective: To measure insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated primary islets in response to the agonist at low and high glucose concentrations.
Methodology:
-
Cell Culture: Islets or β-cells are cultured under standard conditions. For the assay, they are plated in 24- or 48-well plates.
-
Pre-incubation (Starvation): Cells are washed and pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8-3 mM glucose) to establish a basal insulin secretion state.
-
Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing either:
-
Low glucose (e.g., 3 mM) ± test agonist.
-
High glucose (e.g., 16.7-20 mM) ± test agonist.
-
Positive control (e.g., high glucose + established secretagogue).
-
-
Incubation: The plates are incubated for a defined period (typically 30-120 minutes) at 37°C.
-
Supernatant Collection: After incubation, the supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a quantitative method such as an ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) assay.
-
Data Analysis: Insulin secretion is normalized to total protein content or DNA content per well. The results are expressed as fold-change over the basal (low glucose) condition.
Conclusion
This compound remains an invaluable research tool for exploring the biology of free fatty acid receptors due to its dual agonism and commercial availability. In contrast, clinical candidates like Fasiglifam (TAK-875) and AMG 837 provide a clearer picture of the therapeutic potential and challenges of targeting FFA1. The clinical journey of Fasiglifam highlights a significant safety hurdle—hepatotoxicity—that future FFA1 agonists must overcome. The distinction between full and partial agonists, such as Fasiglifam and AMG 837 respectively, may also prove to be a critical factor in balancing efficacy and safety. Future drug development in this area will need to focus on designing highly selective agonists with favorable safety profiles to successfully translate the promise of FFAR modulation into a viable therapy for type 2 diabetes and related metabolic diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Free fatty acid receptor agonists for the treatment of type 2 diabetes: drugs in preclinical to phase II clinical development (2016) | Zheng Li | 85 Citations [scispace.com]
- 3. Frontiers | Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellagentech.com [cellagentech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 23. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Life of GW9508: Translating In-Vitro Promise to In-Vivo Efficacy
A comprehensive analysis of the experimental data reveals a strong correlation between the in-vitro activities of the dual FFAR1/FFAR4 agonist, GW9508, and its observed effects in pre-clinical in-vivo models. The compound's ability to modulate glucose homeostasis and inflammation at a cellular level consistently translates to tangible therapeutic benefits in animal studies, underscoring its potential for treating metabolic and inflammatory diseases.
This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFAR1, also known as GPR40) and a less potent agonist for free fatty acid receptor 4 (FFAR4, or GPR120).[1][2] This dual agonism is central to its mechanism of action, initiating a cascade of signaling events that have been extensively studied in laboratory settings and subsequently validated in various animal models.
From Petri Dish to Pre-Clinical Models: A Comparative Overview
The journey of this compound from a laboratory tool to a potential therapeutic agent is a compelling example of translational research. Its in-vitro profile as a modulator of key physiological pathways has been a strong predictor of its in-vivo efficacy.
Glucose Homeostasis: A Tale of Two Receptors
In-vitro studies have firmly established this compound as a potentiator of glucose-stimulated insulin (B600854) secretion (GSIS).[1][3] This effect is primarily mediated through the activation of FFAR1 on pancreatic β-cells, leading to an increase in intracellular calcium levels and subsequent insulin release.[1][4]
This cellular activity translates directly to in-vivo models of diabetes and metabolic syndrome. In high-fat diet-induced diabetic mice, long-term administration of this compound significantly decreased blood glucose levels and improved insulin resistance.[4][5] A single bolus injection of this compound in wild-type mice also potentiated glucose-dependent insulin secretion.[6] These findings confirm that the in-vitro observed enhancement of insulin secretion is a key mechanism for its glucose-lowering effects in whole organisms.
Taming Inflammation: From Cytokine Suppression to Disease Amelioration
This compound exhibits significant anti-inflammatory properties in-vitro by inhibiting the expression of pro-inflammatory cytokines and chemokines.[1] For instance, it has been shown to suppress the secretion of IL-6, TNFα, and MCP-1 from macrophages stimulated with lipopolysaccharide (LPS) and palmitic acid.[5]
These in-vitro anti-inflammatory effects have been successfully replicated in various in-vivo models. In a mouse model of E. coli infection, administration of this compound led to enhanced bacterial clearance, which was associated with increased neutrophil recruitment and phagocytosis.[1][2][7] Furthermore, in a model of metabolic syndrome-exacerbated periodontitis, this compound reduced alveolar bone loss and periodontal inflammation, effects attributed to its ability to inhibit osteoclast formation and the secretion of pro-inflammatory cytokines.[3][8][9][10]
Quantitative Correlation: In-Vitro Potency and In-Vivo Efficacy
The following tables provide a structured comparison of the quantitative data from in-vitro and in-vivo studies, highlighting the translational aspects of this compound's activity.
Table 1: In-Vitro Activity of this compound
| Parameter | Receptor | Cell Line/System | Value | Reference |
| pEC50 | FFAR1 (GPR40) | HEK-293 cells | 7.32 | [1] |
| pEC50 | FFAR4 (GPR120) | HEK-293 cells | 5.46 | [1] |
| EC50 (Calcium Mobilization) | FFAR1 (GPR40) | HEK-293 cells | 47.8 nM | [8] |
| pEC50 (GSIS) | FFAR1 (GPR40) | MIN6 cells | 6.14 | [3] |
| Phagocytosis Enhancement | - | Human Neutrophils | ~50% increase (at 0.1 & 1 µM) | [1][2][7] |
| Chemotaxis Increase | - | Human Neutrophils | ~80% increase (at 10 µM) | [7] |
Table 2: In-Vivo Activity of this compound
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| High-Fat Diet-Induced Diabetic Mice | Not specified (in diet) | Oral | Decreased blood glucose, improved insulin resistance | [4][5] |
| Wild-Type Mice | Not specified | Intraperitoneal injection | Potentiated glucose-dependent insulin secretion | [6] |
| E. coli Infected Mice | 10 mg/kg | Intraperitoneal injection | Enhanced bacterial clearance, increased neutrophil recruitment | [1][2][7][11] |
| Metabolic Syndrome-Exacerbated Periodontitis Mice | Not specified | Intraperitoneal injection | Reduced alveolar bone loss and periodontal inflammation | [3][8][9][10] |
Delving into the Mechanisms: Signaling Pathways and Experimental Protocols
The consistent translation from in-vitro to in-vivo effects is underpinned by the activation of specific signaling pathways.
Signaling Pathways
Experimental Workflows
Experimental Protocols
In-Vitro Calcium Mobilization Assay: HEK-293 cells expressing FFAR1 or FFAR4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is recorded before the addition of varying concentrations of this compound. The change in fluorescence, indicating an increase in intracellular calcium, is measured using a fluorometric imaging plate reader. The EC50 value is then calculated from the dose-response curve.
In-Vivo High-Fat Diet (HFD) Mouse Model: Male C57BL/6 mice are fed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet. This compound is then administered to a subset of the HFD mice, either mixed in the diet or via daily injections (e.g., intraperitoneal). Blood glucose levels are monitored regularly, and glucose and insulin tolerance tests are performed at the end of the study to assess metabolic function.
In-Vivo Peritonitis Model: Mice are administered this compound (e.g., 10 mg/kg, i.p.) or a vehicle control. After a set time (e.g., 1 hour), an inflammatory stimulus such as E. coli is injected into the peritoneal cavity. At a later time point (e.g., 4 or 24 hours), the peritoneal cavity is lavaged to collect immune cells. The number and type of recruited leukocytes (e.g., neutrophils, macrophages) are determined by flow cytometry or manual cell counting.
References
- 1. researchgate.net [researchgate.net]
- 2. The GPR40 Agonist this compound Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | The GPR40 Agonist this compound Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of GW9508 Effects in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of a compound across different cellular contexts is paramount. This guide provides a comprehensive comparison of the effects of GW9508, a potent and selective agonist for the free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120), across various cell lines. This analysis, supported by experimental data, delves into its impact on cell viability, signaling pathways, and metabolic regulation, offering valuable insights for future research and therapeutic applications.
This compound has emerged as a valuable tool for studying the roles of GPR40 and GPR120 in a multitude of physiological and pathological processes.[1] While it exhibits approximately 100-fold selectivity for GPR40 over GPR120, its dual agonism necessitates careful interpretation of experimental outcomes.[2] This guide consolidates findings from multiple studies to present a cross-validated overview of this compound's efficacy and mechanisms of action.
Comparative Efficacy of this compound on Cell Viability and Function
The biological effects of this compound vary significantly among different cell types, underscoring the importance of cell line-specific context in experimental design and data interpretation. The following table summarizes key quantitative data on the effects of this compound across several well-characterized cell lines.
| Cell Line | Cell Type | Key Effect | Quantitative Data | Citation |
| A549 | Human Lung Carcinoma | Induction of Apoptosis | Dose- and time-dependent decrease in cell viability. Synergistic effect with S14161, leading to a viability of 9.7% after 5 days. | [3] |
| HepG2 | Human Liver Cancer | Regulation of Glucose Homeostasis | Reverses palmitate-induced insulin (B600854) signaling impairment; Activates Akt/GSK-3β pathway to increase glycogen (B147801) levels. | [4][5] |
| INS-1 | Rat Insulinoma | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) | At 20 mM glucose, this compound significantly enhances insulin secretion. | [6][7] |
| MIN6 | Mouse Insulinoma | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) | Produces a concentration-dependent increase in GSIS at high glucose levels (25 mM), with a 1.52-fold increase at 20 μM this compound. | [2] |
| HEK-293 | Human Embryonic Kidney | GPR40/GPR120 Activation | Stimulates intracellular Ca2+ mobilization with pEC50s of 7.32 (GPR40) and 5.46 (GPR120). | [2] |
| HaCaT | Human Keratinocyte | Anti-inflammatory | Suppresses TNF-α and IFN-γ induced expression of IL-11, IL-24, and IL-33. | [2] |
| HK-2 | Human Renal Proximal Tubular Epithelial | Cytoprotective | Ameliorated cisplatin-induced apoptosis by inhibiting ROS generation and activation of Src/EGFR/ERK signaling. | [8] |
| BRIN-BD11 | Rat Pancreatic Islet | ROS Production | Increased superoxide (B77818) production at concentrations of 20-200 μM in the presence of 5.6 or 16.7 mM glucose. | [9] |
Signaling Pathways Modulated by this compound
The diverse effects of this compound are mediated through the activation of distinct downstream signaling cascades. The specific pathway engaged is dependent on the cellular context and the relative expression of GPR40 and GPR120.
Caption: Generalized signaling pathways activated by this compound.
In insulin-secreting cells like INS-1, this compound potentiates glucose-stimulated insulin secretion through the activation of Protein Kinase C (PKC) α and ε isoforms.[6][7] In HepG2 cells, it improves insulin sensitivity and increases glycogen levels via the Akt/GSK-3β pathway and a GPR40/PLC/PKC pathway.[4][5] In A549 lung cancer cells, this compound induces apoptosis by increasing the expression of pro-apoptotic genes like Bax, Bad, and p53, while decreasing the anti-apoptotic gene Bcl2.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT)
Caption: Experimental workflow for the MTT cell viability assay.
-
Cell Seeding: Plate A549 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, both individually and in combination with other compounds if applicable.
-
Incubation: Incubate the treated cells for specified time points (e.g., 24, 72, and 120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Following treatment with this compound, harvest the A549 cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using specific primers for target genes (e.g., Bax, Bad, p53, Bcl2) and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in treated versus control cells.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, lyse HepG2 or INS-1 cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., phosphorylated Akt, total Akt, GPR40).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pjmhsonline.com [pjmhsonline.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of GW9508 and Other GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of GW9508, a dual agonist of G-protein coupled receptor 40 (GPR40/FFAR1) and GPR120 (FFAR4), with other notable GPR40 agonists. The information herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound and GPR40 Agonism in Inflammation
This compound is a potent agonist for GPR40 and, to a lesser extent, GPR120.[1] Activation of these receptors, particularly GPR40, has been shown to exert anti-inflammatory effects in various preclinical models of inflammatory diseases, including atherosclerosis, periodontitis, and neuroinflammation.[2][3][4] The anti-inflammatory actions of GPR40 agonists are largely attributed to their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, and to reduce the secretion of pro-inflammatory cytokines from immune cells like macrophages.[2][5] This guide compares the anti-inflammatory efficacy of this compound with other synthetic GPR40 agonists, namely TAK-875 and LY2922470, highlighting differences in their mechanisms and potency.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound, TAK-875, and LY2922470 from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Inhibition of Pro-inflammatory Cytokine Secretion by this compound in Macrophages
| Cytokine | Stimulant | Cell Type | This compound Concentration | % Inhibition | Reference |
| IL-6 | LPS | Macrophages | 10 µM | ~50% | [2] |
| MCP-1 | LPS | Macrophages | 10 µM | ~40% | [2] |
| TNF-α | LPS | Macrophages | 10 µM | ~35% | [2] |
| IL-6 | Palmitic Acid + LPS | Macrophages | 10 µM | ~60% | [2] |
| MCP-1 | Palmitic Acid + LPS | Macrophages | 10 µM | ~50% | [2] |
| TNF-α | Palmitic Acid + LPS | Macrophages | 10 µM | ~45% | [2] |
Table 2: Comparative Effects of LY2922470 and TAK-875 on LPS-Induced Endothelial Inflammation
| Parameter | Compound | Concentration | Effect | Reference |
| NF-κB Phosphorylation | LY2922470 | 25-50 µM | Significant Reduction | [6] |
| TAK-875 | 25-50 µM | No Significant Inhibition | [6] | |
| VCAM-1 Expression | LY2922470 | 25-50 µM | Significant Reduction | [6] |
| TAK-875 | 25-50 µM | No Significant Reduction | [6] | |
| ICAM-1 Expression | LY2922470 | 25-50 µM | Significant Reduction | [6] |
| TAK-875 | 25-50 µM | No Significant Reduction | [6] | |
| Monocyte Adhesion | LY2922470 | 25-50 µM | Significant Reduction | [6] |
| TAK-875 | 25-50 µM | No Significant Reduction | [6] |
Table 3: Agonist Potency at Human GPR40
| Compound | Assay | EC50 / pEC50 | Reference |
| This compound | Intracellular Ca2+ Mobilization | pEC50 = 7.32 | [1] |
| TAK-875 | Intracellular Ca2+ Mobilization | 72 nM | [7] |
| LY2922470 | β-Arrestin Recruitment | 7 nM | [8] |
Signaling Pathways
The anti-inflammatory effects of GPR40 agonists are mediated through complex signaling pathways. A key pathway implicated is the NF-κB pathway, a central regulator of inflammation.
Caption: GPR40 agonist signaling and its impact on the NF-κB pathway.
Experimental Workflows
A typical workflow for assessing the anti-inflammatory properties of these compounds is outlined below.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Macrophage Pro-inflammatory Cytokine Secretion Assay
This protocol is designed to measure the inhibitory effect of GPR40 agonists on the secretion of pro-inflammatory cytokines from macrophages.
-
Cell Culture:
-
Culture murine macrophage cell line J774A.1 or primary bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the macrophages with various concentrations of this compound, TAK-875, or LY2922470 (or vehicle control) for 1 hour.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and MCP-1 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Endothelial Cell NF-κB Activation and Adhesion Molecule Expression Assay
This protocol assesses the ability of GPR40 agonists to inhibit NF-κB activation and the expression of adhesion molecules in endothelial cells.[6]
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Seed HUVECs in 6-well plates and grow to confluence.
-
-
Compound Treatment and Stimulation:
-
Pre-treat confluent HUVECs with LY2922470 or TAK-875 (25 or 50 µM) for 24 hours.
-
Stimulate the cells with 200 ng/mL of LPS for 30 minutes (for NF-κB phosphorylation analysis) or 6 hours (for adhesion molecule expression analysis).[6]
-
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phosphorylated NF-κB p65, total NF-κB p65, VCAM-1, ICAM-1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.
-
-
Immunofluorescence for NF-κB Translocation:
-
Grow HUVECs on coverslips and treat as described above (30-minute LPS stimulation).
-
Fix, permeabilize, and block the cells.
-
Incubate with an antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
-
-
Monocyte Adhesion Assay:
-
Treat HUVECs with the compounds and LPS as described above (6-hour stimulation).[6]
-
Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture the labeled THP-1 cells with the treated HUVEC monolayer for 30 minutes.
-
Gently wash away non-adherent cells.
-
Quantify the number of adherent monocytes by measuring fluorescence intensity with a plate reader or by counting under a fluorescence microscope.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine secretion in macrophages.[2] Comparative studies with other GPR40 agonists, such as TAK-875 and LY2922470, reveal important differences in their mechanisms of action. Notably, LY2922470 shows a superior ability to inhibit NF-κB activation and subsequent inflammatory responses in endothelial cells compared to TAK-875.[6] This ligand-dependent differential effect highlights the complexity of GPR40 signaling and suggests that specific agonists can be developed to target distinct aspects of the inflammatory response. The data and protocols presented in this guide offer a framework for the continued investigation and comparison of GPR40 agonists as potential anti-inflammatory therapeutics.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. Loss of GPR40 in LDL receptor-deficient mice exacerbates high-fat diet-induced hyperlipidemia and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Is GW9508 more potent than other commercially available FFAR1 agonists?
For researchers and drug development professionals navigating the landscape of Free Fatty Acid Receptor 1 (FFAR1) agonists, GW9508 stands out as a potent and selective tool. However, determining if it is definitively "more potent" than all other commercially available options requires a nuanced comparison of experimental data. This guide provides an objective analysis of this compound's potency in relation to other key FFAR1 agonists, supported by experimental data and detailed methodologies.
This compound is a well-characterized agonist for FFAR1 (also known as GPR40), demonstrating high potency in various in vitro assays.[1][2][3] It is, however, also recognized as a dual agonist, exhibiting activity at FFAR4 (GPR120), albeit with approximately 100-fold lower potency compared to FFAR1.[2][4] The potency of FFAR1 agonists is typically measured by their half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50), with a lower EC50 or a higher pEC50 indicating greater potency.
Comparative Potency of FFAR1 Agonists
The following table summarizes the in vitro potency of this compound alongside other commercially available FFAR1 agonists. It is crucial to note that the direct comparison of absolute potency values across different studies should be approached with caution, as experimental conditions such as cell lines, receptor expression levels, and specific assay protocols can influence the results.
| Agonist | Assay Type | Cell Line | Species | pEC50 | EC50 (nM) | Reference(s) |
| This compound | Intracellular Ca2+ Mobilization | HEK-293 | Human | 7.32 | ~48 | [2] |
| Glucose-Stimulated Insulin (B600854) Secretion | MIN6 | Mouse | 6.14 | ~724 | [2] | |
| TAK-875 (Fasiglifam) | Intracellular IP Production | CHO-hGPR40 | Human | - | 72 | [5] |
| Ca2+ Influx | hGPR40-expressing cells | Human | - | 270 | [6] | |
| AMG 837 | Calcium Flux | Not Specified | Human | - | 13 | [7] |
| MK-2305 | Not Specified | Rat GPR40 | Rat | - | 6 | [8] |
| TUG-424 | Not Specified | Not Specified | Not Specified | - | 32 | [8] |
| CPL207280 | Ca2+ Influx | hGPR40-expressing cells | Human | - | 80 | [6] |
| AM-1638 | Not Specified | Human | Human | - | 160 | [9] |
Based on the available data, this compound demonstrates high potency for FFAR1, with a pEC50 of 7.32 in a calcium mobilization assay.[2] When compared to other agonists in similar assays, its potency is notable. For instance, CPL207280, a newer agonist, shows an EC50 of 80 nM in a Ca2+ influx assay, which is in a similar range to this compound's calculated EC50 of approximately 48 nM.[2][6] However, some agonists like AMG 837 and MK-2305 have been reported with even lower EC50 values of 13 nM and 6 nM, respectively, suggesting potentially higher potency under their specific test conditions.[7][8] It is also important to consider that TAK-875, while showing a lower potency in some assays (EC50 of 270 nM), has been a clinically investigated compound.[6]
FFAR1 Signaling Pathway
Activation of FFAR1 by an agonist like this compound primarily triggers a Gq protein-coupled signaling cascade. This pathway is central to the agonist's effect on stimulating glucose-dependent insulin secretion from pancreatic β-cells. Some evidence also suggests that certain FFAR1 agonists may engage Gs-protein signaling.[1]
Caption: FFAR1 signaling cascade upon agonist binding.
Experimental Protocols
The potency of FFAR1 agonists is commonly determined using in vitro functional assays that measure a downstream event of receptor activation. A widely used method is the intracellular calcium mobilization assay.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following the activation of the Gq pathway by an FFAR1 agonist.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human FFAR1 receptor are cultured in appropriate media.
-
Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and incubated to allow for adherence and growth.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution.
-
A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) is added to each well.
-
The plate is incubated in the dark at 37°C for approximately 1 hour to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
3. Compound Preparation and Addition:
-
A serial dilution of the test agonist (e.g., this compound) and a reference agonist are prepared in the assay buffer.
-
The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
The instrument's integrated liquid handler adds the agonist solutions to the wells.
4. Signal Detection and Data Analysis:
-
The fluorescence intensity in each well is measured kinetically, immediately before and after the addition of the agonist.
-
The increase in fluorescence, corresponding to the rise in intracellular calcium, is recorded.
-
The data is normalized to the maximum response and plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Caption: Workflow for a calcium mobilization assay.
Conclusion
While this compound is undeniably a potent FFAR1 agonist, declaring it universally "more potent" than all other commercially available alternatives is an oversimplification. The comparative data reveals a competitive landscape where agonists like AMG 837 and MK-2305 may exhibit higher potency in specific experimental setups. The choice of agonist for a particular research application should therefore be guided not only by its reported potency but also by its selectivity profile, its activity in the specific assay system being used, and the research question being addressed. The provided experimental protocols and signaling pathway information serve as a foundational guide for researchers to design and interpret their own comparative studies.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Validating GW9508's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW9508's performance against other alternatives, supported by experimental data from studies utilizing knockout models to validate its mechanism of action. This compound is a potent agonist for the free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120), with a significantly higher potency for GPR40.[1][2] Its mechanism of action has been extensively studied, and the use of GPR40 knockout (GPR40-/-) mice has been instrumental in confirming its on-target effects.
Mechanism of Action and Validation in Knockout Models
This compound primarily exerts its effects through the activation of GPR40, a G protein-coupled receptor highly expressed in pancreatic β-cells and other tissues.[3][4] Upon activation, GPR40 couples to Gαq/11, leading to the activation of phospholipase C (PLC). This, in turn, results in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC) isoforms, including PKCα and PKCε.[4][5][6] This signaling cascade ultimately potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[6]
The crucial role of GPR40 in mediating the effects of this compound has been unequivocally demonstrated in GPR40 knockout mice. In these models, the physiological responses to this compound are significantly blunted or completely abolished. For instance, the this compound-induced augmentation of striatal serotonin (B10506) (5-HT) release observed in wild-type mice is entirely absent in FFAR1 knockout mice.[7][8] Similarly, the beneficial effects of this compound in reducing atherosclerotic plaque size and improving metabolic syndrome-exacerbated periodontitis are lost in the absence of GPR40.[9][10][11] These findings from knockout studies provide definitive evidence that GPR40 is the primary target through which this compound exerts these specific biological effects.
Comparative Performance and Alternatives
While this compound has been a valuable tool for studying GPR40, it is important to note its dual agonism for GPR120.[1][2] This has led to the development of more selective GPR40 agonists for therapeutic applications. The following table summarizes the in vitro potency of this compound and compares it with other notable GPR40 agonists.
| Compound | Target(s) | pEC50 / EC50 / AC50 | Key Characteristics | Reference(s) |
| This compound | GPR40 (FFAR1) & GPR120 (FFAR4) | pEC50: 7.32 (GPR40), 5.46 (GPR120) | ~100-fold selectivity for GPR40 over GPR120. Widely used research tool. | [1] |
| Fasiglifam (TAK-875) | GPR40 (FFAR1) | - | Partial agonist. Development halted due to liver toxicity concerns. | [3][12] |
| TUG-891 | GPR120 (FFAR4) | - | Selective GPR120 agonist. | [13] |
| DFL23916 | GPR40 & GPR120 | AC50: 9.4 µM (mouse GPR40), 7.8 µM (mouse GPR120) | Dual agonist, effective in inducing GLP-1 secretion. | [13] |
| Xelaglifam | GPR40 (FFAR1) | - | Potentially superior safety profile, engages β-arrestin pathway. | [12] |
| CPL207280 | GPR40 (FFAR1) | Higher potency than TAK-875 | Novel GPR40 agonist. | [3][12] |
| SCO-267 | GPR40 (FFAR1) | - | Full agonist, activates both Gq and Gs signaling. | [12] |
Experimental Protocols
The validation of this compound's mechanism of action relies on a variety of key experiments. Below are detailed methodologies for some of the critical experiments cited.
GPR40 Knockout Mouse Model Generation
GPR40 knockout mice (GPR40-/-) are generated to have a targeted disruption of the Ffar1 gene. This is typically achieved using homologous recombination in embryonic stem cells to replace a portion of the Ffar1 gene with a neomycin resistance cassette. The modified stem cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a homozygous knockout line. The absence of GPR40 expression is confirmed by genotyping and molecular biology techniques such as PCR and Western blotting.
In Vivo Microdialysis for Neurotransmitter Release
To measure the effect of this compound on neurotransmitter release in the brain, in vivo microdialysis is performed on both wild-type and GPR40 knockout mice.[7][8]
-
Probe Implantation: Mice are anesthetized, and a microdialysis probe is stereotaxically implanted into the striatum.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals.
-
Drug Administration: this compound is administered locally through the microdialysis probe.
-
Analysis: The concentrations of neurotransmitters like dopamine (B1211576) and serotonin in the dialysate are quantified using high-performance liquid chromatography (HPLC).
Assessment of Atherosclerosis in ApoE-Knockout Mice
To investigate the anti-atherosclerotic effects of this compound, studies often use apolipoprotein E-knockout (ApoE-/-) mice, which spontaneously develop atherosclerosis.[9][14]
-
Animal Model: ApoE-/- mice are used for this study.
-
Treatment: Mice are treated with this compound or a vehicle control over a prolonged period.
-
Tissue Collection: At the end of the treatment period, the aorta is dissected.
-
Plaque Analysis: The aorta is stained with Oil Red O to visualize atherosclerotic plaques. The plaque area is then quantified using image analysis software.
-
Immunohistochemistry: Aortic sections are also analyzed by immunohistochemistry to characterize the cellular composition of the plaques, such as macrophage content.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for validating its mechanism of action.
Caption: Simplified signaling pathway of this compound via GPR40 activation.
Caption: Workflow for validating this compound's mechanism using knockout models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-atherosclerotic action of this compound - Free fatty acid receptors activator - In apoE-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. iris.unina.it [iris.unina.it]
- 14. researchgate.net [researchgate.net]
A head-to-head comparison of GW9508 and linoleic acid on insulin secretion.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic GPR40 agonist, GW9508, and the endogenous free fatty acid, linoleic acid, on their capacity to stimulate insulin (B600854) secretion. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
At a Glance: Key Quantitative Data
The following table summarizes the key quantitative parameters for this compound and linoleic acid in potentiating glucose-stimulated insulin secretion (GSIS) in MIN6 mouse insulinoma cells.
| Parameter | This compound | Linoleic Acid | Reference |
| Potency (pEC50) | 6.14 ± 0.03 | Not reported | [1] |
| Efficacy | 1.52 ± 0.04-fold increase over 25 mM glucose alone (at 20 µM) | 3.34 ± 0.32-fold increase over 25 mM glucose alone (at 44 µM) | [1] |
| Optimal Concentration | ~10-20 µM | ~44 µM (Bell-shaped response curve) | [1] |
| Receptor Selectivity | Agonist for GPR40 and GPR120 (~100-fold selectivity for GPR40) | Endogenous ligand for GPR40 | [1] |
| Glucose Dependency | Strictly glucose-dependent (no effect at 5 mM glucose) | Primarily glucose-dependent, with a small effect at 5 mM glucose at higher concentrations | [1] |
Delving into the Mechanism: Signaling Pathways
Both this compound and linoleic acid exert their effects on insulin secretion primarily through the activation of the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2] Upon binding, these agonists trigger a conformational change in GPR40, leading to the activation of the Gαq/11 subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell.
Signaling Pathway of GPR40 Agonists in Pancreatic β-Cells
Caption: GPR40 signaling cascade leading to insulin secretion.
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the effects of this compound and linoleic acid on insulin secretion in MIN6 cells, based on methodologies described in the literature.[1]
1. Cell Culture and Maintenance:
-
MIN6 mouse insulinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.
2. Insulin Secretion Assay:
-
MIN6 cells are seeded in 24-well plates and grown to approximately 80-90% confluency.
-
Prior to the assay, cells are washed and pre-incubated for 2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 5 mM).
-
The pre-incubation buffer is then replaced with KRB buffer containing either a low (5 mM) or high (25 mM) glucose concentration, in the presence or absence of varying concentrations of this compound or linoleic acid.
-
Cells are incubated for a defined period, typically 1-2 hours, at 37°C.
-
Following incubation, the supernatant is collected for the measurement of secreted insulin.
3. Insulin Measurement:
-
Insulin concentrations in the collected supernatants are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Insulin secretion is often normalized to the total protein content of the cells in each well.
Experimental Workflow for Insulin Secretion Assay
References
How does GW9508's effect on bone resorption compare to other treatments?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel GPR40/GPR120 agonist, GW9508, with established treatments for bone resorption, namely bisphosphonates and denosumab. The information is compiled from preclinical studies and is intended to inform research and development in the field of bone metabolism disorders.
Mechanism of Action: A Tale of Three Pathways
The therapeutic approaches to inhibiting bone resorption vary significantly in their molecular targets and mechanisms. While bisphosphonates and denosumab have been the mainstay of treatment, this compound presents a novel pathway for potential intervention.
This compound: Targeting Free Fatty Acid Receptors to Inhibit Osteoclastogenesis
This compound is an agonist for G protein-coupled receptor 40 (GPR40) and GPR120, which are receptors for free fatty acids.[1][2] Its primary mechanism in preventing bone resorption involves the inhibition of osteoclast differentiation.[3] Activation of GPR40 by this compound in osteoclast precursors interferes with the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)-induced signaling cascade.[4][5] Specifically, this compound has been shown to block the phosphorylation of IκBα and IKKα/β, which are key steps in the activation of the NF-κB pathway.[4] This ultimately leads to a downstream reduction in the expression of crucial osteoclastogenic transcription factors like NFATc1.[4][6] In vivo studies have demonstrated that this compound can protect against ovariectomy-induced bone loss, a common preclinical model for postmenopausal osteoporosis.[4][3] Interestingly, some evidence also suggests that this compound may have a dual role by promoting osteoblast differentiation, further contributing to a positive bone balance.[7] At higher concentrations, this compound has been observed to induce cell death specifically in osteoclast precursors through a mechanism involving mitochondrial oxidative stress.[8]
Bisphosphonates: Inducing Osteoclast Apoptosis
Bisphosphonates are a class of drugs that are structurally similar to pyrophosphate and have a high affinity for bone minerals.[9][10][11] When osteoclasts initiate bone resorption, they internalize the bisphosphonates bound to the bone matrix.[12] Nitrogen-containing bisphosphonates, such as alendronate and zoledronate, act by inhibiting farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway.[13] This disruption of FPPS interferes with the prenylation of small GTPases, which is essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis.[13] Non-nitrogen-containing bisphosphonates have a different mechanism and are metabolized into cytotoxic ATP analogs.
References
- 1. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. GPR125 positively regulates osteoclastogenesis potentially through AKT-NF-κB and MAPK signaling pathways [ijbs.com]
- 7. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. huble.org [huble.org]
- 9. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Resistance to Teriparatide-Induced Bone Resorption With Denosumab or Alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. biocat.com [biocat.com]
Replicating a Landmark in Periodontitis Research: A Comparative Guide to GW9508 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on the GPR40/GPR120 agonist GW9508's therapeutic effects on periodontitis. We delve into the experimental data, detailed protocols, and underlying signaling pathways, while also presenting a comparative analysis with promising alternative treatments. This guide is intended to facilitate the replication of key findings and spur further innovation in the management of periodontal disease.
This compound: A Potent Modulator of Periodontal Inflammation and Bone Loss
Recent research has highlighted the significant therapeutic potential of this compound, a synthetic dual agonist for G protein-coupled receptors GPR40 and GPR120, in ameliorating periodontitis, particularly in the context of metabolic syndrome.[1][2][3] Studies in mouse models have demonstrated that this compound effectively reduces alveolar bone loss, inhibits the formation of bone-resorbing osteoclasts, and alleviates periodontal inflammation.[1][2][4] The mechanism of action is attributed to its ability to suppress pro-inflammatory gene expression in macrophages and inhibit osteoclastogenesis.[1][2]
Quantitative In Vivo Efficacy of this compound in a Mouse Model of Periodontitis
The following table summarizes the key quantitative findings from a pivotal study investigating the effects of this compound in a mouse model where periodontitis was exacerbated by metabolic syndrome induced by a high-fat diet.
| Parameter | Control Group (MetS + Periodontitis) | This compound-Treated Group (MetS + Periodontitis) | Percentage Improvement |
| Alveolar Bone Volume Fraction (%) | Significantly Reduced | Significantly Increased vs. Control | Data not quantified as percentage |
| Cement-Enamel Junction to Alveolar Bone Crest (CEJ-ABC) Distance (mm) | Increased | Significantly Decreased vs. Control | Data not quantified as percentage |
| Number of TRAP-positive Osteoclasts | Increased | Significantly Decreased vs. Control | Data not quantified as percentage |
| Periodontal Inflammatory Score | Increased | Significantly Decreased vs. Control | Data not quantified as percentage |
Comparative Analysis: this compound vs. Alternative Therapeutic Strategies
To provide a broader context for the therapeutic potential of this compound, this section compares its efficacy with other emerging treatments for periodontitis.
Resolvins: Pro-Resolving Lipid Mediators
Resolvins, such as RvE1 and RvD2, are endogenous lipid mediators that actively promote the resolution of inflammation. Preclinical studies have shown their efficacy in reducing alveolar bone loss in animal models of periodontitis.[2]
Senolytics: Dasatinib and Quercetin (DQ)
A combination of the senolytic drugs Dasatinib and Quercetin (DQ) has been shown to reduce senescent cell burden, inflammation, and alveolar bone loss in aged mice, suggesting a novel therapeutic avenue for age-related periodontitis.[5][6][7][8]
Nanotherapeutics: Silver and Cerium Oxide Nanoparticles
Nanoparticles are being explored for their antimicrobial and anti-inflammatory properties in periodontitis treatment. Silver nanoparticles have demonstrated efficacy in reducing pathogenic bacteria in clinical studies, while cerium oxide nanoparticles have shown antimicrobial activity against periodontal pathogens in vitro.[4][9]
| Therapeutic Agent | Animal Model/Study Population | Key Quantitative Outcomes |
| Resolvin E1 (RvE1) | Rat ligature-induced periodontitis | ~30-40% reversal of established alveolar bone loss.[10] |
| Rabbit ligature-induced periodontitis | Reduction in alveolar bone loss by 1.51-1.73 mm² (30-40%) in a prevention model.[2] | |
| Dasatinib + Quercetin (DQ) | Aged mice (15-16 months) | Significant reduction in the distance from the cementoenamel junction to the alveolar bone crest (CEJ-ABC).[6] |
| Silver Nanoparticles | Human chronic periodontitis patients | Statistically significant reduction in Colony Forming Units (CFU) of periodontal pathogens at 3 months.[9] |
Experimental Protocols: A Guide to Replication
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for evaluating the efficacy of this compound and its alternatives.
In Vivo Model of Periodontitis and this compound Treatment
1. Induction of Metabolic Syndrome and Periodontitis:
-
Animals: 8-week-old male C57BL/6 mice.[1]
-
Metabolic Syndrome Induction: Mice are fed a high-fat diet (HFD) for a specified period.[1]
-
Periodontitis Induction: Periodontitis is induced by periodontal injection of lipopolysaccharide (LPS) from Porphyromonas gingivalis.[1] An alternative, widely used method is the ligature-induced periodontitis model, where a silk ligature is placed around a molar to promote bacterial accumulation and subsequent bone loss.[11][12][13]
2. This compound Administration:
-
Dosage and Route: this compound is administered via intraperitoneal injection.[1]
3. Assessment of Periodontitis:
-
Alveolar Bone Loss: Maxillae are scanned using micro-computed tomography (μCT) to quantify bone volume fraction and the distance from the cemento-enamel junction (CEJ) to the alveolar bone crest (ABC).[1][14]
-
Osteoclastogenesis: Maxillary tissue sections are stained for Tartrate-resistant acid phosphatase (TRAP) to identify and quantify osteoclasts.[15]
-
Inflammation: Periodontal tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess leukocyte infiltration and inflammation.[3]
In Vitro Assays for this compound's Mechanism of Action
1. Osteoclastogenesis Assay:
-
Cell Line: RAW 264.7 macrophage cell line is commonly used.[16][17][18]
-
Protocol: Cells are cultured with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts. The effect of this compound on the formation of TRAP-positive multinucleated cells is then quantified.[16][19]
2. Macrophage Anti-inflammatory Assay:
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) or bone marrow-derived macrophages are utilized.[20][21]
-
Protocol: Macrophages are stimulated with LPS in the presence or absence of this compound. The expression of pro-inflammatory genes (e.g., TNF-α, IL-6) in the cell lysates or culture supernatants is measured by qPCR or ELISA, respectively.[20][21]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound in periodontitis.
Caption: In vivo experimental workflow for this compound.
Caption: In vitro experimental workflows for this compound.
References
- 1. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins as a Treatment Modality in Experimental Periodontitis: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dasatinib and Quercetin Mitigate Age-Related Alveolar Bone Inflammaging and Neutrophil Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dasatinib and Quercetin Limit Gingival Senescence, Inflammation, and Bone Loss [ouci.dntb.gov.ua]
- 8. Dasatinib and Quercetin Limit Gingival Senescence, Inflammation, and Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of silver nanoparticles in chronic periodontitis patients: a clinico-microbiological study [redalyc.org]
- 10. Resolvin E1 Reverses Experimental Periodontitis and Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Experimental Murine Model to Study Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scielo.isciii.es [scielo.isciii.es]
- 18. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Signaling Pathways Activated by GW9508 and Other Free Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways initiated by the synthetic agonist GW9508 and endogenous free fatty acids (FFAs). The information presented is supported by experimental data to aid in the evaluation of these molecules for research and therapeutic development.
Introduction
Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a significant therapeutic target, particularly for type 2 diabetes.[1][2][3] This receptor is activated by medium and long-chain FFAs, leading to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones.[2][3] this compound is a potent and selective synthetic agonist for FFAR1, also exhibiting activity at FFAR4 (GPR120) though with approximately 100-fold lower potency.[4] Understanding the nuances between the signaling cascades activated by this compound versus a variety of natural FFAs is crucial for advancing drug discovery efforts targeting these pathways.
Core Signaling Pathway: Gαq/11 Activation
Both this compound and various long-chain FFAs primarily signal through the Gαq/11 pathway upon binding to FFAR1.[5][6] This activation initiates a canonical signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[7][8][9][10]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][7][8][9][10][11] This increase in intracellular Ca2+ is a critical event for downstream cellular responses, such as insulin exocytosis in pancreatic β-cells.[2][7][8][10]
Comparative Analysis of Agonist Activity
The following table summarizes the quantitative data on the activity of this compound and representative FFAs on their primary receptors.
| Agonist | Receptor(s) | Potency (pEC50/EC50) | Key Signaling Events | Cellular Response | References |
| This compound | FFAR1 (GPR40), FFAR4 (GPR120) | FFAR1: pEC50 = 7.32; FFAR4: pEC50 = 5.46 | Gαq/11 activation, PLC stimulation, increased intracellular Ca2+, potential for Gs and β-arrestin signaling | Potentiates glucose-stimulated insulin secretion, anti-inflammatory effects | [4] |
| Oleic Acid | FFAR1 (GPR40) | EC50 ≈ 1-10 µM for Ca2+ increase | Gαq/11 activation, PLC stimulation, increased intracellular Ca2+ via L-type Ca2+ channels | Augments glucose-stimulated insulin secretion | [7][8][12][13] |
| Linoleic Acid | FFAR1 (GPR40) | Effective at ≥ 10 µM for glucagon (B607659) secretion and Ca2+ increase | Gαq/11 activation, PLC stimulation, increased intracellular Ca2+ | Stimulates insulin and glucagon secretion | [9][10][14] |
| Palmitic Acid | FFAR1 (GPR40) | - | Gαq/11 activation, can lead to lipotoxicity and impaired insulin signaling with chronic exposure | Acutely stimulates insulin secretion, chronic exposure can be detrimental | [2][15][16][17][18] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathway for FFAR1 activation and a broader view of FFA signaling.
Caption: Canonical FFAR1 (GPR40) signaling pathway activated by this compound and FFAs.
Caption: Overview of the diverse signaling pathways activated by free fatty acids.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This protocol is adapted from studies measuring Ca2+ influx upon agonist stimulation of FFAR1.[7][8][11][12][13]
1. Cell Culture and Preparation:
- Culture HEK-293 cells stably expressing human FFAR1 (or a relevant cell line like MIN6) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
2. Dye Loading:
- Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 45-60 minutes at 37°C.
3. Agonist Stimulation and Measurement:
- Wash the cells to remove excess dye.
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Measure baseline fluorescence for a short period.
- Inject a solution of this compound or an FFA at the desired concentration.
- Continuously record the fluorescence intensity. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm with emission at 510 nm. For Fluo-4, excitation is at 485 nm and emission at 520 nm.
4. Data Analysis:
- The change in fluorescence intensity or ratio is proportional to the change in intracellular Ca2+ concentration.
- Calculate the peak response over baseline for each concentration.
- Plot the dose-response curve and determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is a standard method for assessing insulin secretion from pancreatic β-cell lines like MIN6.[19][20][21][22][23]
1. Cell Culture:
- Culture MIN6 cells in DMEM with high glucose (25 mM) supplemented with 15% FBS, penicillin/streptomycin, and β-mercaptoethanol.
- Seed cells in 24-well plates and culture until they reach approximately 80% confluency.
2. Pre-incubation (Starvation):
- Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM).
- Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.
3. Stimulation:
- Aspirate the pre-incubation buffer.
- Add fresh KRBH buffer containing either low (2.8 mM) or high (16.7 mM or 20 mM) glucose concentrations.
- To test the effect of agonists, add various concentrations of this compound or FFAs to the high-glucose KRBH buffer. Include a high-glucose-only control.
- Incubate for 1 hour at 37°C.
4. Sample Collection and Insulin Quantification:
- Collect the supernatant from each well.
- Centrifuge the supernatant to remove any cell debris.
- Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Normalize insulin secretion to the total protein content of the cells in each well.
- Compare the amount of insulin secreted in the presence of the agonist to the high-glucose control to determine the potentiation of GSIS.
Conclusion
This compound and natural FFAs predominantly activate FFAR1 through the Gαq/11-PLC-Ca2+ signaling pathway, leading to important physiological responses like insulin secretion. While this compound is a potent and selective tool for studying FFAR1, it is important to recognize that endogenous FFAs can engage a wider array of signaling pathways, including those with pro- or anti-inflammatory outcomes, depending on the specific fatty acid. The choice of agonist should, therefore, be carefully considered based on the specific research question and the desired signaling outcome. The provided protocols offer a foundation for the quantitative comparison of these compounds in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Acute stimulation of glucagon secretion by linoleic acid results from GPR40 activation and [Ca2+]i increase in pancreatic islet {alpha}-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palmitic acid-induced lipotoxicity promotes a novel interplay between Akt-mTOR, IRS-1, and FFAR1 signaling in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Palmitic Acid Reduces the Autophagic Flux and Insulin Sensitivity Through the Activation of the Free Fatty Acid Receptor 1 (FFAR1) in the Hypothalamic Neuronal Cell Line N43/5 [frontiersin.org]
- 17. Palmitic Acid Reduces the Autophagic Flux and Insulin Sensitivity Through the Activation of the Free Fatty Acid Receptor 1 (FFAR1) in the Hypothalamic Neuronal Cell Line N43/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
The GPR40 Agonist GW9508: A Comparative Analysis of its Impact on Inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 40 (GPR40) agonist, GW9508, and its impact on key inflammatory markers. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential in inflammatory diseases.
This compound's Efficacy on Pro- and Anti-Inflammatory Cytokines
This compound has demonstrated significant modulatory effects on a range of inflammatory cytokines. The following tables summarize the quantitative data from various in vitro and in vivo studies.
Modulation of Pro-Inflammatory Cytokines
| Inflammatory Marker | Cell Type/Model | This compound Concentration | Observed Effect | Reference |
| TNF-α | Germinal Matrix Hemorrhage (GMH) rat model | Not specified | Downregulation | [1][2][3] |
| LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition | Not specified | |
| IL-1β | Germinal Matrix Hemorrhage (GMH) rat model | Not specified | Downregulation | [1][2][3] |
| IL-6 | LPS and IFN-γ-stimulated J774 macrophages | Not specified | Inhibition (potentiated by NO synthase inhibitor) | [4] |
| CCL5 (RANTES) | TNF-α and IFN-γ-stimulated HaCaT keratinocytes | Not specified | Inhibition | [5][6] |
| CCL17 (TARC) | TNF-α and IFN-γ-stimulated HaCaT keratinocytes | Not specified | Inhibition | [5][6] |
| CXCL10 (IP-10) | TNF-α and IFN-γ-stimulated normal human epidermal keratinocytes | Not specified | Inhibition | [5][6] |
Upregulation of Anti-Inflammatory Cytokines
| Inflammatory Marker | Cell Type/Model | This compound Concentration | Observed Effect | Reference |
| IL-10 | Germinal Matrix Hemorrhage (GMH) rat model | Not specified | Upregulation | [1][2][3] |
Impact on Macrophage Polarization
This compound has been shown to influence the polarization of macrophages, key regulators of the inflammatory response. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.
| Marker | Macrophage Phenotype | Effect of this compound | Cell Type/Model | Reference |
| CD16 | M1 | Decrease | Microglia in GMH rat model | [3] |
| CD206 (Mannose Receptor) | M2 | Increase | Microglia in GMH rat model | [1][3] |
Comparative Analysis with Other GPR40 Agonists
While this compound is a potent GPR40 agonist, it is important to consider its profile relative to other modulators of this receptor.
| Compound | Key Characteristics | Anti-inflammatory Effects | Reference |
| This compound | Dual FFAR1 (GPR40) and FFAR4 (GPR120) agonist. ~100-fold selectivity for GPR40. | Broad anti-inflammatory effects by downregulating pro-inflammatory cytokines and promoting M2 macrophage polarization. | [5] |
| Fasiglifam (TAK-875) | Selective GPR40 agonist. | Enhances glucose-stimulated insulin (B600854) secretion. Anti-inflammatory effects are less characterized in direct comparison to this compound. Development was halted due to liver toxicity concerns. | [7][8][9] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through specific signaling cascades initiated by the activation of GPR40.
GPR40-Mediated Anti-Inflammatory Signaling
Activation of GPR40 by this compound in microglia has been shown to trigger a signaling pathway involving p21-activated kinase 4 (PAK4), cAMP response element-binding protein (CREB), and the histone demethylase KDM6B. This pathway ultimately leads to the suppression of pro-inflammatory gene expression and the promotion of an anti-inflammatory microglial phenotype.[1][2][3]
References
- 1. Activation of GPR40 attenuates neuroinflammation and improves neurological function via PAK4/CREB/KDM6B pathway in an experimental GMH rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 attenuates neuroinflammation and improves neurological function via PAK4/CREB/KDM6B pathway in an experimental GMH rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The modulation of IL-6 and TNF-alpha release by nitric oxide following stimulation of J774 cells with LPS and IFN-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A GPR40 agonist this compound suppresses CCL5, CCL17, and CXCL10 induction in keratinocytes and attenuates cutaneous immune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GPR40 Agonist this compound Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of GW9508 in Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 40 (GPR40) and GPR120 agonist, GW9508, with other alternatives for the treatment of metabolic diseases. The information presented is supported by experimental data to validate its therapeutic potential.
Abstract
Metabolic diseases, including type 2 diabetes and metabolic syndrome, represent a significant global health challenge. This compound, a potent agonist for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120, has emerged as a promising therapeutic candidate. This guide synthesizes preclinical data on this compound, comparing its efficacy with established treatments such as metformin (B114582) and GLP-1 receptor agonists. We present quantitative data on key metabolic parameters, detailed experimental protocols for validation, and visual representations of its mechanism of action to provide a comprehensive resource for the scientific community.
Performance of this compound in Preclinical Models
This compound has demonstrated significant improvements in metabolic parameters in preclinical studies, particularly in models of diet-induced obesity and metabolic syndrome.[1][2]
Comparison with Alternative Therapies
To contextualize the therapeutic potential of this compound, its performance is compared with two widely used classes of drugs for metabolic diseases: biguanides (metformin) and GLP-1 receptor agonists (e.g., liraglutide).
Table 1: Comparative Efficacy of this compound, Metformin, and Liraglutide in Preclinical Models of Metabolic Disease
| Parameter | This compound | Metformin | Liraglutide |
| Mechanism of Action | GPR40/GPR120 Agonist | Activation of AMP-activated protein kinase (AMPK) | Glucagon-like peptide-1 (GLP-1) receptor agonist |
| Fasting Glucose | Reduced[2] | Reduced | Reduced |
| Insulin (B600854) Sensitivity | Improved[1][2] | Improved | Improved |
| Body Weight | Reduced | Modest reduction or neutral | Significant reduction[3][4] |
| Total Cholesterol | Reduced[2] | Reduced | Reduced |
| Triglycerides | Reduced | Reduced | Reduced |
| Free Fatty Acids | Reduced[2] | No direct effect | Reduced |
Note: The effects listed are based on findings from various preclinical studies and may vary depending on the specific animal model and experimental conditions.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess glucose metabolism and the effect of therapeutic agents.
Protocol:
-
Animal Model: Male C57BL/6J mice are often used. A common model is the high-fat diet (HFD)-induced obese mouse to simulate metabolic syndrome.[5]
-
Acclimatization and Diet: Mice are acclimated for at least one week before the study. The control group is fed a standard chow diet, while the experimental group receives a HFD (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Fasting: Prior to the OGTT, mice are fasted overnight (typically 12-16 hours) with free access to water.[6]
-
Drug Administration: this compound or the comparator drug (e.g., metformin) is administered orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes). The vehicle control group receives the same volume of the vehicle solution.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (time 0) to measure fasting glucose levels.
-
Glucose Challenge: A sterile glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[6]
-
Blood Sampling and Glucose Measurement: Blood samples are collected from the tail vein at specific time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[6][7] Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance. Statistical analysis is performed to compare the treatment groups with the control group.
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects primarily through the activation of GPR40 and GPR120. The binding of this compound to GPR40 on pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).
GPR40 Signaling Pathway in Pancreatic β-Cells
Caption: GPR40 signaling cascade initiated by this compound.
Experimental Workflow for Preclinical Validation
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship of this compound's Therapeutic Effects
Caption: this compound's multifaceted therapeutic effects.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound in the management of metabolic diseases. Its dual agonism of GPR40 and GPR120 leads to improvements in glucose homeostasis, insulin sensitivity, and lipid profiles. While direct comparative data with metformin and GLP-1 receptor agonists in head-to-head preclinical studies are still emerging, the existing evidence suggests that this compound offers a promising and distinct mechanism of action. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations. This guide provides a foundational understanding for researchers and drug development professionals interested in the advancement of GPR40/GPR120 agonists as a novel therapeutic strategy for metabolic disorders.
References
- 1. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 7. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Navigating the Safe Disposal of GW9508: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds like GW9508 is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40). Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of laboratory chemical waste and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure.
Recommended PPE:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a dust mask or respirator should be used. Work in a well-ventilated area, preferably a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Waste Identification and Segregation:
-
Properly identify and segregate all waste streams containing this compound at the point of generation.
-
Solid Waste: This includes unused or expired solid this compound, contaminated weighing paper, pipette tips, and gloves.
-
Liquid Waste: This includes solutions containing this compound, such as those prepared with solvents like DMSO or ethanol.[1]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Waste Container Selection and Labeling:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (B3416737) - HDPE - bottle or a designated solid chemical waste container).
-
Liquid Waste: Collect in a sealable, leak-proof, and chemically compatible container (e.g., a glass or HDPE bottle). Ensure the container is appropriate for the solvent used.
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
-
Waste Storage:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
Provide secondary containment for liquid waste containers to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's certified hazardous waste contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for requesting a hazardous waste pickup.
-
Quantitative Data for this compound
The following table summarizes key quantitative information for this compound, which is useful for handling and waste documentation.
| Property | Value | Reference |
| Molecular Formula | C22H21NO3 | [1] |
| Molecular Weight | 347.4 g/mol | [1] |
| CAS Number | 885101-89-3 | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO and ethanol |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
References
Personal protective equipment for handling GW9508
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of GW9508, a potent and selective agonist for the free fatty acid receptor 1 (FFA1 or GPR40). Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | A lab coat should be worn at all times. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of dust or aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C for long-term stability.[1][2]
-
Inventory: Maintain an accurate inventory of the amount of this compound in storage.
Preparation of Solutions
-
Designated Area: All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Solubility: this compound is soluble in solvents such as DMSO and ethanol.[3]
-
Procedure:
-
Ensure all necessary PPE is donned correctly.
-
Tare a suitable container on a calibrated balance within a fume hood.
-
Carefully weigh the desired amount of this compound solid.
-
Add the appropriate solvent to the solid and mix gently until fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup (if trained):
-
Don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Cover the spill with an absorbent material suitable for the solvent used (if a solution) or with a damp cloth (if a powder) to avoid raising dust.
-
Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper, absorbent pads) must be disposed of as solid hazardous waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₁NO₃[1] |
| Molecular Weight | 347.4 g/mol [1] |
| Appearance | Crystalline solid[1] |
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO | ≥15 mg/mL[1] |
| Ethanol | ≥20 mg/mL[1] |
| Methanol | ≥30 mg/mL[1] |
| DMF | ≥20 mg/mL[1] |
Experimental Protocols
As specific experimental protocols for the handling of this compound are not published, the following general best practices for potent compounds should be followed.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, appropriate glassware, calibrated pipettes, vortex mixer, analytical balance.
-
Procedure: a. In a chemical fume hood, weigh out 3.474 mg of this compound into a sterile, conical tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Cap the tube securely and vortex until the solid is completely dissolved. d. Label the tube clearly with "this compound, 10 mM in DMSO," the date of preparation, and your initials. e. Store the stock solution at -20°C.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS for any chemical before handling and adhere to all applicable local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
